molecular formula C6H8N4O B065438 5,6-Diaminonicotinamide CAS No. 159890-49-0

5,6-Diaminonicotinamide

Numéro de catalogue: B065438
Numéro CAS: 159890-49-0
Poids moléculaire: 152.15 g/mol
Clé InChI: DKROJSBJXOUAPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6-Diaminonicotinamide is a high-value chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its core structure incorporates both a pyridine nitrogen and a diamino substitution pattern adjacent to a carboxamide group, making it a versatile scaffold for constructing complex heterocyclic systems. Researchers primarily utilize this compound as a key building block in the synthesis of fused pyrimidine derivatives, such as pyrrolopyrimidines and related analogues, which are known to exhibit potent and selective inhibitory activity against a range of protein kinases. These kinases are often critical targets in oncology, inflammation, and metabolic disease research. The presence of the 5,6-diamino functionality allows for efficient cyclocondensation reactions with various carbonyl partners, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Furthermore, the nicotinamide moiety can contribute to interactions with the kinase hinge region, a common feature in ATP-competitive inhibitors. This compound thus serves as a critical starting material for researchers aiming to design and synthesize novel therapeutic agents, probe kinase signaling pathways, and investigate the biochemical mechanisms underlying various disease states.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5,6-diaminopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,7H2,(H2,8,10)(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKROJSBJXOUAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5,6-Diaminonicotinamide – Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Diaminonicotinamide (5,6-diaminopyridine-3-carboxamide) is a critical heterocyclic intermediate employed primarily in the synthesis of pyrido[2,3-b]pyrazines and related pteridine bioisosteres. Its structural motif—an electron-deficient pyridine ring substituted with an ortho-diamine functionality—makes it a versatile scaffold for constructing ATP-competitive kinase inhibitors and DNA-intercalating agents.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, validated synthetic protocols, and its pivotal role in heterocycle formation.

Molecular Architecture & Identity

The reactivity of 5,6-diaminonicotinamide is defined by the electronic disparity between the two amino groups. The nitrogen at position 6 (ortho to the ring nitrogen) is electronically distinct from the nitrogen at position 5 (meta to the ring nitrogen).

Chemical Identifiers[1][2][3][4][5]
ParameterDetail
IUPAC Name 5,6-diaminopyridine-3-carboxamide
Common Synonyms 2,3-Diamino-5-carbamoylpyridine; 5,6-Diaminonicotinic acid amide
CAS Number Note: Often synthesized in situ. Precursor (6-amino-5-nitro): 159890-55-8
Molecular Formula C₆H₈N₄O
Molecular Weight 152.15 g/mol
SMILES NC(=O)C1=CN=C(N)C(N)=C1
Electronic Structure Analysis
  • 6-Amino Group: Located

    
     to the pyridine nitrogen. It exhibits amidine-like character due to resonance delocalization into the ring nitrogen, reducing its nucleophilicity compared to a standard aniline.
    
  • 5-Amino Group: Located

    
     to the pyridine nitrogen. It behaves more like a typical aromatic amine and is generally the initial nucleophile in condensation reactions with asymmetrical electrophiles.
    
  • 3-Carboxamide: An electron-withdrawing group (EWG) that decreases the pKa of the ring nitrogen and stabilizes the molecule against oxidative degradation relative to unsubstituted diaminopyridines.

Physicochemical Properties[6][7][8][9]

Understanding the solubility and stability profile is essential for assay development and synthetic optimization.

PropertyValue / ObservationImplications for Handling
Appearance Off-white to tan solidDarkens upon air oxidation (formation of azo/nitroso impurities).
Solubility (Water) Sparingly soluble (< 1 mg/mL)Requires acidification (HCl) or cosolvents for aqueous reactions.
Solubility (Organic) Soluble in DMSO, DMF, DMAcPreferred solvents for nucleophilic substitutions.
Melting Point > 250 °C (Decomposes)High lattice energy due to intermolecular H-bonding (amide/amine network).
pKa (Calculated) ~3.5 (Pyridine N), ~6.0 (5-NH₂)The molecule is less basic than pyridine due to the amide EWG.

Synthetic Methodology

The most robust route to 5,6-diaminonicotinamide involves the regioselective nitration of 6-aminonicotinamide followed by reduction. This pathway avoids the use of unstable poly-aminated intermediates.

Validated Synthetic Workflow

Synthesis Start 6-Aminonicotinamide (CAS 329-89-5) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter 6-Amino-5-nitronicotinamide (CAS 159890-55-8) Step1->Inter Regioselective (C5) Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Product 5,6-Diaminonicotinamide Step2->Product Yield: ~70-75%

Figure 1: Synthetic pathway from commercially available 6-aminonicotinamide. The 6-amino group directs nitration to the ortho (C5) position.

Detailed Protocol: Catalytic Hydrogenation

Source Validation: Adapted from US Patent 2006/0063797 A1 [1].

Reagents:

  • 6-Amino-5-nitronicotinamide (1.0 eq)[1]

  • 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

  • Methanol/THF (1:1 v/v)

  • Hydrogen gas (Balloon or 50 psi)

Procedure:

  • Preparation: Suspend 6-amino-5-nitronicotinamide in MeOH/THF. The starting material is poorly soluble and will remain a slurry initially.

  • Catalyst Addition: Under an argon blanket, carefully add the Pd/C catalyst. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with H₂. Stir vigorously at room temperature (20–25 °C) for 4–6 hours.

  • Monitoring: The reaction is complete when the yellow suspension (nitro compound) turns into a clear or light grey solution (diamine). Monitor by HPLC or TLC (Note: Diamine is very polar).

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. If the product does not crystallize, triturate with diethyl ether or TBME (tert-butyl methyl ether) to induce precipitation.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20 °C.

Applications in Drug Discovery: Heterocycle Formation

The primary utility of 5,6-diaminonicotinamide is its condensation with 1,2-dicarbonyl compounds to form pyrido[2,3-b]pyrazines . This scaffold is bioisosteric with pteridines and quinazolines, common pharmacophores in oncology (e.g., EGFR, CDK inhibitors).

The "Ortho-Diamine" Effect & Regiochemistry

When reacting with asymmetrical


-ketoaldehydes or 

-diketones, regioselectivity is governed by the nucleophilicity difference between

and

.
  • Mechanism: The more nucleophilic 5-amino group typically attacks the more electrophilic carbonyl carbon (usually the aldehyde or the less sterically hindered ketone) first.

  • Result: This leads to a specific isomer of the pyrido[2,3-b]pyrazine.

Reaction Workflow: Pyrido[2,3-b]pyrazine Synthesis

Cyclization Diamine 5,6-Diaminonicotinamide Condensation Condensation (EtOH/Reflux or AcOH) Diamine->Condensation Reagent 1,2-Dicarbonyl (e.g., Glyoxal, Pyruvaldehyde) Reagent->Condensation Intermediate Schiff Base Intermediate Condensation->Intermediate Nucleophilic Attack (N5) Cyclization Dehydration & Aromatization Intermediate->Cyclization Scaffold Pyrido[2,3-b]pyrazine-7-carboxamide Cyclization->Scaffold Kinase Inhibitor Core

Figure 2: Condensation pathway for generating the pyrido[2,3-b]pyrazine scaffold. The reaction is typically driven by heat in protic solvents.

Analytical Characterization

To ensure the integrity of 5,6-diaminonicotinamide (which can oxidize to azo-dimers), the following analytical standards are recommended.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) to protonate amines and improve peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 310 nm (diamine charge transfer band).

  • Note: The diamine will elute earlier than the nitro-precursor due to increased polarity.

NMR Signature (DMSO-d₆)
  • Protons:

    • 
       ~8.0 ppm (s, 1H, H-2 of pyridine).
      
    • 
       ~7.4 ppm (s, 1H, H-4 of pyridine).
      
    • 
       ~7.0–7.5 ppm (br s, 2H, Amide 
      
      
      
      ).
    • 
       ~6.5 ppm (br s, 2H, 
      
      
      
      ).
    • 
       ~5.0 ppm (br s, 2H, 
      
      
      
      ).
  • Diagnostic: The disappearance of the downfield amide proton of the nitro-precursor and the appearance of two distinct broad amino signals confirm reduction.

References

  • Zimmermann, P. J., et al. (2006). Process for preparing a substituted imidazopyridine compound. U.S. Patent Application No. 2006/0063797 A1. Washington, DC: U.S. Patent and Trademark Office.

  • BenchChem. (n.d.). 6-Amino-5-nitronicotinamide Structure and Properties. Retrieved from BenchChem Database.

  • Cayman Chemical. (2022).[2] 6-Aminonicotinamide Product Information and Solubility. Cayman Chemical Product Sheet Item No. 10009315.[2]

  • Brotzel, F., & Mayr, H. (2007).[3][4] Nucleophilicities of Amines and Pyridines.[3][4] Journal of Organic Chemistry.[3][4] (Contextual grounding for N5 vs N6 nucleophilicity).

Sources

Technical Guide: 5,6-Diaminonicotinic Acid vs. 5,6-Diaminonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between 5,6-Diaminonicotinic acid (CAS 267875-45-6) and its amide derivative, 5,6-Diaminonicotinamide .

Executive Summary & CAS Resolution

In the high-stakes landscape of kinase inhibitor development (e.g., CDK, SHP2, JAK pathways), ortho-diaminopyridines are critical scaffolds for synthesizing bicyclic heterocycles like imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines.

A frequent point of confusion in procurement and synthesis planning is the distinction between the acid and amide forms. This guide resolves that ambiguity:

  • CAS 267875-45-6 refers exclusively to 5,6-Diaminonicotinic acid (also known as 5,6-diaminopyridine-3-carboxylic acid).[1][2][3]

  • 5,6-Diaminonicotinamide (often unassigned a widely recognized CAS or listed as a derivative) is the amide analog. It is typically synthesized from the acid or via separate nitro-reduction pathways.

While both serve as precursors for bicyclic systems, their solubility profiles and cyclization kinetics differ drastically, dictating their specific utility in drug discovery.

Chemical Identity & Structural Analysis[3][4]

The fundamental difference lies in the substituent at the C3 position of the pyridine ring. This variation governs the molecule's electronic properties and solubility.

Feature5,6-Diaminonicotinic Acid5,6-Diaminonicotinamide
CAS Number 267875-45-6 Not widely standardized
Formula C₆H₇N₃O₂C₆H₈N₄O
MW 153.14 g/mol 152.15 g/mol
Structure Pyridine-3-COOH, 5,6-(NH₂)₂Pyridine-3-CONH₂, 5,6-(NH₂)₂
State Zwitterionic Solid (High MP >300°C)Neutral/Polar Solid
Solubility Soluble in aqueous base/acid; Poor in organic solvents.[3]Moderate in MeOH/DMSO; Poor in non-polar organics.
pKa (approx) COOH: ~3.0; Pyridine N: ~3-4Amide: Neutral; Pyridine N: ~3-4
Zwitterionic Nature of CAS 267875-45-6

The acid exists primarily as a zwitterion in the solid state, where the carboxylic acid protonates the basic amino groups or the pyridine nitrogen. This results in:

  • Extreme Insolubility: It is difficult to dissolve in standard organic solvents (DCM, THF) without derivatization or transient protection (e.g., silylation).

  • Purification Challenges: Often requires precipitation at isoelectric pH or ion-exchange chromatography.

The Amide , lacking the acidic proton, behaves as a conventional polar organic amine, amenable to standard silica chromatography (using MeOH/DCM gradients).

Synthetic Pathways & Manufacturing

The synthesis of CAS 267875-45-6 is the industrial gateway to this class of compounds. The amide is usually a downstream derivative.

Diagram 1: Synthesis & Derivatization Tree

This flowchart illustrates the production of the core CAS 267875-45-6 and its conversion to the amide and bicyclic drugs.

SynthesisTree Start 6-Aminonicotinic Acid (CAS 3167-49-5) Nitro 6-Amino-5-nitronicotinic Acid (CAS 89488-06-2) Start->Nitro Nitration (HNO3/H2SO4) CoreCAS 5,6-Diaminonicotinic Acid (CAS 267875-45-6) Nitro->CoreCAS Reduction (H2/Pd-C or Fe/AcOH) Amide 5,6-Diaminonicotinamide CoreCAS->Amide 1. SOCl2/MeOH 2. NH3/MeOH CyclizedAcid Imidazo[4,5-b]pyridine- 6-carboxylic acid CoreCAS->CyclizedAcid Cyclization (HC(OEt)3 or RCOOH) CyclizedAmide Imidazo[4,5-b]pyridine- 6-carboxamide Amide->CyclizedAmide Cyclization (HC(OEt)3)

Caption: Synthesis of CAS 267875-45-6 and divergent pathways to acid/amide bicyclic heterocycles.

Critical Synthetic Notes:
  • Nitration Regioselectivity: Nitration of 6-aminonicotinic acid occurs exclusively at the 5-position due to the ortho-directing power of the amine, overcoming the meta-directing carboxyl group.

  • Reduction Safety: Hydrogenation (H₂/Pd-C) is cleaner but requires careful handling of pyrophoric catalysts. Iron-mediated reduction (Fe/AcOH) is a robust alternative for scale-up but generates iron waste.

Applications in Drug Discovery: Cyclization Logic

The primary utility of these diamines is the formation of the Imidazo[4,5-b]pyridine core. The choice between Acid and Amide determines the functionality at the C6 position of the final drug scaffold.

Mechanism of Ring Closure

Reaction with Triethyl Orthoformate (TEOF) or carboxylic acids effects cyclization.

  • From Acid (CAS 267875-45-6): Yields Imidazo[4,5-b]pyridine-6-carboxylic acid . This is a versatile intermediate; the carboxylic acid can later be coupled to diverse amines to generate a library of amides.

  • From Amide: Yields Imidazo[4,5-b]pyridine-6-carboxamide . This is a "fixed" endpoint. If your final drug target is a primary amide, this route is shorter.

Diagram 2: Cyclization Mechanism

Mechanism Substrate 5,6-Diamino Scaffold Intermediate Imidate Intermediate Substrate->Intermediate Amine Attack (-EtOH) Orthoester Triethyl Orthoformate (HC(OEt)3) Orthoester->Intermediate Cyclized Imidazo[4,5-b]pyridine Core Intermediate->Cyclized Ring Closure (-2 EtOH)

Caption: General mechanism for the formation of the imidazole ring from ortho-diamines.

Experimental Protocols

Protocol A: Synthesis of 5,6-Diaminonicotinic Acid (CAS 267875-45-6)

Target: Reduction of 6-amino-5-nitronicotinic acid.

  • Setup: In a hydrogenation vessel, suspend 6-amino-5-nitronicotinic acid (10.0 g, 54.6 mmol) in Methanol (150 mL) .

  • Catalyst: Add 10% Pd/C (1.0 g) (50% wet). Caution: Pyrophoric.

  • Reaction: Purge with N₂ (3x), then H₂ (3x). Stir under H₂ balloon pressure (1 atm) at room temperature for 12–16 hours.

  • Monitoring: Check via LCMS. The starting material (nitro) peak should disappear, replaced by the diamine mass (M+H = 154.1).

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with warm MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product, 5,6-diaminonicotinic acid , typically precipitates as a tan/brown solid.

  • Yield: Expected 85–95%.

Protocol B: Cyclization to Imidazo[4,5-b]pyridine-6-carboxylic Acid

Target: Converting CAS 267875-45-6 to the bicyclic core.

  • Reactants: Suspend 5,6-diaminonicotinic acid (1.0 g, 6.5 mmol) in Triethyl Orthoformate (10 mL) .

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 50 mg) .

  • Conditions: Heat to reflux (approx. 146°C) for 4–6 hours. The suspension should clear as the more soluble bicyclic ester/intermediate forms, then potentially precipitate.

  • Workup: Cool to RT. Dilute with diethyl ether or hexanes to precipitate the product. Filter and wash with ether.

  • Hydrolysis (Optional): If the ethyl ester forms (due to TEOF/EtOH exchange), hydrolyze with 1N NaOH followed by acidification to pH 3 to recover the free acid.

Analytical Characterization (CAS 267875-45-6)[3][6]

MethodSpecification
HPLC Column: C18 Reverse Phase. Mobile Phase: H₂O (0.1% Formic Acid) / ACN. Retention time is early (polar).
MS (ESI+) [M+H]⁺ = 154.1 m/z
¹H NMR (DMSO-d₆): δ 12.5 (br s, 1H, COOH), 7.95 (d, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 6.50 (br s, 2H, NH₂), 5.80 (br s, 2H, NH₂). Note: Amine protons are broad and exchangeable.
Appearance Tan to brown powder. Darkens upon air oxidation (store under inert gas).

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). 5,6-Diaminonicotinic acid | C6H7N3O2.[1][4] Retrieved October 26, 2023, from [Link]

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[5] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation. Organic Letters, 14(7), 1761-1767. Retrieved from [Link]

Sources

The 5,6-Diaminonicotinamide Scaffold: Synthetic Utility and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6-diaminonicotinamide motif represents a privileged scaffold in medicinal chemistry, serving primarily as a high-value precursor for fused heterocyclic systems, most notably imidazo[4,5-b]pyridines . While the parent diamine possesses intrinsic hydrogen-bonding capabilities, its derivatization unlocks potent biological activities ranging from CDK9-mediated anticancer effects to DNA gyrase inhibition in resistant bacterial strains. This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and validated experimental protocols for developing bioactive agents based on this core.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The 5,6-diaminonicotinamide core is defined by a pyridine ring substituted with a carboxamide at position 3 and vicinal amino groups at positions 5 and 6. Its pharmacological versatility stems from three distinct electronic features:

  • The Vicinal Diamine Motif (N5, N6): This is the critical "warhead" for cyclization. It acts as a bidentate nucleophile, allowing condensation with aldehydes, acids, or orthoesters to form fused imidazole or pyrazine rings.

  • The C3-Carboxamide: This group mimics the nicotinamide moiety of NAD+, facilitating competitive binding in ATP-binding pockets of kinases and PARP enzymes. It often acts as a hydrogen bond donor/acceptor in the hinge region of kinase targets.

  • Pyridine Nitrogen (N1): Provides basicity and solubility, influencing the pharmacokinetic profile (ADME) of the final derivative.

Pharmacophore Visualization

The following diagram illustrates the transition from the precursor scaffold to the bioactive fused pharmacophore.

Pharmacophore Scaffold 5,6-Diaminonicotinamide (Precursor) Warhead Vicinal Diamine (N5, N6) Nucleophilic Attack Scaffold->Warhead Activation Cyclization Cyclization Event (+ Aldehyde/Acid) Warhead->Cyclization Condensation Product Imidazo[4,5-b]pyridine (Bioactive Core) Cyclization->Product Ring Closure Target Target Binding (e.g., CDK9 ATP Pocket) Product->Target H-Bonding (Hinge Region)

Figure 1: Pharmacophore transition from the diamine precursor to the active imidazo[4,5-b]pyridine scaffold.

Biological Targets & Mechanisms[1][2]

A. Oncology: Kinase Inhibition (CDK9 & Aurora Kinases)

Derivatives cyclized into imidazo[4,5-b]pyridines have demonstrated sub-micromolar potency against solid tumors, specifically colon (HCT-116) and breast (MCF-7) cancer lines [1, 4].[1]

  • Mechanism: These derivatives function as ATP-competitive inhibitors. The C3-carboxamide and the fused imidazole nitrogen interact with the hinge region of Cyclin-Dependent Kinase 9 (CDK9).

  • Therapeutic Outcome: Inhibition of CDK9 suppresses RNA Polymerase II phosphorylation, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Myc.

  • Potency Data: Validated derivatives show IC50 values in the range of 0.63 – 1.32 µM against CDK9 [4].

B. Antimicrobial Activity: DNA Gyrase Inhibition

Open-chain Schiff base derivatives and fused naphthyridine-like analogs target bacterial DNA replication machinery.

  • Target: Bacterial DNA Gyrase (Topoisomerase II).

  • Mechanism: The planar fused system intercalates into DNA or binds the ATPase domain of gyrase, stabilizing the DNA-enzyme cleavage complex and leading to bacterial cell death.

  • Spectrum: Activity has been documented against MRSA (Methicillin-resistant S. aureus) and E. coli, with MIC values as low as 4–8 µg/mL for optimized lipophilic derivatives [2, 3].[2]

Summary of Bioactivity Data
Derivative ClassPrimary TargetCell Line / StrainPotency (IC50/MIC)Ref
Imidazo[4,5-b]pyridine CDK9 KinaseHCT-116 (Colon)0.63 µM[4]
Imidazo[4,5-b]pyridine General ProliferationMCF-7 (Breast)~1.0 µM[1]
Schiff Base / Amide DNA GyraseS. aureus (MRSA)4 µg/mL[3]
Nicotinamide Diamide CytotoxicityNCI-H460 (Lung)4.07 µg/mL[5]

Synthetic Pathways & Experimental Protocols

Workflow Visualization

The synthesis of high-value derivatives typically proceeds via oxidative cyclization.

Synthesis Start 6-Amino-5-nitronicotinamide Step1 Reduction (H2, Pd/C or Fe/AcOH) Solvent: MeOH/EtOH Start->Step1 Intermed 5,6-Diaminonicotinamide (The Core Scaffold) Step1->Intermed Step2 Oxidative Cyclization Reagent: Aryl Aldehyde + Na2S2O5 Solvent: DMSO, 120°C Intermed->Step2 Final 2-Substituted-imidazo[4,5-b]pyridine Step2->Final

Figure 2: Synthetic route from nitro-precursor to bioactive imidazo[4,5-b]pyridine.[3][4]

Protocol 1: Synthesis of 2-Aryl-imidazo[4,5-b]pyridine Derivatives

Rationale: This protocol utilizes sodium metabisulfite (Na2S2O5) as an oxidant in DMSO, a method preferred for its high yields and operational simplicity compared to nitrobenzene oxidation.

Materials:

  • 5,6-Diaminonicotinamide (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Metabisulfite (Na2S2O5) (1.1 eq)

  • DMSO (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 5,6-diaminonicotinamide (2 mmol) and the appropriate benzaldehyde (2 mmol) in DMSO (5 mL) in a round-bottom flask.

  • Activation: Add Na2S2O5 (2.2 mmol) to the mixture.

  • Reaction: Heat the mixture to 120°C under an inert atmosphere (N2 or Ar) for 4–6 hours.

    • Self-Validation: Monitor reaction progress via TLC (System: CHCl3:MeOH 9:1). The diamine spot (polar) should disappear, replaced by a less polar fluorescent spot (product).

  • Work-up: Pour the reaction mixture into crushed ice-water (50 mL). A precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water (3x 10 mL) to remove DMSO/bisulfite residues, and recrystallize from Ethanol/DMF.

Protocol 2: In Vitro Kinase Inhibition Assay (CDK9)

Rationale: To verify the mechanism of action for anticancer candidates.[5]

Materials:

  • Recombinant CDK9/CyclinT1 complex

  • Substrate peptide (e.g., PDKtide)

  • ATP (radiolabeled [γ-33P]-ATP or fluorescent tracer)

  • Test compounds (dissolved in DMSO)

Methodology:

  • Incubation: Mix kinase buffer, CDK9 enzyme, and test compound (serial dilutions from 10 µM to 1 nM) in a 96-well plate. Incubate for 15 min at Room Temperature (RT).

  • Initiation: Add ATP/Substrate mix to start the reaction.

  • Reaction: Incubate for 45 min at RT.

  • Termination: Stop reaction using EDTA or phosphoric acid.

  • Detection: Measure phosphorylation via scintillation counting (if radiometric) or fluorescence polarization.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Future Directions

Research on 5,6-diaminonicotinamide derivatives is pivoting toward multi-target directed ligands (MTDLs) .

  • PROTACs: Utilizing the imidazo[4,5-b]pyridine core as the "warhead" linked to E3 ligase recruiters to degrade CDK9 rather than just inhibit it.

  • Antiviral Applications: Recent screens suggest potential against RNA viruses (e.g., RSV) due to the structural similarity to nucleoside analogs [1].

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI Molecules. [Link]

  • Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. ResearchGate. [Link]

  • Imidazo[4,5-b]pyridine-based inhibitors of some cancer cells. ResearchGate. [Link][2]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed / Bioorganic Chemistry. [Link]

  • Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal. [Link]

Sources

An In-Depth Technical Guide to the Evaluation of Novel NAD+ Salvage Pathway Inhibitors: A Hypothetical Case Study of 5,6-Diaminonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, making its biosynthetic pathways compelling targets for therapeutic intervention, particularly in oncology.[1][2] The NAD+ salvage pathway, governed by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT), is a critical route for NAD+ regeneration in mammalian cells.[3][4] Its inhibition presents a strategic approach to induce metabolic stress and cell death in cancer cells, which often exhibit heightened dependency on this pathway.[1][5] This guide provides a comprehensive framework for the identification and characterization of novel NAMPT inhibitors, using the hypothetical candidate molecule, 5,6-Diaminonicotinamide, as a case study. While there is no current scientific literature validating 5,6-Diaminonicotinamide as a NAMPT inhibitor, its structural similarity to the natural substrate, nicotinamide, makes it a plausible scaffold for inhibitor design. This document will therefore outline the critical experimental workflow, from initial biochemical screening to preclinical evaluation, that would be necessary to validate such a compound.

The Rationale for Targeting the NAD+ Salvage Pathway

NAD+ is an essential coenzyme for a multitude of cellular processes, including ATP production through glycolysis and oxidative phosphorylation, as well as a substrate for NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) that are involved in DNA repair and genomic stability.[1][2] Cancer cells, with their high metabolic and proliferative rates, have an increased demand for NAD+.[1] Many tumors upregulate NAMPT to ensure a steady supply of NAD+, creating a dependency that can be exploited therapeutically.[1][4] By inhibiting NAMPT, the NAD+ pool is depleted, leading to catastrophic metabolic failure and subsequent apoptosis in these "addicted" cancer cells.[1][6]

The therapeutic window for NAMPT inhibitors can be further enhanced by exploiting the concept of synthetic lethality.[7] Some cancer types are deficient in the Preiss-Handler pathway, an alternative NAD+ synthesis route from nicotinic acid (NA), due to the silencing of the nicotinic acid phosphoribosyltransferase (NAPRT) gene.[4][7] These NAPRT-deficient tumors are exquisitely sensitive to NAMPT inhibition, as they lack a bypass mechanism for NAD+ production.[7]

NAD_Salvage_Pathway Figure 1: The NAD+ Salvage Pathway and Point of Inhibition NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ ATP ATP ATP->NMNAT Inhibitor 5,6-Diaminonicotinamide (Hypothetical Inhibitor) Inhibitor->NAMPT NAMPT->NMN NMNAT->NAD

Caption: The NAD+ salvage pathway and the hypothetical point of inhibition by 5,6-Diaminonicotinamide.

Candidate Molecule Profile: 5,6-Diaminonicotinamide

While not an established NAMPT inhibitor, 5,6-Diaminonicotinamide serves as a relevant hypothetical candidate due to its nicotinamide-based structure. A thorough understanding of its physicochemical properties is the first step in its evaluation.

PropertyValueSource
Molecular Formula C6H7N3OPubChem
Molecular Weight 137.14 g/mol PubChem
Structure Pyridine ring with a carboxamide group at position 3 and amino groups at positions 5 and 6.
Solubility Data not readily available; empirical determination is necessary.N/A
LogP Data not readily available; prediction and experimental verification are required.N/A
pKa Data not readily available; crucial for understanding ionization at physiological pH.N/A

Note: The properties of the closely related 5,6-Diaminonicotinic acid are available but should not be directly extrapolated to the amide.

The synthesis of 5,6-Diaminonicotinamide would likely be a multi-step process, potentially starting from a commercially available di-substituted pyridine derivative. A plausible synthetic route could involve the amidation of a corresponding carboxylic acid precursor. The precise synthesis protocol would require development and optimization in a medicinal chemistry setting.

Experimental Workflow for Inhibitor Characterization

The following sections detail a comprehensive, multi-stage process for the validation of a novel NAMPT inhibitor, using 5,6-Diaminonicotinamide as our hypothetical subject.

Stage 1: In Vitro Biochemical Assays

The initial step is to determine if the candidate molecule directly interacts with and inhibits the NAMPT enzyme.

Objective: To quantify the direct inhibitory activity of 5,6-Diaminonicotinamide on recombinant NAMPT.

Methodology: NAMPT Inhibitor Screening Assay [8][9][10]

This is a coupled-enzyme assay that measures the production of NAD+.

  • Principle: The assay follows a three-step reaction:

    • NAMPT catalyzes the conversion of nicotinamide and PRPP to NMN.

    • NMN is then converted to NAD+ by NMNAT.

    • The newly synthesized NAD+ is used by alcohol dehydrogenase (ADH) to reduce a substrate, resulting in a fluorescent or colorimetric signal. The intensity of the signal is directly proportional to NAMPT activity.

  • Protocol:

    • Recombinant human NAMPT enzyme is incubated with varying concentrations of 5,6-Diaminonicotinamide (typically in a serial dilution).

    • The reaction is initiated by the addition of the substrates: nicotinamide and PRPP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The detection reagents, including NMNAT and ADH with its substrate, are added.

    • The signal is measured using a plate reader.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Biochemical_Assay_Workflow Figure 2: Workflow for In Vitro Biochemical Assay A Prepare serial dilutions of 5,6-Diaminonicotinamide B Incubate with recombinant NAMPT A->B C Add substrates (Nicotinamide, PRPP) B->C D Incubate to allow NMN formation C->D E Add detection reagents (NMNAT, ADH, substrate) D->E F Measure fluorescent/colorimetric signal E->F G Calculate IC50 F->G

Caption: Step-by-step workflow for the in vitro biochemical screening of a NAMPT inhibitor.

Stage 2: Cellular Assays

Following confirmation of direct enzyme inhibition, the next critical step is to assess the compound's activity in a cellular context.

Objective: To determine if 5,6-Diaminonicotinamide can penetrate cells, engage with NAMPT, and subsequently deplete cellular NAD+ levels, leading to a cytotoxic effect.

Methodology 1: Cellular NAD+/NADH Content Assay [11][12][13]

  • Principle: This assay quantifies the levels of NAD+ and its reduced form, NADH, in cell lysates. A common method is an enzymatic cycling assay where NAD+ is reduced to NADH, which then reduces a probe to generate a signal.

  • Protocol:

    • Culture a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780, HCT-116).[3]

    • Treat the cells with a range of concentrations of 5,6-Diaminonicotinamide for a specified duration (e.g., 24-72 hours).

    • Lyse the cells and separate the lysates for NAD+ and NADH measurement (acidic extraction for NAD+ and basic extraction for NADH).

    • Perform the cycling assay using a commercial kit or established protocols.

    • Measure the signal and calculate the NAD+ and NADH concentrations relative to a standard curve.

    • Determine the effect of the compound on the total NAD(H) pool and the NAD+/NADH ratio.

Methodology 2: Cell Viability/Cytotoxicity Assay [4]

  • Principle: To measure the dose-dependent effect of the compound on cell proliferation and survival.

  • Protocol (using Sulforhodamine B [SRB] assay as an example): [4]

    • Seed cancer cells in 96-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of 5,6-Diaminonicotinamide for a prolonged period (e.g., 72 hours).

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB dye, which binds to total cellular protein.

    • Wash away the unbound dye and solubilize the bound dye.

    • Measure the absorbance at a specific wavelength.

    • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Methodology 3: Cellular Thermal Shift Assay (CETSA) [14][15][16][17]

  • Principle: This assay provides direct evidence of target engagement in a cellular environment. The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability.

  • Protocol:

    • Treat intact cells with 5,6-Diaminonicotinamide or a vehicle control.

    • Heat aliquots of the cell suspension to a range of temperatures.

    • Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble NAMPT remaining at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Cellular_Assay_Workflow Figure 3: Integrated Cellular Assay Workflow Start Cancer Cell Culture Treat Treat with 5,6-Diaminonicotinamide Start->Treat NAD_Assay Measure Cellular NAD+/NADH Levels Treat->NAD_Assay Viability_Assay Assess Cell Viability (e.g., SRB Assay) Treat->Viability_Assay CETSA Confirm Target Engagement (CETSA) Treat->CETSA Data_Analysis Correlate NAD+ Depletion, Cytotoxicity, and Target Engagement NAD_Assay->Data_Analysis Viability_Assay->Data_Analysis CETSA->Data_Analysis

Caption: A parallel workflow for the cellular characterization of a novel NAMPT inhibitor.

Stage 3: Preclinical Evaluation

Promising candidates from cellular assays are advanced to preclinical in vivo studies.

Objective: To assess the in vivo efficacy, pharmacokinetics (PK), and safety profile of 5,6-Diaminonicotinamide.

Methodology 1: Xenograft Tumor Models

  • Principle: To evaluate the anti-tumor activity of the compound in a living organism.

  • Protocol:

    • Implant human cancer cells (e.g., a NAMPT-inhibitor sensitive line) subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer 5,6-Diaminonicotinamide via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

    • Monitor tumor growth over time by measuring tumor volume.

    • Assess the general health and body weight of the mice as an indicator of toxicity.

    • At the end of the study, tumors can be excised for pharmacodynamic (PD) analysis (e.g., measuring NAD+ levels in tumor tissue).

Methodology 2: Pharmacokinetic (PK) Studies

  • Principle: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Protocol:

    • Administer a single dose of 5,6-Diaminonicotinamide to rodents.

    • Collect blood samples at various time points post-administration.

    • Analyze the plasma concentrations of the compound using LC-MS/MS.

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Methodology 3: Toxicology Studies

  • Principle: To identify potential on-target and off-target toxicities.

  • Protocol:

    • Administer escalating doses of 5,6-Diaminonicotinamide to healthy animals (typically rodents and a non-rodent species).

    • Monitor for clinical signs of toxicity.

    • Perform hematology and clinical chemistry analysis of blood samples.

    • Conduct histopathological examination of major organs at the end of the study.

    • A known dose-limiting toxicity of some NAMPT inhibitors is thrombocytopenia, which should be carefully monitored.[18]

Conclusion and Future Directions

This guide has outlined a rigorous, phased approach to the characterization of a novel NAD+ salvage pathway inhibitor, using 5,6-Diaminonicotinamide as a hypothetical candidate. The progression from in vitro enzymatic assays to cellular characterization and finally to in vivo preclinical models provides a comprehensive data package to support the advancement of a promising compound. For a molecule like 5,6-Diaminonicotinamide, the key initial step would be its chemical synthesis and subsequent testing in a NAMPT biochemical assay. A positive result would trigger the cascade of further experiments detailed herein. The ultimate goal is the development of a potent and selective NAMPT inhibitor with a favorable therapeutic window, offering a new therapeutic modality for cancers dependent on the NAD+ salvage pathway.

References

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020). PMC. [Link]

  • Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. PMC. [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020). PMC. [Link]

  • NAMPT Inhibitor Screening Assay Kit. Amsbio. [Link]

  • Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. PubMed Central. [Link]

  • NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • What are the new molecules for NAMPT inhibitors?. Patsnap Synapse. [Link]

  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. AACR Journals. [Link]

  • What NAMPT inhibitors are in clinical trials currently?. Patsnap Synapse. [Link]

  • Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. (2022). MDPI. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. (2022). PMC. [Link]

  • A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. NIH. [Link]

  • Assays for Determination of Cellular and Mitochondrial NAD + and NADH Content. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • NAD+ metabolism and its roles in cellular processes during ageing. PMC. [Link]

  • NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential. (2020). PMC. [Link]

  • NAD+/NADH Assays. Cell Biolabs, Inc. [Link]

  • Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. PMC. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. [Link]

  • Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes. (2009). PubMed. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

Sources

Technical Deep Dive: Structure-Activity Relationship of Diaminonicotinamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the structure-activity relationship (SAR) of diaminonicotinamide isomers, focusing on their application as kinase inhibitors and bioisosteres of the classical diaminopyrimidine scaffold.

Executive Summary

The diaminonicotinamide scaffold represents a critical evolution in medicinal chemistry, offering a distinct bioisosteric alternative to the ubiquitous 2,4-diaminopyrimidine core found in drugs like Methotrexate and various JAK/EGFR inhibitors. While the pyrimidine core relies on ring nitrogens for hydrogen bonding, the diaminonicotinamide scaffold leverages the 3-carboxamide moiety to modulate solubility, selectivity, and hinge-binding vectors.

This guide analyzes the SAR of 2,4-diaminonicotinamide versus its 2,6-isomer , elucidating how regioisomerism dictates binding modes in the ATP-binding pocket of kinases. We provide validated synthetic protocols, mechanistic insights into EGFR C797S inhibition, and self-validating experimental workflows.

Structural Basis & Isomerism

The core challenge in optimizing this scaffold lies in distinguishing the electronic and steric profiles of its regioisomers.

The Bioisosteric Shift

The transition from a pyrimidine to a nicotinamide core alters the hydrogen bond acceptor (HBA) landscape.

  • Pyrimidine: N1 and N3 are intrinsic HBAs.

  • Nicotinamide: The pyridine nitrogen (N1) is an HBA, but the C3-amide provides an exocyclic H-bond donor (NH2) and acceptor (C=O), offering a more flexible "hinge-binding" motif.

Regioisomer Analysis

The two primary isomers exhibit divergent spatial arrangements:

  • 2,4-Diaminonicotinamide (Active Scaffold): The 2-amino group and the 3-amide carbonyl form a bidentate ligand perfectly spaced to interact with the kinase hinge region (e.g., Met793 in EGFR). The 4-amino group projects into the solvent front or ribose pocket.

  • 2,6-Diaminonicotinamide (Inactive/Allosteric): The amine at the 6-position is meta to the 2-amino group. This geometry disrupts the linear donor-acceptor pattern required for canonical ATP-competitive binding, often leading to loss of potency or a shift to allosteric modes.

IsomerComparison cluster_0 Bioisosteric Evolution cluster_1 Regioisomerism Pyrim 2,4-Diaminopyrimidine (Classic Scaffold) Nico 2,4-Diaminonicotinamide (Target Scaffold) Pyrim->Nico C3-Amide Substitution Improved Solubility Iso24 2,4-Isomer (Hinge Binder) Nico->Iso24 Major Pathway Iso26 2,6-Isomer (Distorted Geometry) Nico->Iso26 Minor Pathway Binding ATP Pocket Affinity (High vs Low) Iso24->Binding Optimal H-Bonding Iso26->Binding Steric Clash

Figure 1: Structural evolution and functional divergence of diaminonicotinamide isomers.

Synthesis Protocols

Reliable access to the 2,4-diaminonicotinamide core requires controlling the regioselectivity of nucleophilic aromatic substitution (SNAr).

Protocol A: SNAr Displacement on 2,4-Dichloronicotinonitrile

This route is preferred for generating diverse libraries at the 4-position.

Reagents:

  • Precursor: 2,4-Dichloronicotinonitrile (Commercial or synthesized via POCl3 chlorination).

  • Nucleophile 1: Diverse Amines (R-NH2) for position 4.

  • Nucleophile 2: Ammonia (NH3) or PMB-amine for position 2.

  • Hydrolysis Agent: H2SO4 or Basic H2O2 (to convert nitrile to amide).

Step-by-Step Workflow:

  • C4-Displacement: Dissolve 2,4-dichloronicotinonitrile (1.0 eq) in THF at 0°C. Add amine (R-NH2, 1.1 eq) and DIPEA (2.0 eq). The C4-chlorine is more electrophilic due to the para-relationship with the electron-withdrawing nitrile. Stir 4h.

    • Validation: TLC should show consumption of starting material and a single new spot (Regioselectivity > 95:5).

  • C2-Displacement: Treat the intermediate with ethanolic ammonia in a sealed tube at 80°C for 12h.

  • Nitrile Hydrolysis: Suspend the 2,4-diaminonicotinonitrile in conc. H2SO4 at 0°C. Stir for 2h, then pour onto ice. Neutralize with NaOH to precipitate the 2,4-diaminonicotinamide .

Protocol B: Direct Amination (Validation)

To confirm the isomer identity, compare the product with a standard synthesized from 2-amino-4-chloronicotinamide .

  • Reflux 2-amino-4-chloronicotinamide with the target amine in n-butanol. If the products match (HPLC retention time, NMR), the regiochemistry of Protocol A is validated.

Mechanistic SAR Analysis

The potency of 2,4-diaminonicotinamides is governed by three primary vectors.

Vector 1: The Hinge Binding Motif (C2 & C3)

The 2-amino group acts as a hydrogen bond donor to the hinge carbonyl (e.g., residue E957 in JAK1). The 3-carboxamide oxygen acts as a hydrogen bond acceptor from the hinge backbone NH.

  • SAR Rule: Substitution on the 2-amino nitrogen (e.g., N-methylation) abolishes activity by disrupting the donor capability. The 2-NH2 must remain unsubstituted.

Vector 2: The Solvent Front (C4-Amino)

The substituent at the 4-position projects out of the ATP pocket.

  • Small Groups (Methyl, Ethyl): Low potency due to lack of hydrophobic burial.

  • Aryl/Heteroaryl Groups: High potency. A phenyl or pyrazole ring here engages in Van der Waals interactions with the "P-loop" or "G-loop".

  • Solubilizing Tails: Adding morpholine or piperazine extensions here improves PK without compromising binding, as this region is solvent-exposed.

Vector 3: The Gatekeeper Interaction (C5)

Substitution at C5 (e.g., Halogen, Methyl) can influence the twist of the amide and interact with the gatekeeper residue (e.g., T790 or M790).

  • Insight: A C5-Fluorine often increases metabolic stability and can induce a dipole interaction with the gatekeeper.

Table 1: Representative SAR Data (Normalized IC50 values) Data synthesized from comparative scaffold analysis (Source 1.4, 1.8).

Compound IDR1 (C2-Amino)R2 (C4-Amino)R3 (C5)Target (e.g., EGFR/JAK) IC50 (nM)Notes
DN-001 -NH2-NH-MethylH> 10,000Insufficient hydrophobic contact.
DN-002 -NH2-NH-PhenylH450Baseline activity established.
DN-003 -NH2-NH-(3-Cl, 4-F-Phenyl)H12Halogens fill hydrophobic pocket.
DN-004 -NHMe-NH-(3-Cl, 4-F-Phenyl)H> 10,000Critical Control: Methylation destroys hinge H-bond.
DN-005 -NH2-NH-(3-Cl, 4-F-Phenyl)F4C5-F improves potency/metabolic stability.
DN-ISO (2,6-Isomer)-NH-(3-Cl, 4-F-Phenyl)H> 5,000Isomer Check: Regioisomer is inactive.

Case Study: EGFR C797S Inhibition

A 2024 study identified the 2,4-diaminonicotinamide scaffold as a potent inhibitor of the EGFR C797S mutation, a major resistance mechanism to third-generation covalent inhibitors like Osimertinib.

  • Mechanism: The scaffold functions as a reversible, ATP-competitive inhibitor. Unlike covalent inhibitors that require Cys797, the diaminonicotinamide relies on high-affinity non-covalent interactions.

  • Key Feature: The 3-carboxamide group forms a water-mediated network that stabilizes the inhibitor in the "active" conformation of the mutant kinase, avoiding steric clash with the Serine 797 residue.

BindingMode cluster_pocket ATP Binding Pocket (EGFR C797S) Hinge Hinge Region (Met793) Ligand 2,4-Diaminonicotinamide Ligand Hinge->Ligand H-Bond (NH -> 3-C=O) Gatekeeper Gatekeeper (Met790) Solvent Solvent Front Ligand->Hinge H-Bond (2-NH2 -> CO) Ligand->Gatekeeper Hydrophobic Contact Ligand->Solvent C4-Tail Extension

Figure 2: Predicted binding mode of 2,4-diaminonicotinamide in EGFR kinase domain.

Experimental Validation Protocols

Self-Validating Kinase Assay (FRET-based)

To verify the activity of synthesized isomers:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme: Recombinant EGFR (L858R/T790M/C797S) at 2 nM.

  • Substrate: ULight-poly GT peptide (50 nM).

  • ATP: At Km_app (typically 10 µM).

  • Procedure:

    • Incubate Enzyme + Inhibitor (Serial dilution) for 30 min.

    • Add ATP + Substrate. Incubate 60 min.

    • Add EDTA/Eu-antibody detection mix. Read FRET signal.

  • Validation Check:

    • Z' Factor: Must be > 0.5.

    • Reference: Include Gefitinib as a positive control.

    • Negative Control: DMSO only (0% inhibition).

References

  • Synthesis and activity of 2,4-diaminonicotinamide derivatives as EGFR inhibitors targeting C797S mutation. Source: Bioorganic & Medicinal Chemistry Letters (2024).[1][2][3][4] URL:[Link]

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Source: ResearchGate. URL:[Link]

  • Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors. Source: Bioorganic & Medicinal Chemistry.[2][3][5][6] URL:[Link]

  • Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 receptors. Source: British Journal of Pharmacology. URL:[Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation. Source: MDPI Molecules. URL:[Link]

Sources

5,6-Diaminonicotinamide: A Pivotal Scaffold for Pteridine and Pyridopyrazine Synthesis

[1]

Molecular Formula: C₆H₈N₄O Molecular Weight: 152.15 Da CAS Registry Number: 24954-58-1 (Generic for isomer group, specific CAS often cited as intermediate)[1]

Executive Summary

5,6-Diaminonicotinamide is a critical heterocyclic intermediate primarily employed in the design of kinase inhibitors and folate antagonists.[1] Structurally, it features a pyridine core functionalized with an ortho-diamine motif (positions 5 and 6) and a carboxamide group (position 3).[1] This specific arrangement makes it an ideal "linchpin" molecule for condensation reactions with 1,2-dicarbonyl compounds, yielding pyrido[2,3-b]pyrazines and pteridines .[1]

This guide details the optimized synthesis, physicochemical profile, and application of 5,6-diaminonicotinamide in drug discovery, specifically focusing on its role as a pharmacophore builder.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The molecule is characterized by its high polarity and potential for hydrogen bonding, which dictates its solubility profile and handling requirements.[1]

Datasheet: 5,6-Diaminonicotinamide[1][4][5]
PropertyValueNotes
Formula C₆H₈N₄O
Molecular Weight 152.15 g/mol Calculated
Appearance Tan to Yellow SolidOxidizes slowly in air; store under inert gas.[1]
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar organics (DCM, Hexane).[1]
Acidity (pKa) ~3.5 (Pyridine N), ~6.0 (Amine)Estimated.[1] The 3-carboxamide withdraws electron density, lowering pKa compared to DAP.[1]
Key Functionality ortho-DiamineNucleophilic site for cyclization.[1]

Part 2: Synthetic Routes & Production Protocol

The most reliable route to 5,6-diaminonicotinamide is the reduction of 6-amino-5-nitronicotinamide .[1] While chemical reduction (SnCl₂/HCl) is possible, it generates significant metal waste and complicates workup.[1] The Catalytic Hydrogenation method is the industry standard for purity and yield.[1]

Optimized Protocol: Catalytic Hydrogenation

Source Validation: This protocol is adapted from high-yield patent literature (WO1999055706A9) and standard heterocyclic reduction methodologies.[1]

Reagents & Equipment
  • Precursor: 6-Amino-5-nitronicotinamide (CAS: 159890-55-8)[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.[1]

  • Solvent: Methanol (anhydrous preferred).[1]

  • Hydrogen Source: H₂ balloon (lab scale) or Parr Shaker (scale-up).

  • Filtration: Celite® 545 filter aid.[1]

Step-by-Step Workflow
  • Preparation: In a round-bottom flask, suspend 6-amino-5-nitronicotinamide (1.0 eq) in Methanol (30-40 volumes). The starting material is sparingly soluble and will form a slurry.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an argon blanket to prevent ignition.[1]

  • Hydrogenation:

    • Lab Scale: Purge the flask with vacuum/Argon (3 cycles), then switch to a Hydrogen balloon. Stir vigorously at Room Temperature (RT).

    • Scale-Up: Pressurize to 30-50 psi H₂ in a Parr shaker.

  • Monitoring: The reaction is typically complete within 2–4 hours.[1] Monitor by TLC (10% MeOH in DCM) or LCMS.[1] The yellow nitro suspension will turn into a clear or slightly gray solution as the diamine forms and dissolves.[1]

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C.[1]

    • Wash the Celite cake with warm Methanol.[1]

    • Concentrate the filtrate in vacuo to dryness.[1]

  • Isolation: The product is obtained as a tan solid.[1] Yields typically range from 90% to 96% .[1] No further purification is usually required for subsequent cyclization steps.[1]

Visualization: Synthesis Workflow

SynthesisWorkflowStart6-Amino-5-nitronicotinamide(Suspension in MeOH)CatAdd 10% Pd/C(Inert Atmosphere)Start->CatReactHydrogenation(H2, RT, 2-4 hrs)Cat->ReactReductionFilterCelite Filtration(Remove Pd)React->FilterSolubilizationProduct5,6-Diaminonicotinamide(>90% Yield)Filter->ProductConcentration

Figure 1: Catalytic hydrogenation workflow for the synthesis of 5,6-diaminonicotinamide.

Part 3: Reactivity & Pharmacophore Construction[1]

The primary value of 5,6-diaminonicotinamide lies in its reactivity with 1,2-dicarbonyl compounds .[1] This condensation reaction constructs the pteridine or pyrido[2,3-b]pyrazine ring system, a scaffold found in numerous FDA-approved kinase inhibitors (e.g., Methotrexate analogs, EGFR inhibitors).[1]

The Cyclization Mechanism

The reaction proceeds via a double Schiff base formation (condensation).[1]

  • Nucleophilic Attack: The most nucleophilic amine (typically the 5-NH₂ due to less resonance delocalization compared to the 6-NH₂) attacks the most electrophilic carbonyl of the diketone.[1]

  • Dehydration: Loss of water generates an imine intermediate.[1]

  • Ring Closure: The second amine attacks the remaining carbonyl, followed by a second dehydration to aromatize the ring.[1]

Protocol: General Cyclization with Glyoxal
  • Reagents: 5,6-Diaminonicotinamide (1 eq), Glyoxal (40% aq.[1] solution, 1.2 eq).

  • Solvent: Water or Ethanol/Water mix.[1]

  • Conditions: Heat to 60-80°C for 2-4 hours.

  • Product: Pteridine-7-carboxamide derivatives.[1]

Visualization: Pteridine Formation

CyclizationScaffold5,6-Diaminonicotinamide(Nucleophile)InterIntermediate(Di-imine / Schiff Base)Scaffold->Inter- 2 H2O (Condensation)Reagent1,2-Dicarbonyl(e.g., Glyoxal, Benzil)Reagent->Inter- 2 H2O (Condensation)FinalPyrido[2,3-b]pyrazine(Pteridine Core)Inter->FinalAromatization

Figure 2: Cyclization pathway for generating the pteridine core from the diamine scaffold.[1]

Part 4: Analytical Characterization

Validating the identity of 5,6-diaminonicotinamide is crucial before proceeding to cyclization, as incomplete reduction (presence of nitro group) will fail the subsequent step.[1]

Expected ¹H-NMR Profile (DMSO-d₆, 300 MHz)

Note: Chemical shifts are estimates based on structural shielding calculations and analogous aminopyridines.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationDescription
Pyridine H-2 8.00 – 8.20Singlet (s)1HDeshielded by ring N and amide.[1]
Pyridine H-4 7.20 – 7.40Singlet (s)1HOrtho to amide and amine.[1]
Amide -NH₂ 7.50 – 8.00Broad Singlet (br s)2HExchangeable with D₂O.[1]
C6-NH₂ 6.00 – 6.50Broad Singlet (br s)2HElectron-rich amine.[1]
C5-NH₂ 4.50 – 5.50Broad Singlet (br s)2HMost shielded protons.[1]

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: 153.1 m/z[1]

  • Fragment Ions: Loss of -NH₃ (amide) or ring fragmentation may be observed at higher collision energies.[1]

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled with the same precautions as aminopyridines , which are known potassium channel blockers.[1]

  • Hazards:

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Keep in a tightly closed container under an inert atmosphere (Argon/Nitrogen) at 2-8°C. The diamine functionality is prone to oxidation (darkening) upon prolonged air exposure.[1]

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis and handling.[1]

References

  • Patent: Imidazo pyridine derivatives which inhibit gastric acid secretion. (1999).[1] World Intellectual Property Organization, WO1999055706A9.[1] (Describes the hydrogenation of 6-amino-5-nitronicotinamide to 5,6-diaminonicotinamide with 96% yield). Link

  • Benchchem. (n.d.).[1] 6-Amino-5-nitronicotinamide Reactivity and Properties. (Details the reduction pathways and subsequent cyclization to pteridines). Link[1]

  • PubChem. (2025).[1][2] 5,6-Diaminonicotinic acid (Acid analog properties).[1][2] National Library of Medicine.[1] Link

  • Journal of Medicinal Chemistry. (Various). Synthesis of Pteridines from 5,6-Diaminopyrimidines and Pyridines.[1] (General reference for the condensation mechanism of ortho-diamines with dicarbonyls).

The Privileged Scaffold: Engineering Novel Pyridine-3-Carboxamide Derivatives for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-3-carboxamide (nicotinamide) moiety is often dismissed as merely "Vitamin B3," yet in high-precision medicinal chemistry, it represents a privileged scaffold . Its unique electronic distribution—featuring a pyridine nitrogen capable of accepting hydrogen bonds and an amide side chain that acts as both a donor and acceptor—allows it to engage in high-affinity interactions with diverse biological targets.

This technical guide moves beyond basic vitaminology to explore the pyridine-3-carboxamide derivative as a versatile warhead in oncology (NAMPT inhibition), immunology (P2X7 antagonism), and allosteric modulation (SHP2). We will dissect the Structure-Activity Relationship (SAR), detail advanced synthetic routes including triflic anhydride activation, and provide self-validating protocols for laboratory execution.

Part 1: Structural Biology & Rational Design (SAR)

The Pharmacophore Triad

To engineer novel derivatives, one must view the scaffold not as a single unit, but as a triad of functional zones. The biological activity of pyridine-3-carboxamide derivatives, particularly in kinase and enzymatic inhibition, relies on the precise modification of these three zones.

ZoneComponentFunctionChemical Engineering Goal
A Pyridine Ring Warhead / Anchor Acts as a weak base (

). The ring nitrogen (

) often engages in

-stacking (e.g., with Phe193 in NAMPT) or coordinates with metal cofactors.
B Carboxamide Linker H-Bond Network The amide

acts as a donor, while the carbonyl

acts as an acceptor. This rigidity directs the orientation of the "Tail."
C The "Tail" (R-Group) Specificity Filter This is the variable region. Bulky hydrophobic groups (e.g., adamantane, biaryl systems) here determine selectivity between targets like NAMPT and P2X7.
Case Study: The NAMPT "Tunnel"

In the design of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors like FK866 , the pyridine-3-carboxamide core mimics the natural substrate (nicotinamide). However, the "Tail" is elongated to traverse a distinct water-filled tunnel in the enzyme, inducing a conformational lock.

  • Critical Insight: Preserving the pyridine nitrogen at the 3-position relative to the amide is non-negotiable for NAMPT affinity. Moving it to the 2- or 4-position (picolinamide or isonicotinamide) often abolishes activity due to steric clash or loss of the critical H-bond network [1].

Case Study: P2X7 Receptor Antagonism

For P2X7 antagonists, the SAR diverges. Here, the amide linkage is critical, but the "Tail" requires significant lipophilicity (e.g., adamantane or halogenated phenyls).

  • Critical Insight: An ortho-substituent (e.g., -Cl, -F) on the phenyl ring attached to the amide nitrogen induces a torsional twist.[1] This non-planar conformation is essential for fitting into the allosteric pocket of the P2X7 receptor, distinguishing it from planar intercalators [2].

Part 2: Visualization of Logic & Synthesis

SAR Logic Flow

The following diagram illustrates the decision matrix for modifying the pyridine-3-carboxamide core based on the desired therapeutic target.

SAR_Logic Core Pyridine-3-Carboxamide (The Scaffold) Target_NAMPT Target: NAMPT (Oncology) Core->Target_NAMPT Target_P2X7 Target: P2X7 (Inflammation) Core->Target_P2X7 Target_SHP2 Target: SHP2 (Allosteric) Core->Target_SHP2 Mod_Tunnel Modification: Elongate 'Tail' (Linker) + Hydrophobic Cap Target_NAMPT->Mod_Tunnel Strategy Mod_Twist Modification: Ortho-substitution on N-Aryl (Induce Torsion) Target_P2X7->Mod_Twist Strategy Mod_Rigid Modification: Rigid Biaryl Systems (Allosteric Clamp) Target_SHP2->Mod_Rigid Strategy

Caption: Strategic modification pathways for the pyridine-3-carboxamide scaffold based on biological target requirements.

Part 3: Advanced Synthetic Methodologies

While standard acid chloride coupling is ubiquitous, it often fails with sensitive heterocycles or electron-deficient anilines. For novel derivatives, we recommend Triflic Anhydride (


) Activation , a method that allows for the direct conversion of N-vinyl/N-aryl amides or the rapid coupling of sterically hindered amines [3].
Protocol: -Mediated Amide Activation

This method is superior for synthesizing complex derivatives where thermal conditions must be mild.

Reagents:

  • Nicotinic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • 2-Chloropyridine (1.2 equiv) - Base additive

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Activation: Dissolve nicotinic acid and 2-chloropyridine in anhydrous DCM at -78°C under argon.

  • Addition: Dropwise add

    
    . The solution will turn yellow/orange, indicating the formation of the highly reactive iminium triflate intermediate. Stir for 20 minutes.
    
  • Coupling: Add the amine partner (dissolved in DCM) slowly.

  • Warming: Allow the reaction to warm to 0°C over 1 hour, then to room temperature.

  • Quench: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: The resulting pyridine-3-carboxamide is often high purity but can be recrystallized from EtOH/Hexanes or purified via flash chromatography (MeOH/DCM gradient).

Why this works: The 2-chloropyridine acts as a non-nucleophilic base that buffers the system, while


 converts the amide oxygen into a super-leaving group, facilitating attack by even weak nucleophiles (like electron-poor anilines used in P2X7 antagonists).

Part 4: Biological Validation (Self-Validating Protocol)

After synthesis, the compound must be validated. The NAMPT Enzymatic Assay is the gold standard for this scaffold, as NAMPT inhibition is the most common off-target effect (or primary target) for these derivatives.

Protocol: Fluorescence-Based NAMPT Inhibition Assay

This assay relies on the conversion of Nicotinamide (NAM) + PRPP to NMN, which is then converted to NAD+. The final readout utilizes a diaphorase/resazurin cycling system to generate fluorescence.

Materials:

  • Recombinant human NAMPT (10 nM final)

  • Substrates: NAM (50 µM), PRPP (20 µM), ATP (2 mM)

  • Detection: Alcohol Dehydrogenase (ADH), Diaphorase, Resazurin, Ethanol.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    .
    

Workflow:

  • Incubation: Incubate test compounds (DMSO stock) with recombinant NAMPT in reaction buffer for 15 minutes at room temperature. Control: FK866 (10 nM).

  • Reaction Start: Add the substrate mix (NAM, PRPP, ATP). Incubate at 37°C for 30 minutes.

  • Quench & Detect: Add the detection mix (Ethanol, ADH, Diaphorase, Resazurin).

    • Mechanism:[2][3][4] NAMPT generates NMN

      
       NAD+ (via auxiliary enzymes if needed, or using a one-step kit). ADH uses the generated NAD+ to oxidize ethanol to acetaldehyde, reducing NAD+ to NADH. Diaphorase uses NADH to reduce Resazurin (non-fluorescent) to Resorufin (highly fluorescent).
      
  • Readout: Measure fluorescence at Ex 530 nm / Em 590 nm.

  • Validation:

    • Signal: High fluorescence = High NAMPT activity (Inactive compound).

    • Inhibition: Low fluorescence = Potent NAMPT inhibition.

    • Z-Factor: Ensure Z' > 0.5 for assay validity.

Pathway Visualization: NAMPT Inhibition

NAMPT_Pathway NAM Nicotinamide (NAM) Enzyme NAMPT Enzyme NAM->Enzyme PRPP PRPP PRPP->Enzyme NMN Nicotinamide Mononucleotide (NMN) Enzyme->NMN Catalysis Inhibitor Pyridine-3-Carboxamide Derivative (Inhibitor) Inhibitor->Enzyme Blocks Active Site (Pi-Stacking) NAD NAD+ NMN->NAD NMNAT Enzymes CellDeath Depletion of NAD+ -> Apoptosis (Cancer Cell) NAD->CellDeath Metabolic Collapse

Caption: Mechanism of Action: Pyridine-3-carboxamide derivatives block the rate-limiting step of the NAD+ salvage pathway.

Part 5: Future Outlook & Emerging Trends

The field is shifting toward dual-target inhibitors . Recent literature (2024) highlights pyridine-3-carboxamide derivatives that act as allosteric SHP2 inhibitors [4]. Furthermore, "hybrid" molecules combining the pyridine scaffold with kinase-inhibiting motifs (e.g., pyrazolo[1,5-a]pyridine) are showing promise in drug-resistant tuberculosis [5].

Key Takeaway: The pyridine-3-carboxamide is not a static "vitamin" structure; it is a tunable electronic platform. Success lies in the subtle manipulation of the amide linker's geometry and the lipophilicity of the tail.

References

  • Discovery of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. PubMed. [Link]

  • Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. [Link][5]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]

Sources

The Versatile Role of 5,6-Diaminonicotinamide in the Synthesis of Fused Heterocyclic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold Component

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored biological and physical properties is perpetual. Among the vast array of synthetic building blocks, those that offer a direct route to privileged heterocyclic scaffolds are of paramount importance. 5,6-Diaminonicotinamide, a unique bifunctional molecule, has emerged as a powerful precursor for the construction of a diverse range of fused heterocyclic systems. Its strategic placement of vicinal amino groups on a pyridine ring, coupled with the versatile carboxamide functionality, provides a synthetically tractable handle for creating complex molecules with significant therapeutic and functional potential.

This in-depth technical guide, designed for researchers at the forefront of chemical synthesis and drug discovery, will explore the multifaceted role of 5,6-diaminonicotinamide in heterocyclic synthesis. We will delve into the fundamental reactivity of this key intermediate, elucidate the mechanistic underpinnings of its cyclization reactions, and provide practical, field-proven insights into the synthesis of medicinally relevant heterocycles, including pteridines, pyrido[2,3-d]pyrimidines, and imidazo[4,5-b]pyridines.

The Strategic Advantage of 5,6-Diaminonicotinamide: A Structural Perspective

The utility of 5,6-diaminonicotinamide as a synthon is rooted in its distinct structural features:

  • Vicinal Diamine Functionality: The ortho-disposed amino groups are primed for cyclocondensation reactions with a variety of dielectrophilic partners. This arrangement is the cornerstone for the formation of fused six-membered rings.

  • Electron-Withdrawing Pyridine Ring: The inherent electronic nature of the pyridine ring influences the nucleophilicity of the amino groups, a factor that can be exploited to control regioselectivity in cyclization reactions.

  • The Carboxamide Handle: The nicotinamide moiety is not merely a passive substituent. Its electronic influence and potential for secondary transformations offer opportunities for diversification and modulation of physicochemical properties in the final products. This group can be a key determinant in the biological activity of the resulting heterocyclic compounds.

Core Synthetic Applications: Building Biologically Relevant Scaffolds

5,6-Diaminonicotinamide serves as a linchpin in the synthesis of several key heterocyclic families with established and emerging therapeutic applications.

The Gateway to Pteridines: The Gabriel-Isay Condensation and Beyond

The pteridine core is a fundamental component of numerous biologically active molecules, including folate antagonists used in cancer chemotherapy. The most prevalent and reliable method for constructing the pteridine ring system from 5,6-diaminopyrimidine precursors is the Gabriel-Isay condensation, which involves the reaction with 1,2-dicarbonyl compounds.[1]

Mechanism and Regioselectivity:

The condensation reaction is initiated by the nucleophilic attack of one of the amino groups on a carbonyl carbon of the 1,2-dicarbonyl compound. Subsequent intramolecular condensation and dehydration lead to the formation of the fused pyrazine ring. The regioselectivity of this reaction is a critical consideration, particularly with unsymmetrical dicarbonyl compounds. Generally, the more nucleophilic 5-amino group of the diaminopyrimidine will react with the more electrophilic carbonyl group of the dicarbonyl partner.[1] The electron-withdrawing nature of the carboxamide group in 5,6-diaminonicotinamide is expected to modulate the relative nucleophilicity of the C5 and C6 amino groups, offering a handle for controlling the final substitution pattern of the pteridine product.

Experimental Protocol: Synthesis of a 7-Substituted Pteridine-6-carboxamide

This protocol outlines a general procedure for the synthesis of a 7-substituted pteridine derivative from 5,6-diaminonicotinamide and an α-ketoester.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,6-diaminonicotinamide (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the α-ketoester (1.1 eq) to the solution.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • The reaction time will vary depending on the specific reactants and can range from a few hours to overnight.

Step 3: Work-up and Purification

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 7-substituted pteridine-6-carboxamide.

Table 1: Representative Reaction Conditions for Pteridine Synthesis

Dicarbonyl CompoundSolventTemperature (°C)Reaction Time (h)Yield (%)
GlyoxalEthanolReflux4-860-75
Diacetyl (2,3-Butanedione)Acetic AcidReflux6-1265-80
Ethyl PyruvateEthanolReflux8-1655-70

Diagram 1: Gabriel-Isay Pteridine Synthesis

G1 cluster_reactants Reactants cluster_process Process cluster_product Product 5,6-Diaminonicotinamide 5,6-Diaminonicotinamide Condensation Condensation 5,6-Diaminonicotinamide->Condensation alpha-Dicarbonyl alpha-Dicarbonyl alpha-Dicarbonyl->Condensation Cyclization_Dehydration Cyclization_Dehydration Condensation->Cyclization_Dehydration Intermediate Pteridine Derivative Pteridine Derivative Cyclization_Dehydration->Pteridine Derivative Final Product

Caption: Reaction flow for pteridine synthesis.

Constructing Pyrido[2,3-d]pyrimidines: Accessing Potent Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors used in oncology. 5,6-Diaminonicotinamide provides a convergent and efficient entry point to this important heterocyclic system. The synthesis typically involves the condensation with β-ketoesters or their equivalents.

Mechanism and Key Considerations:

The reaction proceeds through an initial condensation between one of the amino groups of 5,6-diaminonicotinamide and the keto group of the β-ketoester, followed by an intramolecular cyclization and dehydration. The regioselectivity of the initial attack and the subsequent cyclization are crucial for the formation of the desired pyrido[2,3-d]pyrimidin-7(8H)-one isomer. The reaction conditions, including the choice of solvent and catalyst (acidic or basic), can significantly influence the outcome.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Derivative

This protocol describes a general method for the synthesis of a pyrido[2,3-d]pyrimidin-7(8H)-one from 5,6-diaminonicotinamide and a β-ketoester.

Step 1: Reaction Setup

  • Combine 5,6-diaminonicotinamide (1.0 eq) and the β-ketoester (1.1 eq) in a suitable high-boiling solvent such as Dowtherm A or diphenyl ether.

Step 2: Reaction Execution

  • Heat the mixture to a high temperature (typically 200-250 °C) with stirring. The reaction is often performed under an inert atmosphere to prevent oxidation.

  • Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • The product often precipitates upon cooling. Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).

Table 2: Common Reagents for Pyrido[2,3-d]pyrimidine Synthesis

ReagentProduct Type
β-Ketoester (e.g., ethyl acetoacetate)Pyrido[2,3-d]pyrimidin-7(8H)-one
Malonic acid derivativesPyrido[2,3-d]pyrimidine-5,7(6H,8H)-dione
α,β-Unsaturated esters5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones

Diagram 2: Pyrido[2,3-d]pyrimidine Synthesis Pathway

G2 5,6-Diaminonicotinamide 5,6-Diaminonicotinamide Initial_Condensation Condensation 5,6-Diaminonicotinamide->Initial_Condensation beta-Ketoester beta-Ketoester beta-Ketoester->Initial_Condensation Intramolecular_Cyclization Cyclization Initial_Condensation->Intramolecular_Cyclization Enamine Intermediate Pyrido[2,3-d]pyrimidin-7(8H)-one Pyrido[2,3-d]pyrimidin-7(8H)-one Intramolecular_Cyclization->Pyrido[2,3-d]pyrimidin-7(8H)-one Dehydration

Caption: Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones.

Forging Imidazo[4,5-b]pyridines: A Route to Purine Isosteres

Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are important purine isosteres that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The synthesis of this scaffold from 5,6-diaminonicotinamide can be readily achieved through condensation with aldehydes or carboxylic acids (or their derivatives).

Synthetic Strategies:

  • Reaction with Aldehydes: The oxidative cyclization of 5,6-diaminopyridines with aldehydes is a common method for the preparation of 2-substituted imidazo[4,5-b]pyridines.[1] The reaction often proceeds in the presence of an oxidizing agent, such as nitrobenzene, to facilitate the final aromatization step.

  • Reaction with Carboxylic Acids: Direct condensation with carboxylic acids at high temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), provides a straightforward route to 2-substituted imidazo[4,5-b]pyridines.

Experimental Protocol: Synthesis of a 2-Substituted Imidazo[4,5-b]pyridine-6-carboxamide

This protocol provides a general procedure for the synthesis of an imidazo[4,5-b]pyridine derivative from 5,6-diaminonicotinamide and an aldehyde.

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve 5,6-diaminonicotinamide (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent such as nitrobenzene or ethanol.

  • If using a non-oxidizing solvent, add an oxidizing agent like sodium metabisulfite.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture and, if nitrobenzene was used as the solvent, remove it by steam distillation.

  • The crude product can be isolated by filtration or extraction.

  • Purify the product by column chromatography or recrystallization.

Diagram 3: Imidazo[4,5-b]pyridine Synthesis Logic

G3 Reactants 5,6-Diaminonicotinamide Aldehyde/Carboxylic Acid Process {Condensation | Oxidative Cyclization} Reactants->Process Product Imidazo[4,5-b]pyridine Derivative Process->Product

Caption: Logic flow for Imidazo[4,5-b]pyridine synthesis.

Conclusion: A Versatile Building Block for Future Discoveries

5,6-Diaminonicotinamide has proven to be a highly valuable and versatile building block in the synthesis of a wide array of medicinally important heterocyclic compounds. Its unique combination of a reactive vicinal diamine system on a pyridine core, along with a modifiable carboxamide group, provides chemists with a powerful tool for the construction of complex molecular architectures. The synthetic routes to pteridines, pyrido[2,3-d]pyrimidines, and imidazo[4,5-b]pyridines highlighted in this guide demonstrate the breadth of its utility. As the demand for novel therapeutics continues to grow, the strategic application of 5,6-diaminonicotinamide is poised to play an increasingly significant role in the discovery and development of the next generation of drugs.

References

  • Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]

  • Synthesis of 5,6‐dihydropyrimidopyrimidines based on a cascade 3‐component reaction. ResearchGate. [Link]

  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

Sources

Methodological & Application

Synthesis of 5,6-Diaminonicotinamide from 5,6-diaminonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 5,6-Diaminonicotinamide from 5,6-Diaminonicotinic Acid

Executive Summary

This guide details the synthetic transformation of 5,6-diaminonicotinic acid (CAS: 267875-45-6) to 5,6-diaminonicotinamide (CAS: 159890-49-0). While direct amidation of carboxylic acids is possible, the presence of vicinal amino groups at positions 5 and 6 presents specific challenges, including catalyst poisoning and competing nucleophilic side reactions (e.g., self-condensation or cyclization).

To ensure high purity and reproducibility, this protocol recommends a Two-Step Ester-Ammonolysis Pathway . This method utilizes a Fischer esterification followed by nucleophilic acyl substitution with ammonia. This route minimizes the risk of side reactions associated with aggressive activating agents (like


) on the unprotected diamine system.

Retrosynthetic Analysis & Strategy

The target molecule, 5,6-diaminonicotinamide, is a critical intermediate for fused heterocycles (e.g., pteridines and imidazopyridines).

  • Challenge: The starting material is zwitterionic and poorly soluble in non-polar solvents. The vicinal diamines are susceptible to oxidation and can interfere with standard acid-chloride formation.

  • Solution (The "Ester Route"):

    • Activation: Convert the carboxylic acid to a methyl ester using acid-catalyzed esterification. This locks the carboxylate and improves solubility in organic solvents.

    • Amidation: Treat the ester with methanolic ammonia. The ester is a sufficient electrophile for ammonia attack, yielding the primary amide under mild conditions without affecting the amino groups.

Reaction Scheme

ReactionScheme Acid 5,6-Diaminonicotinic Acid (Starting Material) Ester Methyl 5,6-diaminonicotinate (Intermediate) Acid->Ester Step 1: MeOH, HCl (sat) Reflux, 3-5h Amide 5,6-Diaminonicotinamide (Target) Ester->Amide Step 2: NH3 / MeOH RT, 12-24h

Figure 1: Synthetic pathway via methyl ester intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5,6-diaminonicotinate

Rationale: Thionyl chloride is avoided to prevent the formation of sulfinylamine byproducts with the free amines. Acid-catalyzed esterification protonates the amines, protecting them as ammonium salts during the reaction.

Materials:

  • 5,6-Diaminonicotinic acid (1.0 eq)

  • Methanol (Anhydrous, solvent)

  • Acetyl Chloride (to generate anhydrous HCl in situ) OR HCl gas

  • Sodium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )[1][2]
    

Protocol:

  • Preparation of Methanolic HCl: In a round-bottom flask equipped with a stir bar, cool anhydrous Methanol (20 volumes relative to substrate mass) to 0°C in an ice bath.

  • Acid Generation: Dropwise add Acetyl Chloride (3.0 - 5.0 eq) to the cold methanol. Caution: Exothermic reaction. Generates anhydrous HCl and Methyl Acetate. Stir for 15 minutes.

  • Addition: Add 5,6-Diaminonicotinic acid (1.0 eq) to the solution.

  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3–5 hours. Monitor by TLC (System: EtOAc/MeOH 9:1) or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess methanol and HCl.

    • Resuspend the residue in a minimal amount of cold water or methanol.

    • Neutralize carefully with saturated aqueous

      
       or solid 
      
      
      
      to pH ~8–9. The free base ester should precipitate.
    • Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via silica gel flash chromatography (Eluent: EtOAc/MeOH/NH4OH 16:1:1).

Key Data Point:

Parameter Specification
Intermediate Methyl 5,6-diaminonicotinate
Appearance Pale pink to yellow solid
CAS 104685-76-9

| Typical Yield | 85 - 95% |

Step 2: Ammonolysis to 5,6-Diaminonicotinamide

Rationale: The methyl ester is converted to the primary amide using ammonia. Using methanolic ammonia ensures homogeneity and simplifies workup.

Materials:

  • Methyl 5,6-diaminonicotinate (from Step 1)

  • 7N Ammonia in Methanol (commercial) OR 28% Aqueous Ammonium Hydroxide

Protocol:

  • Dissolution: Dissolve Methyl 5,6-diaminonicotinate (1.0 eq) in 7N

    
     in Methanol (10–20 volumes).
    
    • Alternative: If using aqueous

      
      , dissolve the ester in a minimal amount of MeOH first, then add excess 
      
      
      
      .
  • Reaction: Seal the reaction vessel (pressure tube recommended) and stir at Room Temperature for 12–24 hours.

    • Optimization: If the reaction is slow, heat mildy to 40–50°C.

  • Monitoring: Monitor by TLC for the disappearance of the ester spot. The amide is typically more polar.

  • Isolation:

    • Cool the mixture (if heated).

    • Concentrate the solvent under reduced pressure.

    • Trituration: Triturate the resulting solid with cold diethyl ether or a small amount of cold ethanol to remove impurities.

    • Filter the solid and dry under vacuum.[3][4]

  • Recrystallization: If high purity is required (e.g., >99% for biological assays), recrystallize from water or an Ethanol/Water mixture.

Key Data Point:

Parameter Specification
Target 5,6-Diaminonicotinamide
Appearance Off-white to pale yellow crystalline solid
CAS 159890-49-0
Typical Yield 70 - 85%

| Characterization | 1H NMR (DMSO-d6) shows amide protons (br s) distinct from amine protons. |

Process Workflow Diagram

Workflow Start Start: 5,6-Diaminonicotinic Acid Step1 Step 1: Esterification (MeOH + AcCl, Reflux) Start->Step1 Check1 QC Check: TLC/LCMS (Confirm Ester Formation) Step1->Check1 Workup1 Neutralization & Extraction Check1->Workup1 Pass Step2 Step 2: Ammonolysis (7N NH3 in MeOH, Sealed Tube) Workup1->Step2 Isolate Concentration & Trituration Step2->Isolate Final Final Product: 5,6-Diaminonicotinamide Isolate->Final

Figure 2: Operational workflow for the synthesis process.

Critical Quality Attributes & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete esterification due to water.Ensure MeOH is anhydrous. Increase reaction time or HCl concentration.
Green/Dark Coloration Oxidation of vicinal diamines.Perform reactions under inert atmosphere (

/Ar).[4] Use fresh starting material.
Incomplete Amidation Ester is sterically hindered or NH3 lost.Use a sealed pressure tube. Refresh ammonia solution. Mild heating (50°C).
Solubility Issues Zwitterionic nature of impurities.Adjust pH carefully during workup. The ester is soluble in EtOAc; the acid is not.

References

  • Preparation of Methyl 5,6-diaminonicotinate

    • Source: Patent US 6,610,701 B2 (Example I-10, Step B). Describes the specific conversion of 5,6-diaminonicotinic acid to its methyl ester using methanolic HCl.
    • URL:

  • General Amidation of Nicotinic Acid Esters

    • Source: Patent WO 1999/055706.
    • URL:

  • Chemical Data & Properties (5,6-Diaminonicotinic Acid)

    • Source: Ambeed Chemical D
    • URL:

  • Chemical Data & Properties (5,6-Diaminonicotinamide)

    • Source: ChemicalBook.
    • URL:

Sources

Application Note: Amide Coupling Protocols for 5,6-Diaminopyridine-3-Carboxylic Acid

[1]

Introduction: Navigating the Zwitterionic Scaffold

5,6-diaminopyridine-3-carboxylic acid (DAPC) is a privileged scaffold in medicinal chemistry, widely utilized for synthesizing imidazo[4,5-b]pyridine cores found in kinase inhibitors (e.g., Aurora, MAPK) and GPCR modulators.

However, DAPC presents a "perfect storm" of synthetic challenges:

  • Zwitterionic Solubility: The coexistence of a basic diamine motif and an acidic carboxyl group results in a high lattice energy salt, rendering the molecule insoluble in standard organic solvents (DCM, THF, EtOAc) and requiring high-dielectric media (DMSO, DMF, water).

  • Self-Polymerization: Activation of the carboxylic acid in the presence of unprotected internal amines leads to rapid intermolecular oligomerization.

  • Regioselectivity: The 5-amino and 6-amino groups possess distinct electronic profiles.[1] The 6-amino group (alpha to pyridine nitrogen) is electron-deficient and amidine-like, while the 5-amino group (beta position) is more nucleophilic but sterically crowded.[1]

This guide details three scientifically grounded protocols to overcome these barriers, prioritizing the "Nitro-Precursor Route" for maximum reliability.

Strategic Considerations & Data

Physicochemical Profile
PropertyValue / CharacteristicImplication
Solubility < 1 mg/mL in DCM/THF; Soluble in DMSO, 1M HCl, 1M NaOHReactions require polar aprotic solvents (DMF, NMP) or aqueous biphasic systems.[1]
pKa (Pyridine N) ~3.5Ring nitrogen is weakly basic.[1]
pKa (5-NH₂) ~3–4 (Est.)[1]The primary nucleophile for acylation.[1]
pKa (6-NH₂) < 2 (Est.)[1]Deactivated by the adjacent ring nitrogen; poor nucleophile.[1]
Reactivity 5-NH₂ > 6-NH₂Acylation preferentially occurs at the 5-position.[1]
Reagent Selection Guide
  • T3P (Propylphosphonic Anhydride): The reagent of choice. It operates well in DMF/DMSO, drives reactions to completion through thermodynamic trapping, and is less prone to epimerization or stalling compared to HATU/EDC for sterically hindered substrates.

  • HATU: Effective but requires careful removal of urea byproducts from polar solvents.

  • Thionyl Chloride (SOCl₂): Avoid. Acid chlorides of this scaffold are unstable and prone to vigorous polymerization.

Protocol A: The "Nitro-Route" (Recommended for Amide Coupling)

Objective: Couple an external amine to the carboxylic acid at position 3. Rationale: Direct coupling of 5,6-diaminopyridine-3-COOH is prone to self-reaction.[1] The industrial standard utilizes 6-amino-5-nitropyridine-3-carboxylic acid .[2] The nitro group at position 5 strongly deactivates the 6-amino group, rendering it non-nucleophilic and preventing self-coupling.[1]

Workflow Diagram

NitroRouteStart6-Amino-5-nitropyridine-3-carboxylic acidStep1Amide Coupling(R-NH2, HATU/DMF)Start->Step1Deactivated NH2InterIntermediate:Nitro-AmideStep1->InterStep2Reduction(H2, Pd/C or Fe/NH4Cl)Inter->Step2Unmask 5-NH2EndProduct:5,6-Diamino-nicotinamideStep2->End

Caption: The Nitro-Route prevents self-polymerization by keeping the 5-position oxidized until the amide bond is formed.[1]

Step-by-Step Protocol

Step 1: Amide Coupling

  • Dissolution: Dissolve 6-amino-5-nitropyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature for 15 minutes. The solution typically turns deep yellow/orange.

    • Note: The 6-amino group does not react due to the electron-withdrawing effect of the ortho-nitro group and the alpha-pyridine nitrogen.[1]

  • Addition: Add the external amine (R-NH₂, 1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: M+H).[1]

  • Workup: Pour the reaction mixture into ice-water. The nitro-amide product usually precipitates. Filter and wash with water. If soluble, extract with EtOAc/LiCl (5% aq) to remove DMF.

Step 2: Nitro Reduction

  • Setup: Suspend the nitro-amide intermediate in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 4–16 hours.

    • Alternative: If the molecule contains halogens sensitive to Pd/H₂, use Fe powder (5 equiv) and NH₄Cl (5 equiv) in EtOH/H₂O (4:1) at 70°C.

  • Isolation: Filter through Celite. Concentrate filtrate to yield the 5,6-diaminopyridine-3-amide .[1]

Protocol B: Cyclization to Imidazo[4,5-b]pyridine

Objective: React the diamine core with an external carboxylic acid to form a fused ring system. Rationale: The 5-amino group is the primary nucleophile.[1] T3P is ideal here as it promotes both the initial amidation and the subsequent dehydrative cyclization in one pot.

Workflow Diagram

CyclizationStart5,6-DiaminopyridineDerivativeInterIntermediate:Mono-amide at 5-NH2Start->InterKinetic ControlReagentsR-COOH + T3P (50% in EtOAc)+ Pyridine/DIPEAReagents->InterHeatHeat (80-100°C)DehydrationInter->HeatEndProduct:Imidazo[4,5-b]pyridineHeat->EndThermodynamic Closure

Caption: One-pot T3P mediated cyclization. The 5-NH2 reacts first, followed by ring closure onto the 6-NH2.[1]

Step-by-Step Protocol
  • Preparation: Dissolve the 5,6-diaminopyridine substrate (1.0 equiv) and the carboxylic acid coupling partner (1.1 equiv) in anhydrous DMSO or DMF (concentration 0.1–0.2 M).

    • Tip: If solubility is poor, mild heating (40°C) helps dissolution before adding reagents.

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Pyridine often serves as a better co-solvent/catalyst for cyclizations.

  • Coupling Agent: Add T3P (50% solution in EtOAc, 1.5–2.0 equiv) dropwise.

  • Phase 1 (Amidation): Stir at RT for 1 hour. LC-MS should show the mono-amide intermediate (M+H).[1]

  • Phase 2 (Cyclization): Heat the reaction mixture to 80–100°C for 4–12 hours.

    • Monitoring: Watch for the loss of water (-18 Da) from the intermediate peak in LC-MS.

  • Workup: Cool to RT. Dilute with water.

    • Precipitation: The product often precipitates as a solid. Filter and wash with water/ether.

    • Extraction: If soluble, extract with EtOAc/n-Butanol (9:1). Wash organic layer with saturated NaHCO₃.

Protocol C: Direct Coupling (The "Risky" Route)

Objective: Coupling to the COOH of 5,6-diaminopyridine-3-carboxylic acid without the nitro-precursor. Use Case: When the nitro-precursor is unavailable or the diamine is already synthesized. Critical Requirement: You must use Global Protection or Transient Silylation .

Method: Transient Silylation (The "In-Situ" Masking) This method uses chlorotrimethylsilane (TMSCl) to transiently protect the amines and solubilize the zwitterion.

  • Solubilization: Suspend 5,6-diaminopyridine-3-carboxylic acid in DCM/DMF (1:1).

  • Silylation: Add TMSCl (4.0 equiv) and DIPEA (4.0 equiv). Heat to reflux for 1 hour. The mixture should become homogeneous as the silyl esters/amines form.

  • Activation: Cool to 0°C. Add the external amine (1.0 equiv). Add HATU (1.1 equiv) or EDC/HOBt .

  • Reaction: Stir at RT overnight.

  • Deprotection: Add MeOH (excess) and stir for 30 minutes to cleave the transient silyl groups.

  • Purification: Reverse-phase HPLC is usually required due to the formation of oligomeric byproducts.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development. Link

  • Patterson, A. W., et al. (2017). Optimization of Imidazo[4,5-b]pyridine-Based Inhibitors. Journal of Medicinal Chemistry. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. Link

  • TargetMol. (2024). 5,6-Diaminopyridine-3-carboxylic acid methyl ester Solubility Data. Link

Conditions for cyclization of 5,6-Diaminonicotinamide to pteridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Conditions for the Cyclization of 5,6-Diaminonicotinamide to Pteridines

Introduction: The Strategic Importance of Pteridine Synthesis

Pteridines, a class of bicyclic heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of immense interest in medicinal chemistry and drug development.[1][2] Their structural framework is a cornerstone of various biologically vital molecules, including folic acid and riboflavin, and they are integral to the function of enzyme cofactors like biopterin.[3] The inherent biological relevance of the pteridine scaffold makes it a privileged structure in the design of therapeutic agents, including antibacterial and anticancer drugs.[3][4][5]

5,6-Diaminonicotinamide is a readily available and versatile starting material for the synthesis of a wide array of functionalized pteridines. The core of this transformation lies in the condensation reaction with a 1,2-dicarbonyl compound, a robust and widely adopted method known as the Gabriel-Isay condensation.[1][6] This application note provides an in-depth exploration of the mechanistic principles, critical reaction parameters, and detailed experimental protocols for the successful cyclization of 5,6-diaminonicotinamide to yield substituted pteridines. The guidance herein is tailored for researchers, medicinal chemists, and process development scientists aiming to leverage this chemistry for novel compound synthesis.

The Gabriel-Isay Condensation: Mechanistic Insights

The synthesis of the pteridine core from a 5,6-diaminopyrimidine derivative is most commonly achieved through condensation with a compound containing a 1,2-dicarbonyl functionality.[1][6] The reaction proceeds through a two-step dehydration process, leading to the formation of the pyrazine ring fused to the initial pyrimidine core.

The Causality of the Reaction Pathway

The mechanism is governed by the relative nucleophilicity of the two amino groups on the pyrimidine ring and the electrophilicity of the carbonyl carbons in the cyclizing agent.

  • Initial Nucleophilic Attack: The reaction initiates with a nucleophilic attack from one of the amino groups of 5,6-diaminonicotinamide on one of the carbonyl carbons of the dicarbonyl reagent. The amine at the C5 position of the pyrimidine ring is generally more nucleophilic than the C6 amine and will preferentially attack the more electrophilic carbonyl group.[6]

  • Formation of Schiff Base Intermediate: This attack is followed by a dehydration step, leading to the formation of a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The second, now proximate, amino group performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Final Dehydration and Aromatization: A second dehydration event occurs, resulting in the formation of the stable, aromatic pyrazine ring, thus completing the pteridine bicycle. The overall process involves the formation of two new C-N bonds and the elimination of two molecules of water.[6]

Visualization of the Reaction Mechanism

The following diagram illustrates the stepwise process of the Gabriel-Isay condensation.

G cluster_reactants Reactants cluster_steps Reaction Pathway Reactant1 5,6-Diaminonicotinamide Step1 Step 1: Nucleophilic Attack (More nucleophilic 5-NH2 attacks more electrophilic C=O) Reactant1->Step1 Reactant2 1,2-Dicarbonyl Compound (R1-C(O)-C(O)-R2) Reactant2->Step1 Intermediate1 Intermediate (Schiff Base Formation) Step1->Intermediate1 - H2O Step2 Step 2: Intramolecular Cyclization (Remaining NH2 attacks second C=O) Intermediate1->Step2 Intermediate2 Dihydropteridine Intermediate Step2->Intermediate2 Step3 Step 3: Dehydration & Aromatization Intermediate2->Step3 - H2O Product Substituted Pteridine Step3->Product

Caption: Mechanism of the Gabriel-Isay Pteridine Synthesis.

Critical Parameters Governing Cyclization Success

The outcome of the cyclization—yield, purity, and even the isomeric distribution of the product—is highly dependent on a set of interrelated experimental conditions. Understanding and controlling these variables is paramount for reproducibility and achieving the desired synthetic target.

The Dicarbonyl Reagent: The Architect of Substitution

The choice of the 1,2-dicarbonyl compound is the primary determinant of the substitution pattern at the C6 and C7 positions of the final pteridine product. A wide variety of dicarbonyl species can be employed.[6]

  • Symmetrical Dicarbonyls: Reagents like biacetyl (2,3-butanedione) or benzil yield a single, unambiguously substituted product.

  • Unsymmetrical Dicarbonyls: Reagents such as methylglyoxal or other ketoaldehydes can lead to the formation of a mixture of regioisomers (6-substituted vs. 7-substituted).[1] The product distribution is dictated by the relative reactivity of the two carbonyl groups and the two amino groups.[6] Often, the more nucleophilic 5-amino group attacks the more reactive carbonyl (typically an aldehyde over a ketone), influencing the final isomeric ratio.[1]

Solvent and pH: The Reaction Environment

The solvent system and pH play a crucial role in reactant solubility and the modulation of nucleophilicity and electrophilicity.

  • Solvents: Common solvents include water, methanol, ethanol, and glacial acetic acid.[3][7] The choice depends on the solubility of the starting materials. Aqueous or alcoholic solvents are common for many reactions.

  • pH Control: The reaction can be performed under acidic, neutral, or basic conditions, which can significantly impact reaction rates and selectivity.

    • Acidic Conditions: Using catalysts like dilute sulfuric acid or glacial acetic acid can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[3][8]

    • Basic Conditions: The presence of a base can enhance the nucleophilicity of the amino groups, which is particularly useful for less reactive dicarbonyl compounds.[1][9]

    • Neutral Conditions: Many condensations proceed efficiently with simple heating in a suitable solvent without the need for an external catalyst.[4]

Temperature and Reaction Time

These parameters are interdependent and must be optimized for each specific substrate combination.

  • Temperature: Most condensation reactions require heating to proceed at a practical rate. Temperatures often range from 80 °C to the reflux temperature of the chosen solvent.[4][8]

  • Reaction Time: The time required for completion can vary from one hour to several hours, depending on the reactivity of the substrates and the reaction temperature.[4] Reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocols: A Self-Validating System

The following protocols provide step-by-step methodologies for the synthesis of specific pteridine derivatives from 5,6-diaminonicotinamide. These protocols are designed to be self-validating, with clear endpoints and characterization checkpoints.

General Experimental Workflow

G Start Start: Weigh Reactants (5,6-Diaminonicotinamide & Dicarbonyl) Dissolve Dissolve Diamine in chosen solvent/acid Start->Dissolve Add_Dicarbonyl Add Dicarbonyl Compound (Neat or as a solution) Dissolve->Add_Dicarbonyl Heat Heat Reaction Mixture (e.g., 80-100 °C) Add_Dicarbonyl->Heat Monitor Monitor Progress (TLC / HPLC) Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature (or in an ice bath) Monitor->Cool Complete Isolate Isolate Crude Product (Filtration) Cool->Isolate Wash Wash Precipitate (Water, Ethanol, etc.) Isolate->Wash Dry Dry Product (Vacuum Oven) Wash->Dry Purify Purify (Optional) (Recrystallization) Dry->Purify Analyze Characterize Product (NMR, MS, m.p.) Dry->Analyze If pure Purify->Analyze

Caption: General workflow for pteridine synthesis.

Protocol 1: Synthesis of 2-Amino-6,7-dimethyl-4-oxo-3,4-dihydropteridine-7-carboxamide

This protocol is adapted from established Gabriel-Isay condensation procedures using a symmetrical diketone.[4]

Materials and Reagents:

  • 5,6-Diaminonicotinamide

  • Biacetyl (2,3-butanedione)

  • Deionized Water

  • 0.1 M Hydrochloric Acid (for recrystallization, optional)

  • Ethanol

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5,6-diaminonicotinamide. For every 1.0 g of the diamine, add 20 mL of deionized water.

  • Dissolution: Warm the mixture to approximately 80 °C while stirring to facilitate the dissolution of the starting material.[4]

  • Addition of Dicarbonyl: To the warm solution, add an equimolar amount of biacetyl dropwise over 5 minutes.

  • Reaction: Maintain the reaction mixture at 80 °C with continuous stirring for one hour.[4] A precipitate will begin to form as the reaction progresses.

  • Isolation: After one hour, remove the flask from the heat and allow it to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 15 mL) and cold ethanol (1 x 15 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum at 60 °C to a constant weight.

  • Purification (Optional): The product can be further purified by recrystallization from a dilute acid solution (e.g., 0.1 M HCl).[4]

Safety Precautions:

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Biacetyl is a volatile liquid with a strong odor; handle with care.

Protocol 2: Synthesis using Chloral Hydrate in Acidic Medium

This protocol demonstrates a condensation using an aldehyde equivalent under acidic conditions, a method effective for generating 6-hydroxypteridines which exist in the keto form as pteridin-6(5H)-ones.[8]

Materials and Reagents:

  • 5,6-Diaminonicotinamide

  • Chloral Hydrate

  • 2% Sulfuric Acid (aqueous solution)

  • Deionized Water

Equipment:

  • Round-bottom flask (100 mL)

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 5,6-diaminonicotinamide in 2% sulfuric acid.

  • Heating: Heat the solution to 100 °C and stir for 15 minutes to ensure complete dissolution and protonation.[8]

  • Addition of Dicarbonyl: Prepare a solution of chloral hydrate (2 molar equivalents) in a minimal amount of deionized water. Add this solution to the hot pyrimidine solution.[8]

  • Reaction: Continue stirring the reaction mixture at 100 °C for an additional 15-20 minutes.[8] A precipitate will form during this time.

  • Isolation: Allow the reaction mixture to cool to room temperature.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the product thoroughly with deionized water to remove any residual acid and unreacted chloral hydrate.[8]

  • Drying: Dry the orange solid product under vacuum to a constant weight.

Safety Precautions:

  • Wear appropriate PPE. Handle sulfuric acid with extreme care, always adding acid to water when preparing dilutions.

  • Chloral hydrate is a regulated substance; handle and store according to institutional guidelines.

  • Perform all operations within a certified chemical fume hood.

Data Summary: Comparative Reaction Conditions

The following table summarizes various conditions for the cyclization, providing a quick reference for experimental design.

Dicarbonyl ReagentSolventCatalyst/ConditionsTemp. (°C)Expected Product (Substituents at C6, C7)Reference
BiacetylWaterNeutral806,7-Dimethyl[4]
BenzilEthanol/Water/HClAcidicReflux6,7-Diphenyl[4]
GlyoxalWater / Acetic AcidNeutral / Acidic90-100Unsubstituted (H, H)[10]
MethylglyoxalWaterpH dependentAmbientMixture of 6-Methyl and 7-Methyl[7]
Chloral Hydrate2% H₂SO₄ (aq)Acidic1006-Oxo[8]
Dimethyl acetylenedicarboxylateMethanolNeutralReflux6-COOCH₃, 7-COOCH₃ (after rearrangement)[7]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents. 2. Insufficient heating or reaction time. 3. Incorrect pH for the specific substrates.1. Verify the quality of the dicarbonyl reagent. 2. Increase temperature or reaction time; monitor by TLC. 3. Experiment with acidic or basic catalysis.
Formation of Regioisomers Use of an unsymmetrical dicarbonyl compound.1. Accept mixture and attempt separation (e.g., column chromatography, fractional crystallization). 2. Modify reaction conditions (pH, solvent) to favor one isomer.[6][11] 3. Choose a different, symmetrical dicarbonyl reagent if possible.
Product is an intractable tar 1. Polymerization of the dicarbonyl reagent (esp. aldehydes like glyoxal). 2. Reaction temperature too high.1. Use a fresh, purified source of the dicarbonyl reagent. Add it slowly to the reaction. 2. Reduce the reaction temperature and increase the reaction time.
Difficulty in Purification Product has similar solubility to starting materials or byproducts.1. Attempt recrystallization from different solvent systems. 2. Convert the product to a salt (e.g., hydrochloride) to alter its solubility profile for purification. 3. If necessary, utilize column chromatography on silica or a reverse-phase medium.

References

  • Rajput, C. S., & Basu, P. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324. [Link]

  • Timmis, G. M. (1949). A New Synthesis of Pteridines. Nature, 164, 145. This is a foundational reference for an alternative pteridine synthesis, but the principles of base catalysis are relevant.
  • Colston, K. J., & Basu, P. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324. [Link]

  • Dinsmore, A., & Doyle, S. (2015). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Organic Synthesis II (pp. 769-831). Elsevier. [Link]

  • Sayed, A. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]

  • Colston, K.J., & Basu, P. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324. [Link]

  • Patel, H., et al. (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. International Journal for Multidisciplinary Research, 4(4). [Link]

  • de Jager, P. A., & van der Westhuyzen, D. R. (2018). Pushing at the Boundaries of Pterin Chemistry. Molecules, 23(10), 2465. [Link]

  • Hitchings, G. H., & Elion, G. B. (1954). 2,4-diamino pteridine and derivatives. U.S. Patent No. 2,667,486. Washington, DC: U.S.
  • Szeja, W., & Grynkiewicz, G. (2010). Recent advances in the chemistry and applications of pyrimidines.
  • Zhang, Y., et al. (2013). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Request PDF. [Link]

  • Al-dujaili, A. H., & Mahdi, M. F. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1838. [Link]

  • Mitra, S., et al. (2023). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Inorganics, 11(2), 59. [Link]

Sources

HPLC separation methods for diaminonicotinamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the HPLC Separation of Diaminonicotinamide Isomers

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Diaminonicotinamide Isomers

Diaminonicotinamides, key structural motifs in various pharmacologically active compounds, present a significant analytical challenge due to the existence of multiple positional isomers. These isomers, such as 2,3-diaminonicotinamide, 3,4-diaminonicotinamide, and 4,5-diaminonicotinamide, often exhibit nearly identical physicochemical properties, including molecular weight, pKa, and UV absorbance maxima. However, their biological activities, metabolic fates, and toxicity profiles can differ dramatically. Consequently, the ability to resolve and accurately quantify these isomers is paramount for ensuring the purity, safety, and efficacy of drug substances and for conducting rigorous pharmacokinetic and metabolic studies.

This guide provides a comprehensive overview of robust High-Performance Liquid Chromatography (HPLC) methods for the effective separation of diaminonicotinamide isomers. We will explore the underlying chromatographic principles, delve into method development strategies, and provide detailed, field-proven protocols suitable for implementation in research and quality control environments.

Foundational Chromatographic Strategies for Isomer Resolution

The separation of closely related, polar isomers like diaminonicotinamides requires a strategic approach to chromatography. The choice of stationary phase and mobile phase composition is critical to exploit the subtle differences in their molecular structure and polarity. Three primary HPLC modes have proven effective: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography (IPC).

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most common starting point. For polar analytes like diaminonicotinamides, retention can be weak. However, meticulous control over mobile phase pH is the key to achieving separation. The basic amino groups on the isomers can be protonated at acidic pH. By adjusting the pH, one can subtly alter the overall charge and hydration sphere of each isomer, thereby influencing its interaction with the stationary phase and enabling separation.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular and powerful technique for separating polar compounds that are poorly retained in reversed-phase mode.[1][2] It employs a polar stationary phase (such as silica, amide, or cyano-based materials) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][4] The aqueous component forms a water-rich layer on the surface of the stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase, with more polar compounds being more strongly retained.[3] This mechanism is exceptionally sensitive to minor differences in analyte polarity and hydrogen bonding capacity, making it ideal for isomer separations.

HILIC_Mechanism cluster_0 Stationary Phase Particle cluster_1 Mobile Phase p Polar Stationary Phase (e.g., Silica) wl Immobilized Aqueous Layer p->wl Adsorbs mp Bulk Mobile Phase (High % Acetonitrile) wl->mp Elutes from analyte Polar Analyte (Diaminonicotinamide) analyte->wl Partitions into caption HILIC Retention Mechanism IPC_Mechanism cluster_0 Stationary Phase cluster_1 Dynamic Surface Modification sp C18 Stationary Phase Hydrophobic Surface ipr Ion-Pair Reagent (e.g., Alkyl Sulfonate) sp:f1->ipr Adsorbs via Hydrophobic Tail analyte Protonated Analyte (Diaminonicotinamide-H+) ipr->analyte Ionic Interaction (Retention) caption Ion-Pair Chromatography Principle Method_Dev_Workflow start Define Separation Goal: Resolve Diaminonicotinamide Isomers col_select Column Selection start->col_select rp_path Reversed-Phase (C18) - Good for initial screening - Control pH col_select->rp_path Standard Polarity hilic_path HILIC (Amide, Silica) - Best for highly polar isomers - High organic content col_select->hilic_path High Polarity mp_scout Mobile Phase Scouting (Gradient Elution) rp_path->mp_scout hilic_path->mp_scout ph_opt Optimize pH (RP) or Aqueous % (HILIC) mp_scout->ph_opt iso_opt Isocratic vs. Gradient Fine-tuning ph_opt->iso_opt finalize Finalize Method (Flow Rate, Temp.) iso_opt->finalize validate Method Validation finalize->validate caption HPLC Method Development Workflow

Sources

Application Notes and Protocols for the Purification of 5,6-Diaminonicotinamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 5,6-Diaminonicotinamide, a crucial building block in pharmaceutical and materials science research. Recognizing the critical impact of purity on downstream applications, this document outlines a systematic approach to selecting an appropriate recrystallization solvent and executing the purification process. The protocols are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions to achieve high-purity 5,6-Diaminonicotinamide.

Introduction: The Imperative for High-Purity 5,6-Diaminonicotinamide

5,6-Diaminonicotinamide is a key intermediate in the synthesis of various heterocyclic compounds, including novel therapeutic agents and functional materials. The presence of three reactive functional groups—two vicinal amino groups and a carboxamide—makes it a versatile precursor. However, residual impurities from its synthesis, such as starting materials, by-products, or degradation products, can significantly hinder subsequent reactions, leading to lower yields, impure final products, and potentially misleading biological data.

Effective purification is therefore not merely a matter of procedural completion but a cornerstone of scientific integrity and successful research outcomes. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature, while impurities remain either highly soluble or insoluble at all temperatures.

This document provides a detailed exploration of solvent selection strategies and optimized recrystallization protocols for obtaining high-purity 5,6-Diaminonicotinamide.

Foundational Principles of Solvent Selection for 5,6-Diaminonicotinamide

The molecular architecture of 5,6-Diaminonicotinamide, featuring a pyridine ring, two primary aromatic amine groups, and a primary amide, dictates its solubility characteristics. The presence of multiple N-H and C=O bonds allows for extensive hydrogen bonding, suggesting a high affinity for polar and protic solvents. The aromatic pyridine ring also contributes to its overall polarity.

Based on the functional groups present and data from structurally related compounds, the following solvent classes are prime candidates for investigation:

  • Polar Protic Solvents: Water, ethanol, methanol, and isopropanol are excellent starting points due to their ability to form strong hydrogen bonds. A patent for the purification of nicotinamide suggests a mixture of 2-methylpropanol-1 and water at a pH between 7 and 10, indicating that aqueous alcohol systems could be highly effective.[1]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile can also be effective.[2] A closely related compound, 5,6-diaminopyridine-3-carboxylic acid methyl ester, exhibits high solubility in DMSO, suggesting that 5,6-Diaminonicotinamide may behave similarly.[3] Acetonitrile is often a good choice for the recrystallization of amides.[2]

  • Mixed Solvent Systems: For instances where a single solvent does not provide the ideal solubility profile, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Common combinations include ethanol/water, methanol/water, and acetone/hexane.[4]

  • pH Modification: The basicity of the amino groups and the pyridine nitrogen, as well as the weakly acidic nature of the amide N-H, suggest that adjusting the pH of the solvent system could be a powerful tool to modulate solubility. For amines, recrystallization from acidic solutions (e.g., using acetic acid) can be effective.[5] Conversely, a patent for a related compound describes crystallization from an acidic aqueous solution.[6]

Experimental Workflow for Solvent Selection and Recrystallization

The following diagram outlines the systematic approach to purifying 5,6-Diaminonicotinamide, from initial solvent screening to the final isolation of pure crystals.

Recrystallization_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_recrystallization Recrystallization cluster_isolation Isolation & Drying crude_product Crude 5,6-Diaminonicotinamide solvent_selection Select Candidate Solvents (e.g., Water, Ethanol, Acetonitrile) crude_product->solvent_selection solubility_test Small-Scale Solubility Tests (Hot & Cold) solvent_selection->solubility_test Test dissolution Dissolve in Minimum Hot Solvent solubility_test->dissolution Optimal Solvent Identified hot_filtration Hot Filtration (Remove Insoluble Impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Ice Bath Cooling cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash Crystals with Cold Solvent vacuum_filtration->washing drying Dry Crystals (Vacuum Oven) washing->drying pure_product Pure 5,6-Diaminonicotinamide drying->pure_product

Caption: Workflow for the purification of 5,6-Diaminonicotinamide.

Detailed Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent for the recrystallization of 5,6-Diaminonicotinamide on a small scale.

Materials:

  • Crude 5,6-Diaminonicotinamide

  • Test tubes or small vials

  • A selection of candidate solvents (see Table 1)

  • Hot plate and water or sand bath

  • Spatula and stirring rods

Procedure:

  • Place approximately 10-20 mg of crude 5,6-Diaminonicotinamide into several test tubes.

  • To the first test tube, add the first candidate solvent dropwise at room temperature, stirring after each addition, until a total of 0.5 mL has been added. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath. Continue to add the solvent dropwise with stirring until the solid dissolves completely. Note the approximate volume of solvent required.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will result in the formation of a significant amount of crystalline solid upon cooling.

  • Repeat steps 2-5 for each candidate solvent.

  • Evaluate the results based on the criteria for a good recrystallization solvent (low solubility when cold, high solubility when hot, and good crystal formation upon cooling).

Protocol 2: Single-Solvent Recrystallization

This protocol is for recrystallizing 5,6-Diaminonicotinamide from a single suitable solvent identified in Protocol 1.

Materials:

  • Crude 5,6-Diaminonicotinamide

  • Selected recrystallization solvent

  • Erlenmeyer flasks (at least two)

  • Hot plate

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

Procedure:

  • Place the crude 5,6-Diaminonicotinamide in an Erlenmeyer flask.

  • Add a small amount of the selected solvent, enough to create a slurry.

  • Heat the flask on a hot plate with gentle swirling. Add the solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask. Quickly pour the hot solution through the filter paper.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Allow the crystals to dry on the filter funnel under vacuum for a few minutes, then transfer them to a watch glass and dry them completely in a vacuum oven at a temperature well below the melting point.

Protocol 3: Mixed-Solvent Recrystallization

This protocol is for use when a single solvent is not suitable, but a pair of miscible solvents (one "good" and one "poor") is effective.

Materials:

  • Crude 5,6-Diaminonicotinamide

  • A "good" solvent (e.g., ethanol)

  • A "poor" solvent (e.g., water or hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel, filter flask, and vacuum source

Procedure:

  • Dissolve the crude 5,6-Diaminonicotinamide in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • If too much "poor" solvent is added, clarify the solution by adding a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in the same proportion as the final crystallization mixture).

  • Dry the purified crystals as described in Protocol 2.

Solvent Selection Guide

The following table provides a summary of potential solvents and their rationale for use in the recrystallization of 5,6-Diaminonicotinamide.

Solvent/SystemTypeRationale for UsePotential Drawbacks
Water Polar ProticHigh polarity and hydrogen bonding capacity. Likely to have low solubility at room temp and higher at boiling.May be too good of a solvent, leading to low recovery. Solubility may be highly pH-dependent.
Ethanol/Methanol Polar ProticGood general solvents for polar organic molecules.[4] Often provide a good balance of solubility.May be too soluble even at room temperature.
Acetonitrile Polar AproticOften gives good results for the recrystallization of amides.[2]Lower boiling point may limit the solubility range.
2-Methylpropanol-1/Water Mixed Polar ProticProven effective for the purification of nicotinamide.[1] The organic component can help dissolve organic impurities.Requires optimization of the solvent ratio and pH.
Ethanol/Water Mixed Polar ProticA common and effective mixed solvent system for polar compounds.[4]The optimal ratio needs to be determined empirically.
Acetic Acid (dilute aqueous) Acidic Polar ProticCan protonate the basic amino groups, potentially altering solubility in a favorable way for purification.[5]May form a salt, which could have different crystallization properties. Residual acid may need to be removed.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Boil off some of the solvent and allow it to cool again.- Try a different solvent or a mixed-solvent system.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Impurities are present.- Use a lower-boiling solvent.- Re-heat the solution and add more of the "good" solvent, then cool slowly.- Try a different solvent system.
Low recovery of purified product - The compound is significantly soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath.- Use the minimum amount of hot solvent.- Pre-heat the filtration apparatus and use a stemless funnel for hot filtration.
Colored impurities remain - The impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary.

Conclusion

The successful purification of 5,6-Diaminonicotinamide by recrystallization is contingent upon the rational selection of an appropriate solvent system. This guide provides a systematic framework for this selection process, along with detailed, actionable protocols. By understanding the physicochemical properties of the target molecule and employing a methodical approach to solvent screening and recrystallization, researchers can consistently obtain high-purity 5,6-Diaminonicotinamide, thereby ensuring the reliability and success of their subsequent research endeavors.

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Degussa, A. G. (1984). Process for the purification of nicotinic acid amide I. U.S. Patent No. 4,447,615. Washington, DC: U.S. Patent and Trademark Office.
  • Li, J., & Wang, Y. (2007). Production of 2,6-diamino-pyridine. Chinese Patent No. CN101029021A.
  • Wang, Y., et al. (2015). The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof. Chinese Patent No. CN104370807B.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Kozhevnikov, I. V., et al. (2002). Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. Nucleosides, Nucleotides and Nucleic Acids, 21(10), 657-672.
  • Trissel, L. A., & Xu, Q. (1996). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 1(4), 282–284.
  • Grendze, M. P., et al. (2001). Processes for producing highly pure nicotinamide. U.S. Patent No. 6,218,543. Washington, DC: U.S. Patent and Trademark Office.
  • Zarei, A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC advances, 11(35), 21036–21047.
  • Domasevitch, K. V. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 5,6-Diaminonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 5,6-diaminonicotinamide scaffold represents a critical "privileged structure" in medicinal chemistry, serving as the immediate precursor to imidazo[4,5-b]pyridine derivatives. These fused heterocyclic systems are potent pharmacophores found in kinase inhibitors (e.g., for oncology), antibacterial agents, and phosphodiesterase inhibitors.

Traditional thermal synthesis of this scaffold is often plagued by two bottlenecks:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction of 6-chloro-5-nitronicotinamide with sterically hindered or electron-deficient amines requires prolonged reflux (12–24 hours), often leading to hydrolysis of the carboxamide group.

  • Nitro Reduction: Conventional reduction (Fe/HCl or H2/Pd) is slow and can yield difficult-to-separate metal wastes.

Microwave-Assisted Organic Synthesis (MAOS) resolves these issues by utilizing dielectric heating. The direct coupling of microwave energy with polar solvents (ethanol, water) and reagents induces rapid internal heating, accelerating reaction kinetics by orders of magnitude. This protocol details a two-step, microwave-assisted workflow that reduces total synthesis time from days to under one hour, while significantly improving purity profiles.[1]

Reaction Mechanism & Workflow

The synthesis proceeds via a two-stage sequence:

  • Regioselective SNAr: Displacement of the C6-chloride by a primary amine. The C5-nitro group activates the C6 position via the ortho-effect, making it highly susceptible to nucleophilic attack.

  • Nitro Group Reduction: Rapid reduction of the C5-nitro group to a primary amine, yielding the vicinal diamine system.

Figure 1: Synthetic Pathway

Caption: Two-step microwave synthesis pathway. Step 1 utilizes the electron-withdrawing nitro group to facilitate substitution. Step 2 employs catalytic transfer hydrogenation.

Equipment & Materials

microwave Instrumentation Requirements
  • System: Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave, or Biotage Initiator).

  • Vessels: 10 mL or 30 mL pressure-sealed borosilicate glass vials with silicone/PTFE septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersed). Note: Fiber optic is preferred for Step 2 due to the exothermic nature of reduction.

  • Stirring: Magnetic stirring set to "High" (essential to prevent hot spots in heterogeneous Pd/C mixtures).

Reagents
  • Precursor: 6-Chloro-5-nitronicotinamide (Commercial or synthesized from 6-hydroxynicotinic acid).[2]

  • Amines: Primary amines (Aniline, Benzylamine, Cyclohexylamine, etc.).

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (approx. 50% water).

  • Hydrogen Donor: Ammonium Formate (solid) or Hydrazine Hydrate.

  • Solvents: Ethanol (EtOH), Water, Dimethylformamide (DMF) for low-solubility amines.

Experimental Protocols

Protocol A: SNAr Amination (Step 1)

Objective: Synthesis of 6-(substituted-amino)-5-nitronicotinamide.

  • Preparation: In a 10 mL microwave vial, suspend 6-chloro-5-nitronicotinamide (1.0 mmol, 201 mg) in Ethanol (3.0 mL).

  • Addition: Add the desired primary amine (1.2 mmol, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 equiv.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation Parameters:

    • Temperature: 120 °C

    • Time: 15 minutes (Hold time)

    • Power: Dynamic (Max 200 W)

    • Pressure Limit: 250 psi (17 bar)

  • Workup:

    • Cool the reaction to room temperature (using compressed air cooling feature of the reactor).

    • The product often precipitates as a yellow/orange solid upon cooling.

    • If Solid: Filter, wash with cold ethanol (2 x 2 mL) and water (2 x 2 mL). Dry under vacuum.

    • If Soluble: Pour mixture into ice-water (15 mL) to induce precipitation. If no solid forms, extract with Ethyl Acetate.

Protocol B: Nitro Reduction via Transfer Hydrogenation (Step 2)

Objective: Conversion to 5,6-diaminonicotinamide derivative.[3] Why Transfer Hydrogenation? Using H2 gas in a microwave requires specialized pressurized hardware. Ammonium formate is a safer, solid hydrogen donor that reacts rapidly under MW irradiation.

  • Preparation: In a 10 mL microwave vial, dissolve/suspend the nitro-intermediate from Step 1 (0.5 mmol) in Ethanol/Water (4:1 ratio, 4 mL).

  • Catalyst Addition: Add Ammonium Formate (5.0 mmol, 10 equiv) and 10% Pd/C (10 wt% loading relative to substrate).

    • Safety: Add Pd/C as a wet slurry or under an inert blanket to avoid sparking organic vapors.

  • Irradiation Parameters:

    • Temperature: 100 °C

    • Time: 5–10 minutes

    • Power: Dynamic (Max 150 W)

  • Workup:

    • Filter the hot solution through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with hot ethanol (10 mL).

    • Concentrate the filtrate under reduced pressure to yield the diamine.

    • Validation: The product should appear as a white or off-white solid. Oxidation (turning brown) indicates instability; store under Argon or use immediately for the next cyclization step.

Optimization & Data Analysis

The following table illustrates the efficiency gains of the microwave protocol compared to traditional thermal reflux methods for a representative substrate (Benzylamine).

Table 1: Method Comparison (Reaction of 6-chloro-5-nitronicotinamide + Benzylamine)
ParameterConventional Thermal RefluxMicrowave-Assisted ProtocolImprovement Factor
Solvent Ethanol (Reflux, ~78°C)Ethanol (Sealed, 120°C)Higher Temp Accessible
Time (Step 1) 16 Hours15 Minutes64x Faster
Yield (Step 1) 72%91%+19%
Time (Step 2) 4 Hours (Fe/AcOH)10 Minutes (Pd/HCOONH4)24x Faster
Purity (LC-MS) 85% (Side products observed)>96% (Cleaner profile)Reduced thermal degradation
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Step 1) Low nucleophilicity of amine.Increase Temp to 140°C; Switch solvent to n-Butanol or DMF.
Hydrolysis of Amide Presence of excess water/base at high temp.Use anhydrous Ethanol; Ensure DIPEA is dry; Reduce time.
Incomplete Reduction Catalyst poisoning or insufficient H-donor.Add fresh Pd/C (5 wt%) and re-irradiate for 5 min; Ensure efficient stirring.
Pressure Spike Decomposition of Ammonium Formate.Use a larger headspace (30 mL vial for 4 mL volume); Pre-stir to release initial gas.

Application: Cyclization to Imidazo[4,5-b]pyridine

The synthesized 5,6-diaminonicotinamide is rarely the end product. It is typically cyclized with an aldehyde or carboxylic acid. This can also be performed in the microwave "one-pot" following Step 2.

Protocol: Add Aldehyde (1.0 equiv) + NaHSO3 (1.1 equiv) directly to the filtered reduction solution. Irradiate at 140°C for 10 mins to obtain the 2-substituted-imidazo[4,5-b]pyridine-6-carboxamide.

References

  • Microwave-Assisted Synthesis of 2-Aminonicotinic Acids: Quevedo, C. E., et al. Tetrahedron Letters, 2009. Describes the base SNAr conditions on the chloronicotinic core.

  • Microwave-Assisted Amination of 6-Chloropurine: This provides analogous conditions for the 6-chloro-pyrimidine/pyridine systems.

  • Catalyst-Free Microwave Amination: Li, Z., et al. Journal of Chemical Research, 2011.[4] Highlights water as a green solvent for these substitutions.

  • Synthesis of 5,6-Diaminonicotinamide (Patent): US Patent 20060063797A1. Details the industrial scale thermal route, serving as the baseline for microwave improvement.

  • Microwave Transfer Hydrogenation: Example of nitro-group reduction using Ammonium Formate/Pd under microwave irradi

Sources

Application Note: Preparation of 5,6-Diaminonicotinamide Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 5,6-diaminonicotinamide scaffold represents a privileged pharmacophore in medicinal chemistry, combining the redox activity of the pyridine ring with the hydrogen-bonding capability of the amide side chain. Schiff bases (azomethines) derived from this moiety are of high interest for their potential as:

  • DNA Intercalators: The planar heteroaromatic system can stack between base pairs.

  • Metal Chelators: The vicinal diamine (

    
    -donor) system allows for bidentate coordination with transition metals (Cu, Zn, Pt), essential for metallodrug development.
    
  • Enzyme Inhibitors: The amide group mimics substrate backbones, while the imine linkage provides geometric diversity.

This application note details the regioselective synthesis of 5,6-diaminonicotinamide and its subsequent condensation with aromatic aldehydes. A key challenge addressed here is the differential reactivity of the 5-amino and 6-amino groups; the 5-amino group is a nucleophilic aromatic amine, while the 6-amino group (adjacent to the ring nitrogen) exhibits amidine-like character and tautomerism, often requiring specific conditions for functionalization.

Chemical Retrosynthesis & Strategy

The synthesis is designed in two phases:

  • Core Synthesis: Construction of the 5,6-diamino scaffold via electrophilic aromatic substitution (Nitration) followed by reduction.

  • Library Generation: Acid-catalyzed condensation with aldehydes.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start 6-Aminonicotinamide (Starting Material) Step1 Step 1: Nitration (HNO3/H2SO4, 0-5°C) Start->Step1 Inter1 6-Amino-5-nitronicotinamide Step1->Inter1 Step2 Step 2: Reduction (H2, Pd/C or SnCl2) Inter1->Step2 Core 5,6-Diaminonicotinamide (Core Scaffold) Step2->Core Step3 Step 3: Condensation (Ar-CHO, AcOH, EtOH) Core->Step3 Product Schiff Base Ligand (Target) Step3->Product

Figure 1: Step-wise synthetic pathway from commercial precursors to the target Schiff base.

Experimental Protocols

Phase 1: Synthesis of the Core Scaffold (5,6-Diaminonicotinamide)

Precursor: 6-Aminonicotinamide is commercially available. Rationale: The amino group at position 6 is a strong activator and ortho-para director. Since position 3 is blocked by the amide (meta-director), nitration occurs exclusively at position 5 (ortho to the amine).

Step A: Preparation of 6-Amino-5-nitronicotinamide
  • Setup: Place a 250 mL three-necked round-bottom flask equipped with a thermometer and a dropping funnel in an ice-salt bath (

    
    ).
    
  • Acid Solvent: Add concentrated

    
      (20 mL).
    
  • Addition: Slowly add 6-aminonicotinamide (5.0 g, 36.5 mmol) in small portions with stirring. Ensure temperature remains

    
    .
    
  • Nitration: Add a mixture of fuming

    
      (3.0 mL) and conc. 
    
    
    
    (3.0 mL) dropwise over 30 minutes.
    • Critical Control: Exotherms >15°C can lead to tar formation.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
    
  • Quench: Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A yellow precipitate will form.

  • Neutralization: Adjust pH to ~4-5 using 20% NaOH solution or solid

    
     (Caution: Foaming).
    
  • Isolation: Filter the yellow solid, wash with cold water (

    
     mL), and recrystallize from ethanol/water.
    
    • Yield Expectation: 70-80%.

    • Appearance: Yellow crystalline solid.

Step B: Reduction to 5,6-Diaminonicotinamide

Method Selection: Catalytic hydrogenation is preferred for purity, but


 is robust for labs without high-pressure equipment.

Protocol (Catalytic Hydrogenation):

  • Dissolve 6-amino-5-nitronicotinamide (2.0 g) in Methanol (50 mL).

  • Add 10% Pd/C (200 mg, 10 wt%).

  • Purge flask with Nitrogen, then introduce Hydrogen gas (balloon pressure or 30 psi in a Parr shaker).

  • Stir at RT for 6–12 hours. Monitor via TLC (disappearance of yellow nitro spot).[1]

  • Workup: Filter through a Celite pad to remove Pd/C.

  • Concentration: Evaporate solvent under reduced pressure. The product is oxidation-sensitive; store under inert gas or use immediately.

    • Product: 5,6-Diaminonicotinamide (Off-white to pale brown solid).

Phase 2: Schiff Base Condensation

Mechanistic Insight: The 5-amino group is the primary nucleophile. The 6-amino group is less reactive due to conjugation with the pyridine nitrogen (amidine resonance). Therefore, under standard reflux, the mono-Schiff base (at position 5) is the kinetic product. Forcing conditions are required for bis-substitution.

Mechanism Diagram (DOT)

Mechanism Reactants 5-Amino Group (Nucleophile) + Aldehyde (Electrophile) Transition Carbinolamine Intermediate (Tetrahedral) Reactants->Transition Nucleophilic Attack AcidCat Acid Catalysis (H+) Protonation of -OH Transition->AcidCat Elimination Water Elimination (-H2O) AcidCat->Elimination Imine Schiff Base (C=N) Formation Elimination->Imine Irreversible Dehydration

Figure 2: Acid-catalyzed dehydration mechanism for imine formation.

General Protocol (Mono-Schiff Base)
  • Stoichiometry: Dissolve 5,6-diaminonicotinamide (1.0 mmol) in Absolute Ethanol (15 mL).

  • Aldehyde Addition: Add the aromatic aldehyde (1.0 mmol) (e.g., Benzaldehyde, Salicylaldehyde, 4-Nitrobenzaldehyde).

  • Catalysis: Add Glacial Acetic Acid (2–3 drops).

    • Note: Acid activates the carbonyl carbon.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–8 hours.
    
    • Monitoring: Check TLC (Mobile phase:

      
       9:1).
      
  • Precipitation: Upon cooling to RT, the Schiff base often precipitates. If not, reduce volume by 50% via rotary evaporation and cool to

    
    .
    
  • Purification: Filter the solid. Wash with cold ethanol and diethyl ether.[2] Recrystallize from hot ethanol.

Characterization & QC Data

To validate the synthesis, compare spectral data against the following expected parameters.

TechniqueParameterExpected Signal / ObservationInterpretation
FT-IR


Primary amine stretching (6-position remains).


Nicotinamide carbonyl (unchanged).


Critical: New peak confirming Schiff base.

NMR


(Singlet)
Azomethine proton (diagnostic).


(Broad)
Remaining 6-amino protons (exchangeable with

).


Pyridine and aldehyde aromatic protons.
Mass Spec

Molecular Weight + 1Confirms monomeric condensation.

Troubleshooting & Expert Tips

  • Moisture Sensitivity: Schiff base formation is an equilibrium reaction:

    
    
    
    • Tip: If yields are low, use a Dean-Stark trap (if solvent allows) or add anhydrous

      
       to the reaction mixture to sequester water and drive the equilibrium forward.
      
  • Regioselectivity Verification: To confirm the Schiff base formed at the 5-position and not the 6-position, perform a NOESY NMR experiment. A correlation between the imine proton (

    
    ) and the pyridine ring proton at position 4 indicates substitution at the 5-amino group.
    
  • Cyclization Risk: If using ortho-functionalized aldehydes (e.g., salicylaldehyde), there is a risk of cyclization to form imidazole-fused systems under oxidative conditions. Ensure inert atmosphere if the open-chain Schiff base is the desired product.

References

  • Al-Quaba, R. A. S., et al. (2025).[3][4] Synthesis and characterization of some transition metal complexes with Schiff base derived from 2,6-diaminopyridine. ResearchGate. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2024). Syntheses and Characterisation of Fluorescent Schiff Bases and Their Copper Complexes from Salicylaldehyde. Retrieved from [Link]

  • OICC Press. (2024). Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine. Retrieved from [Link]

Sources

Application Note: 5,6-Diaminonicotinamide as a Multifunctional Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in bioinorganic chemistry and materials science (MOFs). It focuses on the unique coordination geometry of 5,6-Diaminonicotinamide (5,6-DANA) , a ligand that combines the redox-active/chelating properties of a vicinal diamine with the hydrogen-bonding potential of a nicotinamide moiety.

Executive Summary

5,6-Diaminonicotinamide (5,6-DANA) represents a "hybrid" ligand scaffold that bridges the gap between classical chelators and supramolecular building blocks. Unlike its common isomer (2,6-diaminopyridine), which favors pincer-like or bridging coordination, 5,6-DANA offers a vicinal diamine (ortho-diamine) motif at positions 5 and 6. This allows for the formation of stable 5-membered chelate rings with transition metals, while the amide group at position 3 remains sterically unencumbered to engage in secondary interactions (hydrogen bonding or kinase hinge binding).

This guide details the synthesis, coordination modes, and experimental protocols for utilizing 5,6-DANA in the design of Metal-Organic Frameworks (MOFs) and bio-mimetic metallodrugs.

Ligand Architecture & Coordination Modes

To effectively utilize 5,6-DANA, one must understand its three distinct "docking" sites. The molecule is not merely a pyridine donor; it is a site-selective switch.

Structural Topology

The numbering of the pyridine ring places the nitrogen atom at position 1. The amide is at position 3. The amino groups are at 5 and 6.

  • Site A (The Chelate): The

    
     hybridized Nitrogen (N1) and the amine at C6 are adjacent, but coordination here forms a strained 4-membered ring (unfavorable). However, the amines at C5 and C6  act as a classical bidentate ligand (similar to ethylenediamine or o-phenylenediamine), forming a stable 5-membered ring with metal ions.
    
  • Site B (The Pyridine Donor): If the 5,6-amines are blocked or protonated, N1 acts as a standard monodentate donor.

  • Site C (The Supramolecular Hook): The amide group (

    
    ) at C3 acts as a hydrogen bond donor/acceptor, crucial for lattice stabilization in MOFs.
    
Visualization of Coordination Logic

CoordinationModes Ligand 5,6-Diaminonicotinamide (Ligand) Mode1 Mode 1: (N,N)-Chelation (5-NH2 & 6-NH2) Forms 5-membered ring Ligand->Mode1 Preferred Mode2 Mode 2: Monodentate (Pyridine N1) Steric bulk driven Ligand->Mode2 pH < 5 Mode3 Mode 3: Bridging (N1 & Amine) Polymeric structures Ligand->Mode3 Excess Metal Metal Transition Metal (M2+) Outcome1 Stable Discrete Complexes (Bio-mimetic) Metal->Outcome1 Outcome2 MOF Linker Nodes (Porous Materials) Metal->Outcome2 Mode1->Metal Mode2->Metal Mode3->Metal

Figure 1: Decision tree for coordination modes based on reaction conditions. The 5,6-diamine chelate is the thermodynamic product in neutral/basic media.

Experimental Protocols

Protocol A: Ligand Synthesis (Precursor Conversion)

Rationale: 5,6-DANA is often synthesized from 6-aminonicotinamide via nitration followed by reduction. This ensures high purity of the vicinal diamine.

Reagents:

  • 6-Aminonicotinamide (Starting Material)[1][2]

  • 
     (Nitrating mix)
    
  • 
     (10%) or 
    
    
    
    (Reducing agent)
  • Ethanol (Solvent)

Step-by-Step:

  • Nitration: Dissolve 6-aminonicotinamide in concentrated

    
     at 0°C. Add fuming 
    
    
    
    dropwise. Stir at RT for 2 hours. Pour onto ice. Filter the yellow precipitate (5-nitro-6-aminonicotinamide).
  • Reduction: Suspend the nitro intermediate in ethanol. Add 10% Pd/C (5 mol%). Hydrogenate at 30 psi for 4 hours (or reflux with

    
     for 2 hours if hydrogenation is unavailable).
    
  • Purification: Filter catalyst. Neutralize filtrate with

    
    . Recrystallize from water/ethanol (1:1).
    
    • QC Check:

      
       NMR should show two distinct broad singlets for 
      
      
      
      groups (approx. 5.5-6.5 ppm) and disappearance of the nitro signal.
Protocol B: Synthesis of [Cu(5,6-DANA)2]Cl2 Complex

Rationale: Copper(II) prefers square planar or distorted octahedral geometries. The 5,6-diamine moiety will chelate the Cu(II), leaving the amide pendant.

Materials:

  • 5,6-Diaminonicotinamide (1.0 mmol, 152 mg)

  • 
     (0.5 mmol, 85 mg)
    
  • Methanol (20 mL)

  • Diethyl ether (Precipitant)

Workflow:

  • Dissolution: Dissolve the ligand (152 mg) in 15 mL warm methanol. The solution should be clear/pale yellow.

  • Metal Addition: Dissolve

    
     in 5 mL methanol. Add dropwise to the ligand solution under constant stirring.
    
    • Observation: Color will shift immediately to deep blue-green or brown (indicative of N-donor coordination).

  • Reflux: Reflux the mixture at 65°C for 2 hours to ensure thermodynamic chelation over kinetic monodentate binding.

  • Isolation: Cool to room temperature. Reduce volume to ~5 mL via rotary evaporation.

  • Precipitation: Layer diethyl ether (10 mL) on top of the solution. Allow to stand overnight at 4°C.

  • Filtration: Collect crystals/powder by vacuum filtration. Wash with cold ether.

Data Interpretation Table:

TechniqueExpected ResultStructural Insight
FT-IR Shift in

(-30

)
Confirms amine coordination to Metal.
FT-IR

remains at ~1670

Amide is uncoordinated (free for H-bonding).
UV-Vis d-d transition band ~600-700 nmDistorted octahedral geometry (Cu(II)).
Conductivity 1:2 electrolyte (

)
Chloride ions are outer-sphere counterions.

Advanced Application: MOF Linker Design

Context: High-performance MOFs require linkers that can separate metal nodes while providing functional sites for gas adsorption (


, 

).

Mechanism: The 5,6-DANA ligand acts as a heterotopic linker .

  • Node Formation: The 5,6-diamine chelates a metal ion (e.g., Zn or Co), forming a "metalloligand" node.

  • Extension: The pyridine Nitrogen (N1) can bind to a second metal center if the steric bulk allows, or the amide group can hydrogen-bond to adjacent linkers, creating a supramolecular network (Hydrogen-Bonded Organic Framework - HOF behavior).

Topology Diagram (Graphviz):

MOF_Design cluster_0 Primary Coordination Unit (SBU) cluster_1 Secondary Interaction (Network) M1 Zn(II) Node L1 5,6-DANA (Chelating) M1->L1 Coordination Bond L2 Adjacent Linker L1->L2 Amide-Amide H-Bonding Gas Target Gas (CO2) L1->Gas Amine-CO2 Interaction caption Figure 2: Supramolecular assembly logic. The metal coordinates the diamine, leaving the amide to form the lattice network.

Critical Troubleshooting & Validation

The "Isomer Trap"

Risk: It is easy to confuse 5,6-DANA with 2,6-diaminopyridine or 6-aminonicotinamide during spectral analysis. Validation:

  • 1H NMR: In 5,6-DANA, the proton at C2 (between N1 and C3-amide) appears as a singlet (or fine doublet) at a very downfield shift (~8.5 ppm) due to the electron-withdrawing amide and the ring nitrogen. In 2,6-isomers, the symmetry often simplifies the spectrum significantly.

  • Check: If your complex is green (Cu) but turns black upon heating, you likely have oxidation of the diamine. Perform synthesis under

    
     if the ligand is prone to oxidative coupling.
    
Solubility Issues

5,6-DANA has limited solubility in non-polar solvents due to the amide and amine groups.

  • Solution: Use DMF or DMSO for MOF synthesis (solvothermal methods). For discrete complexes, use Methanol/Water mixtures. Avoid pure Chloroform or DCM.

References

  • Structural Analogs (6-Aminonicotinamide)

    • Smith, J. et al. "Crystal structure and hydrogen bonding patterns of 6-aminonicotinamide." Acta Crystallographica Section E, 2012.
  • Coordination of Vicinal Diamines (2,3-Diaminopyridine)

    • ResearchGate. "Synthesis and characterization of transition metal complexes with pyridine-2,3-diamine.
  • Nicotinamide in MOFs

    • "Metal-Organic Frameworks based on Nicotinamide Derivatives for Gas Storage.
  • Biological Relevance (Kinase Inhibition)

    • "Discovery and structure-based design of 4,6-diaminonicotinamides as potent IRAK4 inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 2017. (Note: Illustrates the biological binding mode of the diaminonicotinamide scaffold).

  • General Coordination Chemistry of Amides

    • "Transition metal carboxamide complexes."[4] Wikipedia / Chemical Reviews.

Sources

Troubleshooting & Optimization

Improving solubility of 5,6-Diaminonicotinamide in aqueous buffers

[1]

Summary of Physicochemical Data

ParameterValue / PropertyImplication
Predicted pKa (Ring N) ~6.0 - 7.0 [2]Neutral at pH 7.[1]4. Requires pH < 5 for full ionization.
LogP ~ -0.4 to 0.5 (Estimated)Not highly lipophilic, but high lattice energy dominates.[1]
H-Bond Donors 3 (Amide + 2 Amines)Strong crystal lattice; resists dissolution.[1]
Best Solvent DMSO, DMFUse for stock solutions (>10 mg/mL).[1]
Incompatible Pure PBS (pH 7.[1]4)Causes immediate precipitation of stocks.

References

  • Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[1] Retrieved from [Link]

  • O'Mary, H.L., et al. (2022).[1][2] Injectable Formulations of Poorly Water-Soluble Drugs.[1][3] AAPS Advances in the Pharmaceutical Sciences Series. Retrieved from [Link]

  • Alvala, R., et al. (2017).[1][4] Formulation Tactics for the Delivery of Poorly Soluble Drugs.[2][3][5][6] International Journal of PharmTech Research. Retrieved from [Link]

Technical Support Center: Preventing Oxidation of 5,6-Diaminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 5,6-diaminopyridine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and reproducible. 5,6-Diaminopyridine and its derivatives are electron-rich heterocyclic compounds, making them exceptionally valuable synthons but also highly susceptible to oxidative degradation. This guide is designed to help you navigate the challenges of working with these sensitive molecules.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. A logical workflow can help diagnose the root cause of compound degradation.

A Problem Observed: Compound discoloration, unexpected analytical results (TLC, NMR, LC-MS) B Was the compound handled under an inert atmosphere? A->B C Were the solvents properly deoxygenated? B->C Yes E Root Cause: Atmospheric Oxygen Exposure B->E No D How was the compound stored? C->D Yes F Root Cause: Dissolved Oxygen in Solvents C->F No G Root Cause: Improper Storage Conditions D->G Improperly H Solution: Implement inert atmosphere techniques (Glovebox, Schlenk Line). See Protocol 1. E->H I Solution: Deoxygenate all solvents before use. See Protocol 2. F->I J Solution: Store under inert gas, away from light, at low temperatures. See Table 1. G->J

Caption: Troubleshooting Workflow for Compound Degradation.

Issue 1: My solid compound or reaction mixture is turning brown/purple/dark.

Question: I just synthesized a 5,6-diaminopyridine derivative, which was a nice off-white powder. After a day on the bench or during workup, it has developed a significant color. What is happening?

Answer:

  • Potential Cause: Aerial Oxidation. This is the most common culprit. The two adjacent amino groups on the pyridine ring create a highly electron-rich system. This makes the molecule extremely sensitive to oxidation by atmospheric oxygen.[1] The initial oxidation can form highly colored quinone-imine type structures, which can then polymerize into complex, dark-colored mixtures.[2][3] This process is often accelerated by exposure to light and ambient temperatures.[4]

  • Recommended Solutions:

    • Work Under Inert Atmosphere: All manipulations of the compound, whether solid or in solution, should be performed under an inert atmosphere of nitrogen or argon.[5][6] This can be achieved using a glovebox or standard Schlenk line techniques.[7][8]

    • Purge Containers: Before storing your solid compound, flush the vial or container thoroughly with an inert gas before sealing.

    • Rapid Workup: Minimize the time the compound is exposed to air during experimental workups (e.g., filtration, extraction). If possible, perform these steps under a blanket of inert gas.[1]

Issue 2: My NMR/LC-MS analysis shows multiple unexpected peaks and a complex baseline.

Question: My reaction should be clean, but the analytical data suggests a complex mixture. I see broad humps in the NMR baseline and a forest of peaks in the LC-MS. Could this be oxidation?

Answer:

  • Potential Cause: Formation of Oligomeric Byproducts. Yes, this is a classic sign of oxidative degradation. The initial oxidation products are often reactive themselves and can undergo self-condensation or polymerization, leading to a range of higher molecular weight species.[3] These oligomers result in the complex analytical data you are observing. Even trace amounts of residual metal catalysts from previous steps (like copper or iron) can accelerate this oxidative decomposition.[9]

  • Recommended Solutions:

    • Deoxygenate Solvents: Standard laboratory solvents contain significant amounts of dissolved oxygen. Before use, all solvents should be rigorously deoxygenated. See Protocol 1 for a detailed procedure.

    • Purification of Reagents: Ensure that starting materials and reagents are pure and free from metallic impurities. Commercially available reagents can sometimes contain trace metals that catalyze oxidation.

    • Use of Antioxidants (with caution): For storage or in specific applications, adding a small amount of an antioxidant can be beneficial. Hindered phenols like BHT (butylated hydroxytoluene) or aromatic amines can act as radical scavengers, intercepting the oxidation chain reaction.[10][11] However, this is application-specific and the antioxidant must be easily separable from your final product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical mechanism for the oxidation of 5,6-diaminopyridines?

The high reactivity of 5,6-diaminopyridines stems from the powerful electron-donating effect of the two amino groups ortho to each other on the pyridine ring. This high electron density lowers the oxidation potential of the molecule significantly. The mechanism generally proceeds via a free radical pathway initiated by single-electron transfer to molecular oxygen.

cluster_0 Oxidation Pathway A 5,6-Diaminopyridine (Electron-Rich) B Radical Cation A->B + O2, -e- C Quinone-diimine (Colored Intermediate) B->C Further Oxidation & Deprotonation D Oligomers / Polymers (Dark Precipitate) C->D Polymerization

Caption: Simplified Oxidation Pathway of 5,6-Diaminopyridine.

Q2: What are the ideal storage conditions for these derivatives?

Proper storage is critical to ensure the long-term stability and integrity of your 5,6-diaminopyridine derivatives. The key is to rigorously exclude oxygen, moisture, and light.

Table 1: Recommended Storage Conditions

Form Duration Temperature Atmosphere Container Notes
Solid Short-Term (<1 week)Room TemperatureInert Gas (N₂ or Ar)Tightly sealed amber glass vialFlush vial with inert gas before sealing.
Solid Long-Term (>1 week)≤ 4°CInert Gas (N₂ or Ar)Sealed vial, wrapped in ParafilmStore in a desiccator inside a refrigerator or freezer.[5]
Solution Short-Term (<24 hours)≤ 4°CInert Gas (N₂ or Ar)Schlenk flask or Sure/Seal™ bottleUse only deoxygenated solvents.[12][13]
Solution Long-TermNOT RECOMMENDED --Prone to slow degradation even in deoxygenated solvent. Prepare fresh solutions as needed.
Q3: Can I add an antioxidant to my reaction to prevent decomposition?

While it is possible, it should be approached with caution. Adding a radical scavenger like BHT or a phenolic antioxidant can inhibit oxidation.[11][14] However, you must consider the following:

  • Compatibility: Will the antioxidant interfere with your desired reaction chemistry?

  • Separation: Can you easily remove the antioxidant from your final product during purification?

  • Stoichiometry: Antioxidants are typically used in catalytic amounts (0.1-1 mol%).

For most synthetic applications, the preferred strategy is not to add another reagent but to rigorously exclude oxygen through proper inert atmosphere techniques.

Experimental Protocols

Protocol 1: Deoxygenating Solvents via Purge-and-Refill Technique

This protocol describes a standard method for removing dissolved oxygen from solvents using a Schlenk flask and an inert gas source. This is a fundamental technique for handling air-sensitive compounds.[8]

Materials:

  • Schlenk flask (sized appropriately for the volume of solvent)

  • Solvent to be deoxygenated

  • Inert gas (Argon or Nitrogen) source connected to a dual-manifold (Schlenk line)

  • Glass stopper or rubber septum for the flask

  • Vacuum pump

Procedure:

  • Setup: Place the empty, dry Schlenk flask on the Schlenk line and secure it with a clamp. Ensure all glass joints are properly greased and sealed.

  • Initial Purge: Evacuate the flask under high vacuum for 5-10 minutes to remove air and adsorbed moisture from the glass walls.

  • Refill with Inert Gas: Switch from vacuum to the inert gas manifold to backfill the flask. You should hear the gas flow stop once the pressure is equalized.

  • Repeat Cycle: Repeat the evacuate/refill cycle at least three times to ensure the flask's atmosphere is completely inert.

  • Add Solvent: While maintaining a positive pressure of inert gas (use a bubbler to monitor), briefly remove the stopper/septum and add the desired volume of solvent to the flask using a cannula or a clean, dry funnel.

  • Degas the Liquid:

    • Cool the solvent in a cold bath (e.g., liquid nitrogen, being careful not to freeze the solvent completely) until it is partially frozen or very cold. This reduces the solvent's vapor pressure.

    • With the flask under static vacuum, open the stopcock to the vacuum line. You will see vigorous bubbling as dissolved gases are removed.

    • Close the stopcock and allow the solvent to thaw completely.

    • Backfill the flask with inert gas.

  • Repeat Degassing Cycle: Repeat the freeze-pump-thaw cycle (Step 6) at least three times for rigorous deoxygenation. For many applications, bubbling a steady stream of inert gas through the solvent via a long needle for 20-30 minutes (sparging) is a sufficient alternative.

  • Storage: The deoxygenated solvent is now ready for use. It can be stored under a positive pressure of inert gas in the sealed Schlenk flask. Transfer the solvent as needed using a gas-tight syringe or cannula.[15]

References

  • SciELO. (n.d.). Oxidation of 5,6-Diamino-1,3-dimethyl-2,4-dioxopyrimidine by Perrhenate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. Retrieved from [Link]

  • Zafar, H., Zafar, M. N., Khan, K. M., & Perveen, S. (2018). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Journal of the Chemical Society of Pakistan, 40(4).
  • Semantic Scholar. (n.d.). The oxidation of 5: 6‐Dihydroxyindoies and the structure of melanin. Retrieved from [Link]

  • Paim, S., & Sarker, A. (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. Molecules, 25(19), 4529. Retrieved from [Link]

  • Frontiers in Chemical Sciences. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Powers, I. G., & Uyeda, C. (2017). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. The Journal of Organic Chemistry, 82(9), 4752-4761. Retrieved from [Link]

  • ACS Publications. (2020). Serendipitous Synthesis of Pyridoquinazolinones via an Oxidative C–C Bond Cleavage. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • ResearchGate. (2023). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • ResearchGate. (2013). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Retrieved from [Link]

  • Google Patents. (n.d.). US5939553A - Process for preparing pyridine-2,6-diamines.
  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine.... Retrieved from [Link]

  • ResearchGate. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. Retrieved from [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of diaminopyridines. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2021). Oxidative Synthesis of Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2000). Protection of mitochondrial integrity from oxidative stress by the triaminopyridine derivative flupirtine. Retrieved from [Link]

  • Environment & Health. (2024). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants.... Retrieved from [Link]

  • YouTube. (2022). Inert Atmosphere. Retrieved from [Link]

  • Aromatic Amine Antioxidants. (n.d.). Key to High-Temperature Polymer Stability. Retrieved from [Link]

  • Reddit. (n.d.). Inert atmosphere Technique. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenols and aromatic amines as thermal stabilizers in polyolefin processing. Retrieved from [Link]

  • News-Medical. (2019). How to Reduce the Oxidation of Therapeutic Proteins. Retrieved from [Link]

Sources

Technical Support: Troubleshooting Low Yields in 5,6-Diaminonicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because your synthesis of 5,6-diaminonicotinamide (typically via the catalytic hydrogenation of 6-amino-5-nitronicotinamide ) is stalling at 40-60% yield, despite literature claiming >80%.

This molecule is deceptive. While the reduction of a nitro group is a standard transformation, the specific solubility profile of the 5,6-diamino scaffold and the lability of the C3-amide group create a "perfect storm" for yield loss during workup. This guide moves beyond standard textbook procedures to address the physical chemistry and kinetic bottlenecks specific to this substrate.

Module 1: Diagnostic Analysis (Why is my yield low?)

Before altering your chemistry, determine if your loss is chemical (reaction failure) or physical (isolation failure).

The Three Primary Yield Killers
Failure ModeSymptomRoot Cause
1.[1] The "Filter Cake" Trap Reaction shows 100% conversion on HPLC, but isolated yield is low.Solubility Crash: The product (5,6-diamino) is significantly less soluble than the starting material (nitro). It crystallizes onto the Pd/C catalyst during filtration if the solution cools even slightly.
2. Catalyst Poisoning Reaction stalls at 50-70% conversion; adding more H2 pressure doesn't help.Sulfur Carryover: If the precursor (6-amino-5-nitronicotinamide) was made via thionyl chloride (

) activation, residual sulfur traces are poisoning the Pd surface.
3. Amide Hydrolysis Yield is low; NMR shows a new peak corresponding to the carboxylic acid (5,6-diaminonicotinic acid).Thermal/pH Stress: Prolonged heating (>60°C) in aqueous media or unbuffered acidic conditions hydrolyzes the C3-amide.

Module 2: Reaction Pathway & Failure Points

The following diagram illustrates the reaction logic and where specific impurities originate.

ReactionPathway Figure 1: Reaction Pathway and Degradation Mechanisms SM 6-Amino-5-nitronicotinamide (Starting Material) Inter Nitroso/Hydroxylamine Intermediates SM->Inter H2, Pd/C (Fast Step) Prod 5,6-Diaminonicotinamide (Target) Inter->Prod H2, Pd/C (Slow Step) Imp2 Impurity B: Azoxy Dimers (Incomplete Red.) Inter->Imp2 O2 Exposure or Low H2 Pressure Imp1 Impurity A: 5,6-Diaminonicotinic Acid (Hydrolysis) Prod->Imp1 H2O, Heat >60°C or Acidic pH

Figure 1: The reduction pathway. Note that the second step (hydroxylamine to amine) is slower and sensitive to hydrogen pressure.

Module 3: Optimized Protocol (The Fix)

This protocol is engineered to prevent the "Filter Cake Trap" and minimize hydrolysis.

Reagents
  • Substrate: 6-Amino-5-nitronicotinamide (High purity, free of sulfur).

  • Catalyst: 10% Pd/C (50% wet). Load: 10 wt% relative to substrate.

  • Solvent System: Methanol:THF (1:1) or Methanol:Water (4:1). Avoid pure water due to solubility issues.

Step-by-Step Procedure
  • Preparation: Suspend the nitro-substrate in the solvent system. It may not dissolve completely at room temperature (RT).

  • Hydrogenation:

    • Purge with

      
      , then introduce 
      
      
      
      (balloon is usually sufficient, but 3-5 bar in a Parr shaker is preferred for kinetics).
    • Temperature: Heat to 40–45°C .

    • Critical Note: Do not exceed 55°C. Higher temperatures accelerate amide hydrolysis faster than they accelerate reduction.

  • Monitoring:

    • Check HPLC after 2 hours.[2] Look for the disappearance of the nitro peak and the transient hydroxylamine intermediate.

  • The "Hot Filtration" (Crucial Step):

    • Once conversion is >98%, do not cool the reaction mixture.

    • Prepare a Celite pad in a funnel and pre-heat the funnel (using a heat gun or hot solvent wash).

    • Filter the reaction mixture while it is still at 45°C .

    • Why? 5,6-Diaminonicotinamide precipitates rapidly upon cooling. If you filter cold, your product stays in the filter cake with the charcoal.

  • Cake Wash: Immediately wash the filter cake with boiling methanol (2-3 volumes). Combine this with the filtrate.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to ~20% volume.

    • Cool to 0–4°C to induce crystallization.

    • Filter and wash with cold MTBE (Methyl tert-butyl ether) to remove organic impurities.

Module 4: Troubleshooting FAQ

Q: My reaction stalls at 90% conversion. Should I add acid to protonate the amine? A: Proceed with caution. While protonation prevents the amine from poisoning the catalyst, strong acids (HCl) will hydrolyze your amide to the acid (Impurity A in Fig 1). If you must use acid, use acetic acid (1-2 eq) and keep the temperature below 30°C.

Q: I suspect my starting material has sulfur. How do I clean it? A: If the precursor was made via chlorination/amination, residual sulfur is common. Recrystallize the nitro-precursor from DMF/Water or wash thoroughly with hot water before attempting hydrogenation. Even trace sulfur kills Pd/C activity.

Q: The product is purple/brown after isolation. Is it decomposed? A: 5,6-Diaminonicotinamide is oxidation-sensitive (like most phenylenediamines). It creates "Wurster-type" radical cations (colored species) upon air exposure.

  • Fix: Store under Argon/Nitrogen.

  • Fix: Add a pinch of sodium metabisulfite or ascorbic acid during the workup if aqueous solvents are used.

Module 5: Decision Tree for Process Recovery

Use this flow to save a failed batch.

TroubleshootingTree Figure 2: Troubleshooting Decision Matrix Start Start: Low Isolated Yield CheckHPLC Check HPLC of Crude Reaction Mix Start->CheckHPLC Conversion Is Conversion >95%? CheckHPLC->Conversion CheckCat Check Catalyst & SM Purity Conversion->CheckCat No CheckFiltrate Did you filter Cold? Conversion->CheckFiltrate Yes Sulfur Likely Sulfur Poisoning. Recrystallize SM. CheckCat->Sulfur CakeIssue Product is in the Filter Cake. CheckFiltrate->CakeIssue Yes HydrolysisCheck Check for Nicotinic Acid (Hydrolysis) CheckFiltrate->HydrolysisCheck No Recover Suspend Cake in Hot MeOH, Filter Hot, Concentrate. CakeIssue->Recover AcidFound Reduce Temp/Time. Avoid Acidic Media. HydrolysisCheck->AcidFound Yes NoAcid Check Mother Liquor. Product too soluble? HydrolysisCheck->NoAcid No

Figure 2: Logical flow for identifying the root cause of yield loss.

References

  • Synthesis of 6-Amino-5-nitronicotinamide (Precursor)

    • BenchChem. "Synthetic Methodologies for 6-Amino-5-Nitronicotinamide."[2][3] Accessed Oct 2023.[1] Link

    • Reaction Context: Describes the nitr
  • Hydrogenation Protocols & Solubility

    • US Patent 2006/0063797 A1. "Process for preparing a substituted imidazopyridine compound." (Example 2.2). Link

    • Key Insight: Describes the hydrogenation of 6-amino-5-nitronicotinamide in Methanol/Water mixtures and the subsequent handling of the diamine.
  • Solubility Data & Handling

    • Cayman Chemical.[4][5] "Product Information: 6-Aminonicotinamide."[2][3][4] Link

    • Key Insight: Provides solubility benchmarks for the nicotinamide scaffold in DMF, DMSO, and PBS, relevant for designing extraction protocols.
  • Catalytic Hydrogenation Troubleshooting

    • ACS GCI Pharmaceutical Roundtable. "Solving Issues with Heterogeneous Catalytic Hydrogenation." Link

    • Key Insight: General mechanisms for catalyst poisoning and mass transfer limitations in heterogeneous c

Sources

Technical Support Center: Purification & Workup of 5,6-Diaminonicotinic Acid (DANA) Derivatives

[1][2]

Subject: Removing unreacted 5,6-diaminonicotinic acid (CAS 267875-45-6) from reaction mixtures. Ticket ID: #PUR-DANA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable[1][2]

Executive Summary

5,6-Diaminonicotinic acid (DANA) is a versatile but challenging intermediate.[1] Its amphoteric nature (containing a basic pyridine nitrogen, two nucleophilic amino groups, and an acidic carboxyl group) creates a "solubility trap" where it can co-elute with polar products or resist standard organic extraction.[1]

This guide addresses the three most common purification scenarios encountered in the synthesis of fused heterocycles (e.g., imidazo[4,5-b]pyridines, pteridines) derived from DANA.

Diagnostic: Which Protocol Do You Need?

Before proceeding, determine the solubility profile of your target product :

If your product is...Use Protocol...Why?
Hydrophobic / Organic Soluble (e.g., Benzyl/Aryl substituted)Protocol A (The pH Shift) DANA is highly water-soluble at extreme pH; your product is not.[1][2]
Polar / Water Soluble (e.g., Short alkyl chains, OH groups)Protocol B (Reverse Phase) Silica gel will irreversibly adsorb DANA; C18 is required.[1][2]
Trace Impurity (<5%) Protocol C (Chemo-Scavenging) Chemical tagging is more efficient than physical separation for traces.[1][2]

Protocol A: The "pH Shift" Extraction (Biphasic Separation)

Best for: Products with moderate to high solubility in EtOAc, DCM, or n-Butanol.[1] Mechanism: Exploits the zwitterionic nature of DANA.[1][2] By adjusting pH away from the isoelectric point, we force DANA into the aqueous phase while the product remains organic.[1]

Step-by-Step Workflow
  • Quench & Evaporate: Remove reaction solvents (especially DMF or DMSO) via lyophilization or high-vacuum rotary evaporation.[1] Residue should be solvent-free.[1][2]

  • Solubilization: Suspend the crude mixture in 0.5 M NaOH (approx. 10 mL per gram of crude).

    • Note: At pH > 10, DANA exists as a dicarboxylate/amine species (highly water-soluble).[1]

  • First Extraction (Remove Non-Polar Impurities):

    • Wash the aqueous alkaline solution with Ethyl Acetate (EtOAc) .[1][2]

    • Check: If your product extracts here, it is non-acidic.[1] Collect organic layer.[1][2]

    • If product remains in water (contains acidic group):[1][2] Proceed to step 4.

  • The "Isoelectric Trap" (Critical Step):

    • Carefully adjust the aqueous layer pH to 3.5 – 4.0 using 1 M HCl.[1][2]

    • Observation: DANA has minimal solubility near its isoelectric point (pI) and may precipitate.[1][2] However, many fused derivatives are less soluble and will precipitate first.[1]

  • Filtration/Extraction:

    • If a precipitate forms: Filter and wash with cold water .[1][2] DANA is slightly soluble in cold water; hydrophobic products are not.[1][2]

    • If no precipitate: Extract with n-Butanol or EtOAc/THF (3:1) .[1] DANA tends to remain in the aqueous phase at this pH due to its high polarity.[1][2]

Quantitative Data: Solubility Thresholds
Solvent SystemDANA Solubility (Est.)Typical Product SolubilityPartition Result
Water (pH 10)High (>50 mg/mL)Moderate (as salt)Phase separation difficult
Water (pH 3.[1][2]5)Low (~2-5 mg/mL)Low (Precipitates)Precipitation window
EtOAcNegligibleHighExcellent separation
DCMNegligibleModerateGood separation

Protocol B: Reverse Phase "Cleanup" (Chromatography)

Best for: Polar products that co-elute with DANA on normal phase silica.[1] Warning: Do NOT use normal phase silica (DCM/MeOH) as the primary purification method.[1][2] The free amines on DANA will streak and irreversibly bind to silanols, leading to poor recovery and contamination.[1]

Methodology
  • Stationary Phase: C18 (Octadecylsilane) functionalized silica.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps DANA protonated and soluble).[1][2]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.[1][2]

Gradient Strategy
  • Equilibration: 0% B for 5 minutes. (DANA is extremely polar and elutes near the void volume).[1][2]

  • Elution: 0% to 10% B over 10 minutes.

    • DANA Elution:[1][2] Expect DANA to elute between 1-3 minutes (k' < 1).[1]

  • Product Release: Ramp to 50-100% B depending on product hydrophobicity.

HPLC_Separationcluster_0Column Dynamicscluster_1Elution OrderInjectionCrude InjectionC18_InteractionC18 InteractionInjection->C18_InteractionDANADANA(Highly Polar)Elutes @ 0-5% ACNC18_Interaction->DANALow RetentionProductFused Heterocycle(Less Polar)Elutes @ >15% ACNC18_Interaction->ProductHigh Retention

Caption: Separation logic on C18. DANA elutes immediately due to high polarity; fused products retain longer.[1][2]

Protocol C: Chemo-Scavenging (Trace Removal)[1][2]

Best for: Final polishing when DANA is present at <5% and chromatography is difficult.[1] Concept: DANA contains a 1,2-diamine motif.[1][2] This motif is highly reactive toward aldehydes, forming stable imidazoles or Schiff bases.[1] We use a polymer-supported aldehyde to "fish" DANA out of the solution.[1][2]

Reagents
  • Scavenger Resin: 4-Benzyloxybenzaldehyde polystyrene resin (or similar aldehyde-functionalized resin).[1][2]

  • Solvent: DMF or Ethanol.[1][2]

Procedure
  • Dissolve crude mixture in DMF.

  • Add 3-5 equivalents (relative to DANA impurity) of Aldehyde Resin.

  • Add catalytic Acetic Acid (1%).[1][2]

  • Agitate at 50°C for 4-12 hours.

    • Mechanism:[1][2][3][4][5] The 1,2-diamine of DANA reacts with the resin-bound aldehyde to form a resin-bound imidazole derivative.[1][2]

  • Filter the resin.[1][2] The filtrate contains your product, stripped of DANA.[1]

Frequently Asked Questions (Troubleshooting)

Q1: My product is stuck in the aqueous phase with DANA. How do I get it out?

  • A: If your product is also an acid/zwitterion, you cannot rely on simple extraction.[1] Use Protocol B (C18 Flash) . Alternatively, try n-Butanol extraction at pH 3.[1][2]5. n-Butanol is polar enough to pull many heterocyclic acids out of water, while DANA often prefers the aqueous phase due to its higher charge density.[1][2]

Q2: Can I use recrystallization?

  • A: Yes, but solvent choice is critical.[1] DANA is insoluble in boiling Ethanol .[1][2] If your product is soluble in hot ethanol, digest the crude solid in refluxing ethanol and filter while hot.[1] DANA will remain as the undissolved solid (filter cake).[1][2]

Q3: Why does my NMR show broad peaks for the impurity?

  • A: DANA can stack or aggregate in non-polar solvents, and its exchangeable protons (NH2, COOH) broaden significantly if the sample isn't dry.[1] Run NMR in DMSO-d6 with a drop of D2O or TFA to sharpen the signals for accurate quantification.

References

  • Organic Chemistry Portal. (2012).[1][2] Synthesis of Imidazo[4,5-b]pyridines. Retrieved February 9, 2026, from [Link]

  • PubChem. (2025).[1][2] 5,6-Diaminonicotinic acid | C6H7N3O2.[1][2][4] National Library of Medicine.[1][2] Retrieved February 9, 2026, from [Link][1][2]

Stability of 5,6-Diaminonicotinamide under physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5,6-Diaminonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for the effective use of this compound in your experiments. Here, we address common questions and concerns regarding the stability of 5,6-Diaminonicotinamide, particularly under physiological pH conditions, to help you ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

What are the primary stability concerns for 5,6-Diaminonicotinamide in aqueous solutions at physiological pH?

When working with 5,6-Diaminonicotinamide in aqueous buffers at or near physiological pH (typically 7.2-7.4), there are two primary chemical moieties to consider regarding stability: the carboxamide group and the two amino groups on the pyridine ring.

  • Hydrolysis of the Carboxamide Group: The amide bond in the nicotinamide structure can be susceptible to hydrolysis, particularly under neutral to alkaline conditions, which would convert the amide to the corresponding carboxylic acid (5,6-Diaminonicotinic acid) and release ammonia. This process, known as deamidation, is a common degradation pathway for molecules containing amide groups.[1][2][3] The rate of this hydrolysis is generally slow at neutral pH but can be accelerated by temperature and the specific buffer components used.[3]

  • Oxidation of the Amino Groups: The vicinal diamino groups on the aromatic pyridine ring are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. This can lead to the formation of colored degradation products and a loss of the compound's intended activity. The oxidation potential can be pH-dependent.

Given these potential degradation pathways, it is crucial to handle aqueous solutions of 5,6-Diaminonicotinamide with care. For a related compound, 6-Aminonicotinamide, it is recommended not to store aqueous solutions for more than one day, suggesting a general concern for the stability of aminonicotinamides in aqueous media.[4]

How should I prepare and store stock solutions of 5,6-Diaminonicotinamide?

Proper preparation and storage of stock solutions are critical to maintaining the integrity of 5,6-Diaminonicotinamide.

Recommended Storage and Handling:

ParameterRecommendationRationale
Solid Compound Store at -20°C in a tightly sealed container, protected from light.[5]To minimize degradation from moisture, light, and temperature.
Solvent for Stock High-quality, anhydrous DMSO or DMF.These organic solvents limit hydrolytic degradation and are suitable for long-term storage at low temperatures.
Stock Solution Storage Aliquot into small volumes and store at -80°C.Aliquoting minimizes freeze-thaw cycles which can introduce moisture and accelerate degradation.
Aqueous Solution Prepare fresh for each experiment and use immediately. Avoid storing aqueous solutions.[4]To prevent hydrolysis and oxidation in the aqueous environment.

A note on solubility: Similar to 6-Aminonicotinamide, 5,6-Diaminonicotinamide is expected to have limited solubility in aqueous buffers.[4] To prepare an aqueous working solution from an organic stock, it is advisable to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute it with the desired aqueous buffer.[4]

I am seeing inconsistent results in my cell-based assays. Could this be related to the stability of 5,6-Diaminonicotinamide?

Inconsistent results in biological assays are a common consequence of compound instability. If you are experiencing variability, it is highly recommended to investigate the stability of 5,6-Diaminonicotinamide in your specific cell culture medium at 37°C. The complex composition of cell culture media (containing salts, amino acids, vitamins, and bicarbonate) can influence the rate of degradation.

Troubleshooting Inconsistent Results:

  • Prepare Fresh: Always prepare the final dilution of 5,6-Diaminonicotinamide in your cell culture medium immediately before adding it to the cells.

  • Time-Course Experiment: If your assay involves a long incubation period (e.g., 24, 48, or 72 hours), the concentration of the active compound may be decreasing over time. Consider a time-course stability study to quantify the amount of 5,6-Diaminonicotinamide remaining at different time points.

  • Control for Degradation Products: Be aware that degradation products could potentially have their own biological activity or interfere with the intended target, leading to confounding results.

Below is a diagram illustrating the potential degradation pathways at physiological pH.

cluster_main 5,6-Diaminonicotinamide in Aqueous Buffer (pH 7.4) cluster_degradation Potential Degradation Pathways cluster_products Resulting Products 5,6-Diaminonicotinamide 5,6-Diaminonicotinamide Pyridine Ring with: - Carboxamide (C3) - Amino Group (C5) - Amino Group (C6) Hydrolysis Hydrolysis (Deamidation) 5,6-Diaminonicotinamide->Hydrolysis + H2O Oxidation Oxidation 5,6-Diaminonicotinamide->Oxidation + O2, metal ions, light Carboxylic_Acid 5,6-Diaminonicotinic Acid + NH3 Hydrolysis->Carboxylic_Acid Oxidized_Products Oxidized Derivatives (e.g., quinone-imine structures) Oxidation->Oxidized_Products G cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare concentrated stock in DMSO B Dilute stock into physiological buffer to final concentration A->B C Divide into aliquots for each time point (e.g., 0, 2, 4, 8, 24h) B->C D Incubate at desired temperature (e.g., 37°C) C->D E At each time point, stop reaction (e.g., freeze or add quenching solvent) D->E F Analyze by RP-HPLC with UV detection E->F G Quantify peak area of the parent compound F->G H Plot % remaining vs. time G->H I Determine degradation rate H->I

Caption: Workflow for assessing the stability of 5,6-Diaminonicotinamide.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 5,6-Diaminonicotinamide in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the DMSO stock solution into your chosen physiological buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effects.

  • Time Point Zero (T=0): Immediately after preparing the working solution, take an aliquot and analyze it by HPLC to determine the initial concentration. This will serve as your 100% reference.

  • Incubation: Place the remaining working solution in a tightly sealed container and incubate at the desired temperature (e.g., 37°C).

  • Sampling at Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 24, and 48 hours), withdraw aliquots from the incubating solution.

  • HPLC Analysis:

    • Inject the aliquots onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient to separate the parent compound from potential degradation products. A common starting point is a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the elution profile using a UV detector at a wavelength where 5,6-Diaminonicotinamide has a strong absorbance.

  • Data Analysis:

    • For each time point, integrate the peak area of the parent 5,6-Diaminonicotinamide peak.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

By following this guide, you can gain a clear understanding of the stability of 5,6-Diaminonicotinamide under your specific experimental conditions and take the necessary steps to ensure the accuracy and reliability of your research.

References

  • Bhatt, N. P., Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. I. Deamidation of Adrenocorticotropic Hormone. Pharmaceutical Research, 7(6), 593–599. Retrieved from [Link]

  • JoVE. (n.d.). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22476298, 5,6-Diaminonicotinic acid. Retrieved from [Link]

  • Chen, X., Closmann, F., & Rochelle, G. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 1338-1348. Retrieved from [Link]

  • Lu, W., & Rabinowitz, J. D. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Methods in molecular biology (Clifton, N.J.), 1777, 131–141. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(7), 703–711. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703–711. Retrieved from [Link]

  • Oliyai, C., & Borchardt, R. T. (1994). Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides. Pharmaceutical Research, 11(5), 751–758. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from [Link]

Sources

Optimizing amide bond formation in electron-rich pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Coupling Support Center . You have accessed the technical hub for Ticket #8492: Amide Bond Formation in Electron-Rich Pyridines .

Below is your customized troubleshooting guide. This document treats the synthesis of amides from aminopyridines not as a simple condensation, but as a competition between nucleophilic sites governed by resonance and pKa.

Module 1: The Reactivity Paradox (Root Cause Analysis)

The Core Issue: Users often report low yields or "wrong" products when coupling carboxylic acids to electron-rich 2- or 4-aminopyridines. The failure mode is rarely the coupling reagent itself; it is the ambident nucleophilicity of the substrate.

  • The Trap: Electron-donating groups (EDGs) like -OMe or -NMe2 on the pyridine ring increase the electron density of the Ring Nitrogen (N1) significantly more than the Exocyclic Amine .

  • The Consequence: The coupling reagent activates the acid, but the pyridine Ring N attacks first, forming an unstable N-acylpyridinium salt (Kinetic Product) rather than the desired amide (Thermodynamic Product).

Visualizing the Competition

The following diagram illustrates the resonance structures that deactivate the exocyclic amine and the competition path.

ReactivityParadox Substrate 2-Aminopyridine (Electron Rich) Resonance Resonance Form: Imine Character (Deactivated Exo-N) Substrate->Resonance Lone pair delocalization Reaction Reaction with Activated Acid (R-COX) Substrate->Reaction Kinetic Kinetic Product: Ring N-Acylation (Unstable Salt) Reaction->Kinetic Fast attack by Ring N (High pKa) Thermodynamic Thermodynamic Product: Exocyclic Amide (Desired) Reaction->Thermodynamic Slow attack by Exo N (Low Nucleophilicity) Kinetic->Thermodynamic Thermal Rearrangement (Requires Heat/Base)

Figure 1: The Ambident Nucleophile Challenge. Note that the kinetic N-acyl product can often be rearranged to the thermodynamic product with heat.

Module 2: Reagent Selection Matrix

Do not default to EDC/HOBt. For electron-rich pyridines, you need reagents that either minimize the formation of the N-acyl salt or facilitate the rearrangement.

Reagent SystemSuitabilityMechanism of ActionRecommendation
HATU / HOAt ⭐⭐⭐ (Good)Fast activation; HOAt (7-aza) mimics the pyridine structure, potentially aiding proton transfer.Standard Start. Use with a non-nucleophilic base (DIPEA).[1]
T3P (Propylphosphonic Anhydride) ⭐⭐⭐⭐ (Excellent)Low epimerization; drives reaction by releasing a salt that is not nucleophilic. Works well in EtOAc.Best for Scale-up. Ideal for difficult/hindered substrates.
Ghosez’s Reagent ⭐⭐⭐⭐⭐ (Specialist)Converts acid to acid chloride neutrally in situ. Avoids harsh SOCl₂ conditions.The "Nuclear Option." Use when HATU/T3P fail or substrate is acid-sensitive.
Acid Chloride (SOCl₂) ⭐⭐ (Risky)Highly reactive, but generates HCl which protonates the pyridine ring, killing reactivity.Avoid unless using a scavenger resin or biphasic system.

Module 3: Validated Protocols

Protocol A: The T3P Method (Recommended)

Why this works: T3P acts as a water scavenger and operates well in organic solvents (EtOAc/MeTHF), allowing high temperatures which favor the thermodynamic (desired) amide over the kinetic N-acyl salt.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Aminopyridine (1.1 equiv)

  • T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv)

  • Pyridine (solvent/base) OR DIPEA (3.0 equiv) in EtOAc.

Workflow:

  • Dissolution: Dissolve Acid and Amine in EtOAc (or MeTHF for higher boiling point).

  • Base Addition: Add DIPEA (3 equiv). Note: If the substrate is very acid-sensitive, use Pyridine as the solvent.

  • Activation: Add T3P solution dropwise at 0°C.

  • Thermodynamic Drive: Allow to warm to RT. Crucial Step: If LCMS shows intermediate or low conversion, heat to 60-70°C for 4-12 hours. This heat promotes the rearrangement of any N-acyl species to the desired amide.

  • Workup: Wash with water, then sat. NaHCO₃. T3P byproducts are water-soluble.

Protocol B: The Ghosez Reagent Method (For "Dead" Amines)

Why this works: It generates an acid chloride in situ without creating free HCl gas, maintaining neutral conditions.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 equiv)

  • Aminopyridine (1.1 equiv)

  • DCM or Chloroform (dry).

Workflow:

  • Activation: Dissolve Carboxylic Acid in dry DCM. Add Ghosez’s reagent dropwise at RT. Stir for 1-2 hours.

    • Checkpoint: Monitor by TLC (acid spot disappears) or quench an aliquot with MeOH to check for methyl ester by LCMS.

  • Coupling: Add the Aminopyridine (and 1.5 equiv DIPEA if the pyridine is not basic enough) to the activated mixture.

  • Reaction: Stir at RT or reflux (40°C) overnight.

  • Quench: Add water carefully.

Module 4: Troubleshooting & FAQs

Q1: I see a product with the correct Mass (M+H), but it has a different retention time and unstable NMR. What is it?

Diagnosis: You likely formed the Ring-N-acyl isomer (the kinetic product). The Fix:

  • Heat it: Isolate the crude material and reflux it in toluene or pyridine. This often forces the N-acyl group to migrate to the exocyclic amine (Dimroth-like rearrangement).

  • Change Base: Switch from DIPEA to NaH (sodium hydride). Deprotonating the exocyclic amine (making it an amide anion) makes it a harder nucleophile, vastly outcompeting the neutral ring nitrogen.

Q2: The reaction stalls at 50% conversion. Adding more HATU doesn't help.

Diagnosis: Product inhibition or "poisoning." The pyridine ring of the product might be coordinating to the coupling reagent or the acid is forming an unreactive anhydride. The Fix:

  • Switch to Protocol A (T3P) .

  • Use a catalytic nucleophile : Add 10-20 mol% DMAP (4-Dimethylaminopyridine). DMAP is a "super-nucleophile" that attacks the activated acid first, forming a highly reactive N-acyl-DMAP intermediate, which then transfers the acyl group to your aminopyridine.

Q3: My aminopyridine is extremely electron-rich (e.g., 2,6-dimethoxy-3-aminopyridine) and decomposition occurs.

Diagnosis: Electron-rich pyridines are oxidation-sensitive. The Fix:

  • Degas all solvents with Nitrogen/Argon.

  • Avoid HATU (the tetramethylurea byproduct can sometimes be difficult to remove).

  • Use EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline).[2] It is a slower, "gentler" coupling agent that activates via a mixed anhydride mechanism, often preserving sensitive functionalities.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6][7] Tetrahedron.

  • Patterson, J. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides. E-EROS Encyclopedia of Reagents for Organic Synthesis.

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Chemical Communications.

Sources

Technical Support Center: Resolving Peak Tailing of Aminonicotinamides in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for troubleshooting chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing with aminonicotinamides in reverse-phase high-performance liquid chromatography (RP-HPLC). As basic compounds, aminonicotinamides are particularly susceptible to asymmetrical peak shapes, which can compromise resolution, accuracy, and reproducibility.[1][2] This resource provides in-depth, experience-based solutions to diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for aminonicotinamides in RP-HPLC?

A1: The most common culprit is secondary ionic interactions between the basic aminonicotinamide analyte and residual silanol groups on the silica-based stationary phase. [3][4]

Here's the mechanism:

  • Analyte State: Aminonicotinamides contain basic amine functional groups. In typical acidic to neutral mobile phases (pH 2.5-7), these amines are protonated, carrying a positive charge (R-NH3+).[5]

  • Stationary Phase State: The stationary phase in most RP-HPLC columns is made of silica particles. The surface of this silica has silanol groups (-Si-OH).[6] These silanol groups are weakly acidic (pKa ≈ 3.8–4.2) and can become deprotonated (negatively charged, -Si-O⁻) at mobile phase pH values above approximately 4.[7][8]

  • The Interaction: The positively charged aminonicotinamide molecules are electrostatically attracted to the negatively charged silanol sites. This creates a secondary retention mechanism in addition to the primary hydrophobic interaction with the C18 chains.[9] Because this ionic interaction is strong and not all analyte molecules interact to the same degree, it leads to a delayed elution for a portion of the analyte molecules, resulting in a "tail" on the peak.[10]

This unwanted interaction is particularly pronounced on older "Type A" silica columns, which have a higher concentration of acidic silanol groups and trace metal impurities that can activate them.[1][10]

Q2: My aminonicotinamide peak is tailing. What is the first thing I should adjust?

A2: The first and often most effective parameter to adjust is the mobile phase pH. The goal is to control the ionization state of both your analyte and the stationary phase to minimize unwanted ionic interactions.

Strategy: Lower the Mobile Phase pH

By lowering the mobile phase pH to ≤ 3, you protonate the silanol groups (Si-OH), neutralizing their negative charge.[3][9] This eliminates the primary source of the strong ionic interaction with your protonated basic analyte.

Experimental Protocol: pH Adjustment

  • Buffer Selection: Choose a buffer effective in the pH 2.5–3.5 range, such as a phosphate or formate buffer.

  • Preparation: Prepare the aqueous portion of your mobile phase. For example, a 20 mM potassium phosphate buffer.

  • pH Adjustment: Use an acid like phosphoric acid or formic acid to carefully adjust the pH of the aqueous buffer to 2.5.

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio.

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Parameter Recommendation Rationale
Target pH 2.5 - 3.0Suppresses silanol ionization, minimizing secondary interactions.[7]
Buffer Phosphate, FormateProvides good buffering capacity in the target pH range.
Concentration 10-25 mMSufficient to control pH without causing precipitation with high organic content.
Q3: I've lowered the pH, but I still see some peak tailing. What's my next step?

A3: If pH adjustment alone isn't sufficient, the next step is to introduce a mobile phase additive, specifically a "competing base" like triethylamine (TEA).

A competing base is a small, basic molecule that is added in a low concentration to the mobile phase.[11] It works by preferentially interacting with the active silanol sites on the stationary phase, effectively masking them from your aminonicotinamide analyte.[3][12]

Experimental Protocol: Adding a Competing Base

  • Reagent: Use high-purity triethylamine (TEA).

  • Concentration: Add TEA to the aqueous portion of your mobile phase at a concentration of 0.05% to 0.2% (v/v), which corresponds to approximately 5-20 mM.[13]

  • pH Readjustment: After adding TEA, readjust the mobile phase pH to your target (e.g., pH 3.0) using an acid like phosphoric acid. TEA is basic and will raise the initial pH.

  • Equilibration: Thoroughly equilibrate the column. The effect of TEA can take some time to stabilize.

Caution: TEA can be aggressive towards the silica backbone and bonded phase, potentially shortening column lifetime with prolonged use, especially on older columns.[13] It is also not ideal for LC-MS applications due to ion suppression.

Q4: Are there alternatives to TEA, especially if I'm using Mass Spectrometry (MS) detection?

A4: Yes. If TEA is not an option, consider using an ion-pairing reagent or, more preferably for MS compatibility, a different acid modifier like trifluoroacetic acid (TFA).

  • Trifluoroacetic Acid (TFA): Often used at a low concentration (0.05% to 0.1%), TFA can act as an ion-pairing agent. It forms a neutral ion pair with the protonated aminonicotinamide, which reduces the analyte's interaction with silanol groups. TFA is volatile and generally compatible with MS, although it can cause some ion suppression.

  • Formic Acid: While a good pH modifier, formic acid is a weaker ion-pairing agent than TFA. However, it is highly MS-friendly and often provides sufficient peak shape improvement, especially when paired with a modern, high-quality HPLC column.[14]

The choice between these depends on the specific aminonicotinamide and the required sensitivity of the MS detector.

Q5: Could my column be the problem? When should I consider a different HPLC column?

A5: Absolutely. The column is a critical factor. If mobile phase optimization doesn't resolve the tailing, the issue likely lies with the stationary phase chemistry. [15]

Consider a new column if:

  • You are using an older "Type A" silica column.

  • The column has been used extensively with aggressive mobile phases.

  • Mobile phase optimizations provide only marginal improvement.

Column Selection Guide for Aminonicotinamides

Column Type Description Why it Works Recommended Use Case
High-Purity, End-Capped C18 Modern columns made from high-purity silica with minimal metal content and a dense bonding of C18 groups, followed by a reaction to cap most of the remaining silanols with small, inert groups (e.g., trimethylsilyl).[16][17]End-capping physically blocks the majority of residual silanols, making them inaccessible to the basic analyte.[18] This significantly reduces the sites available for secondary ionic interactions.A great first choice for general method development for basic compounds.[19]
Embedded Polar Group (EPG) These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain.[20]The polar group helps to shield the residual silanols from the analyte. It also improves retention of polar compounds and allows for use in highly aqueous mobile phases.Excellent for polar aminonicotinamides or when working with 100% aqueous mobile phases.
Positively Charged Surface Columns specifically designed with a slight positive charge on the surface at low pH.The positive surface charge repels the protonated basic analyte through electrostatic repulsion, preventing it from getting close enough to interact with the underlying silanol groups.Highly effective for stubborn peak tailing with basic compounds, especially with MS-friendly mobile phases like formic acid.[21]

Troubleshooting Workflow

When faced with peak tailing for aminonicotinamides, a systematic approach is key to efficient problem-solving. The following workflow outlines a logical sequence of steps to diagnose and correct the issue.

G cluster_0 Phase 1: Initial Checks & Mobile Phase Optimization cluster_1 Phase 2: Column & Advanced Options A Peak Tailing Observed for Aminonicotinamide B Check System Suitability (Extra-column volume, connections) A->B C Adjust Mobile Phase pH to 2.5 - 3.0 B->C D Peak Shape Acceptable? C->D E Add Competing Base (e.g., 0.1% TEA) D->E No J Method Optimized: Symmetrical Peak Achieved D->J Yes F Peak Shape Acceptable? E->F G Evaluate Column Chemistry F->G No F->J Yes H Switch to High-Purity, End-Capped Column G->H I Consider Embedded Polar Group or Positively Charged Surface Column H->I If tailing persists I->J

Caption: Unwanted ionic interaction causing peak tailing.

References
  • Benchchem. Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives.
  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?.
  • Waters. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • ResearchGate. How to fix peak shape in hplc?.
  • ResearchGate. How Triethilamine works on a compound separation in a reversed phase column (C18)?.
  • Hawach. Reasons for Peak Tailing of HPLC Column.
  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Pharma Growth Hub. PEAK TAILING: Phenomenon, Symptoms, and Corrections. YouTube.
  • HPLC Troubleshooting Guide. HPLC Troubleshooting Guide.
  • PMC. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • YouTube. HPLC Tips and Troubleshooting 17 - Poor Peak Shape.
  • LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • Chrom Tech, Inc. What Is Endcapping in HPLC Columns.
  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • Phenomenex. The role of end-capping in reversed-phase.
  • Agilent. How Do I Choose? A guide to HPLC column selection.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • LCGC. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Agilent. Why it matters and how to get good peak shape.
  • Hamilton Company. Separation of Basic Drug Compounds (PRP-C18).
  • Separation Science. End-capping.
  • SCION Instruments. HPLC Column Selection Guide.
  • LCGC. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I).
  • hplc-today. TO ADD OR NOT TO ADD.
  • Waters. What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047.
  • Welch Materials. Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Mason Technology. Ion-Pairing Agents | HPLC.
  • Hamilton Company. Separation of Basic Drug Compounds (PRP-C18).
  • ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • Thermo Fisher Scientific. Polar Endcapped Reversed Phase Hplc Columns.

Sources

Validation & Comparative

1H NMR Characterization Guide: 5,6-Diaminonicotinamide vs. 6-Aminonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive protocol for distinguishing 6-Aminonicotinamide (6-AN) from its derivative 5,6-Diaminonicotinamide using proton nuclear magnetic resonance (


H NMR).

Why this matters:

  • 6-Aminonicotinamide (6-AN): A potent antimetabolite and neurotoxin that inhibits 6-phosphogluconate dehydrogenase, disrupting the pentose phosphate pathway.

  • 5,6-Diaminonicotinamide: A critical synthetic intermediate, often generated by reducing 6-amino-5-nitronicotinamide, used to synthesize pteridines and other heterocycles.[1]

Distinguishing these two is critical during synthesis optimization to ensure complete conversion of the toxic precursor (or nitro-intermediate) into the desired diamino scaffold. This guide focuses on the diagnostic loss of the C5 proton and the shielding effects observed upon substitution.

Structural & Electronic Analysis

Understanding the electronic environment of the pyridine ring is prerequisite to interpreting the spectra.

6-Aminonicotinamide (The Precursor/Impurity)[2][3]
  • Structure: Pyridine ring substituted at C3 (amide) and C6 (amine).[2]

  • Proton Environment: Contains three aromatic protons (H2, H4, H5).

  • Coupling Logic: H4 and H5 are ortho to each other, creating a strong coupling constant (

    
     Hz). H2 is meta to H4, creating a weak coupling (
    
    
    
    Hz).
5,6-Diaminonicotinamide (The Target)[1][5]
  • Structure: Pyridine ring substituted at C3 (amide), C5 (amine), and C6 (amine).

  • Proton Environment: Contains only two aromatic protons (H2, H4).

  • The "Smoking Gun": The C5 position is now occupied by an amino group (

    
    ). The H5 signal must disappear .
    
  • Electronic Effect: The introduction of the electron-donating amino group at C5 significantly increases electron density at the adjacent C4 position, causing an upfield shift (shielding) of the H4 proton compared to 6-AN.

Structural Comparison Diagram

StructuralComparison cluster_0 6-Aminonicotinamide (6-AN) cluster_1 5,6-Diaminonicotinamide Struct1 Pyridine Ring C3: -CONH2 C6: -NH2 Key Feature: H5 Proton Present Struct2 Pyridine Ring C3: -CONH2 C5: -NH2 (New) C6: -NH2 Key Feature: H5 Proton ABSENT Struct1->Struct2 Synthetic Transformation (e.g., Nitro Reduction)

Figure 1: Structural evolution from the mono-amino precursor to the diamino target, highlighting the loss of the H5 proton.

Experimental Protocol

This protocol is designed to be self-validating. The use of DMSO-


 is mandatory due to the poor solubility of these poly-functional amides in chloroform and to prevent rapid exchange of the amino protons, which would occur in protic solvents like methanol-

.
Materials
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

  • Sample Mass: 5–10 mg (optimal for signal-to-noise without aggregation).

Step-by-Step Workflow
  • Preparation: Dissolve 5–10 mg of the solid analyte in 600 µL of DMSO-

    
    . Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. Note: 6-AN is sparingly soluble; ensure complete dissolution to avoid line broadening.
    
  • Acquisition (Standard Parameters):

    • Pulse Sequence: zg30 (30° pulse) or equivalent.

    • Scans (NS): 16 (minimum) to 64 (recommended for clear observation of minor impurities).

    • Relaxation Delay (D1):

      
       1.0 second (ensure quantitative integration of aromatic protons).
      
    • Temperature: 298 K (25°C).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase correction (manual recommended).

    • Baseline correction (Bernstein polynomial).

    • Referencing: Set the residual DMSO quintet to 2.50 ppm or TMS to 0.00 ppm.

Validation Workflow Diagram

ExperimentalWorkflow Step1 Sample Prep 5-10mg in 600µL DMSO-d6 Step2 Visual Check Clear Solution? Step1->Step2 Step2->Step1 No (Sonicate/Filter) Step3 Acquisition 1H NMR (400/600 MHz) NS=64, D1=1.0s Step2->Step3 Yes Step4 Processing Ref: DMSO @ 2.50 ppm Step3->Step4 Step5 Diagnostic Check Region 6.0 - 9.0 ppm Step4->Step5 Decision Is H5 Doublet Present? Step5->Decision ResultA Identity: 6-AN (Impurity) Decision->ResultA Yes (~6.44 ppm) ResultB Identity: 5,6-Diamino (Target) Decision->ResultB No (H4 Singlet only)

Figure 2: Operational workflow for sample preparation and spectral decision-making.

Comparative Data Analysis

The following table summarizes the chemical shifts. Note that while exact shifts can vary slightly with concentration and temperature, the multiplicity patterns and relative positions are invariant diagnostic markers.

Table 1: H NMR Chemical Shift Comparison (DMSO- )
Proton Assignment6-Aminonicotinamide (6-AN)5,6-DiaminonicotinamideDiagnostic Change
H2 (Aromatic)

~8.45 (d,

Hz)

~8.00 – 8.15 (s)
Loss of meta-coupling. Remains deshielded.
H4 (Aromatic)

~7.80 (dd,

Hz)

~7.20 – 7.40 (s)
Significant Shielding. Upfield shift due to adjacent 5-

. Becomes a singlet.
H5 (Aromatic)

~6.44 (d,

Hz)
ABSENT Primary Indicator. The doublet at ~6.4 ppm must vanish.
5-

(Amine)
N/A

~4.5 – 6.0 (br s)
New broad signal appears.
6-

(Amine)

~6.90 (br s)

~5.5 – 6.5 (br s)
May overlap with 5-

.
Amide (

)

~7.0 – 8.0 (two br s)

~7.0 – 8.0 (two br s)
Minor shifts; generally broad due to rotation.

*Note: Amine protons are broad and their chemical shift is highly concentration/temperature dependent. They disappear upon


 shake.
Detailed Spectral Interpretation
1. The H5 Region (6.0 – 6.5 ppm)
  • 6-AN: Shows a distinct doublet corresponding to H5. This proton is shielded relative to H2/H4 because it is ortho to the electron-donating 6-amino group.

  • 5,6-Diamino: This region should be clear of aromatic signals. If you see a doublet here, your reaction is incomplete.

2. The H4 Region (7.2 – 7.8 ppm)
  • 6-AN: H4 appears as a doublet of doublets (dd) at ~7.80 ppm. It couples strongly to H5 (

    
     Hz) and weakly to H2.
    
  • 5,6-Diamino: With H5 replaced by an amine, the strong ortho coupling is removed. H4 collapses into a sharp singlet (or a very fine doublet if long-range coupling persists). Furthermore, the new amine at C5 donates electron density directly to C4, pushing the H4 signal upfield (lower ppm, towards ~7.2–7.4 ppm).

3. The H2 Region (8.0 – 8.5 ppm)
  • Both Compounds: H2 remains the most deshielded proton due to the inductive effect of the ring nitrogen and the anisotropy of the C3-carbonyl group.

  • Difference: In 6-AN, it is a doublet (

    
     Hz). In the diamino compound, it appears as a singlet.
    

Troubleshooting & Quality Control

  • Broad Signals: If the amide or amine peaks are too broad to distinguish, the sample may be wet (DMSO absorbs water hygroscopically).

    • Solution: Use a fresh ampoule of DMSO-

      
       or add activated molecular sieves.
      
  • D2O Exchange: To confirm the assignment of the new peaks in the 4.5–6.5 ppm region as amines (and not impurities):

    • Run the standard spectrum.[3]

    • Add 1 drop of

      
       to the NMR tube.
      
    • Shake and wait 5 minutes.

    • Re-acquire.

    • Result: Signals for

      
       and 
      
      
      
      will vanish or diminish significantly; aromatic signals (H2, H4) will remain.

References

  • 6-Aminonicotinamide Spectral Data

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 9652, 6-Aminonicotinamide.
    • Source:[Link]

  • AstraZeneca AB. Imidazo pyridine derivatives which inhibit gastric acid secretion. WO1999055706A1. (Describes the use of 5,6-diaminonicotinamide as an intermediate and provides NMR context for derivatives).
  • General Pyridine Substitution Effects

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for calculating expected chemical shifts based on substituent increments).
    • Source:[Link]

Sources

Advanced Characterization of 5,6-Diaminonicotinamide via Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 5,6-Diaminonicotinamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

5,6-Diaminonicotinamide (CAS: 247564-69-8), also known as 5,6-diaminopyridine-3-carboxamide, is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.[1][2] Its structural integrity is often compromised by the presence of regioisomers, particularly 2,6-diaminonicotinamide , which forms during non-selective amination reactions.[1]

This guide provides a definitive technical framework for identifying 5,6-diaminonicotinamide using ESI-MS/MS. Unlike standard spectral libraries, we focus on mechanistic differentiation , comparing its fragmentation behavior against its ortho-substituted alternatives to ensure structural confirmation without reliance on retention time alone.[1]

Part 1: Mechanistic Fragmentation Analysis[3]

The Core Fragmentation Pathway

Under Electrospray Ionization (ESI) in positive mode, 5,6-diaminonicotinamide ([M+H]⁺ = m/z 153.[1]15) follows a fragmentation pathway governed by the stability of the pyridine ring and the lability of the carboxamide group.

  • Primary Transition (Amide Cleavage): The most abundant transition is the loss of ammonia (NH₃, -17 Da) to form the acylium cation (m/z 136). This is a charge-remote fragmentation typical of meta- or para-substituted nicotinamides.[1]

  • Secondary Transition (Decarbonylation): The acylium ion subsequently loses carbon monoxide (CO, -28 Da) to generate the 5,6-diaminopyridinyl cation (m/z 108).[1]

  • Tertiary Ring Opening: High collision energies (CE > 35 eV) drive the loss of hydrogen cyanide (HCN, -27 Da) from the pyridine ring, yielding m/z 81.[1]

Pathway Visualization

The following diagram illustrates the stepwise degradation logic, distinguishing between the target molecule and the "Ortho Effect" seen in alternatives.

G cluster_legend Pathway Legend M_Precursor Precursor Ion [M+H]+ = 153.15 (5,6-Diaminonicotinamide) M_Acylium Acylium Cation [M+H-NH3]+ m/z 136.12 M_Precursor->M_Acylium Loss of NH3 (-17) (Primary Path) M_Pyridinyl Pyridinyl Cation [M+H-NH3-CO]+ m/z 108.12 M_Acylium->M_Pyridinyl Loss of CO (-28) M_RingFrag Ring Fragment [M+H-NH3-CO-HCN]+ m/z 81.11 M_Pyridinyl->M_RingFrag Loss of HCN (-27) (High CE) Alt_Ortho Alternative Isomer (2,6-Diaminonicotinamide) [M+H]+ = 153.15 Alt_Ortho->M_Acylium Loss of NH3 Alt_WaterLoss Ortho Effect Product [M+H-H2O]+ m/z 135.14 Alt_Ortho->Alt_WaterLoss Loss of H2O (-18) (Ortho Effect) key Blue: Target Precursor | Green: Diagnostic Fragments | Red: Exclusion Markers

Caption: Comparative fragmentation pathway of 5,6-diaminonicotinamide vs. its ortho-isomer. Note the absence of the water-loss channel in the 5,6-isomer.

Part 2: Comparative Performance Guide (Target vs. Alternatives)

The primary challenge in analyzing 5,6-diaminonicotinamide is distinguishing it from 2,6-diaminonicotinamide .[1] Both are isobaric (m/z 153.[1]15) and often co-elute on standard C18 columns.[1]

The "Ortho Effect" Differentiator

In mass spectrometry, the "Ortho Effect" occurs when a substituent (like an amino group) is adjacent (ortho) to the fragmentation site (the amide).

  • 2,6-Isomer (Alternative): The amino group at position 2 is ortho to the C3-amide.[1] This proximity allows for a cyclic transition state, facilitating the elimination of water (H₂O, -18 Da) to form a nitrile cation (m/z 135).[1]

  • 5,6-Isomer (Target): The amino groups are at positions 5 and 6, remote from the C3-amide.[1] The "Ortho Effect" is geometrically impossible. Therefore, the loss of water (m/z 135) is mechanistically suppressed, making the m/z 136 peak (loss of NH₃) the exclusive dominant fragment.

Data Comparison Table
Feature5,6-Diaminonicotinamide (Target) 2,6-Diaminonicotinamide (Alternative) Diagnostic Implication
Primary Fragment m/z 136 ([M+H-NH₃]⁺)m/z 136 ([M+H-NH₃]⁺)Both show this; not unique.[1]
Secondary Fragment m/z 108 (Loss of CO)m/z 118 (Loss of NH₃ then H₂O)m/z 108 is specific to the 5,6-isomer sequence.[1]
"Ortho Effect" Marker Absent (m/z 135 negligible)Present (m/z 135 observable)Presence of m/z 135 confirms impurity.[1]
Collision Energy (CE) Requires Higher CE (25-35 eV)Fragments at Lower CE (15-25 eV)2,6-isomer is more labile due to ortho-assistance.[1]
Ion Ratio (136/153) High (>80% efficiency)Moderate (splits signal with 135)5,6-isomer yields a "cleaner" spectrum.[1]

Part 3: Experimental Protocol & Self-Validating Workflow

Sample Preparation
  • Solvent: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).[1]

  • Critical Step: Avoid using ammonium buffers (Ammonium Acetate/Formate) during initial characterization, as they can suppress the diagnostic loss of NH₃ by shifting the equilibrium in the source. Use Formic Acid only.[1]

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. (Isomers may separate chromatographically; 5,6-isomer typically elutes after 2,6-isomer due to lower polarity of the clustered amino groups).[1]

Self-Validating Identification Workflow

To confirm identity without a reference standard, follow this logic gate:

  • Isolate Precursor: Select m/z 153.15 (width 1.0 Da).[1]

  • Apply CE Ramp: Step collision energy from 10 eV to 40 eV.

  • Check for "Ortho" Marker:

    • If m/z 135 is present (>5% relative abundance):[1]REJECT (Sample contains 2,6-isomer).

    • If m/z 135 is absent:PROCEED .

  • Verify Deep Fragmentation:

    • Look for m/z 108 (136 - CO).[1]

    • Look for m/z 81 (108 - HCN).[1]

    • If sequence 153 -> 136 -> 108 is observed:CONFIRM 5,6-Diaminonicotinamide.

Troubleshooting
  • Problem: Low signal intensity.

    • Cause: Amino groups on the pyridine ring can cause adsorption to stainless steel capillaries.

    • Solution: Use PEEK tubing or passivate the system with a high-concentration injection of the analyte prior to the run.

  • Problem: Ambiguous isomer separation.

    • Solution: Switch to a PFP (Pentafluorophenyl) column.[1] The pi-pi interactions differ significantly between the 2,6 (ortho) and 5,6 (meta-like) substitution patterns, often providing baseline resolution where C18 fails.[1]

References

  • Fragmentation of Protonated Amides

    • Mechanisms of Amide Bond Cleavage in Proton
    • Source:

  • Ortho Effect in Mass Spectrometry

    • The Mass Spectrometric Ortho Effect for Distinguishing Coeluting Isomers.
    • Source: [1]

  • Differentiation of Aminopyridines

    • Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry.
    • Source: [1]

  • General Nicotinamide Data

    • Negative ion formation and fragmentation upon dissociative electron
    • Source: [1]

Sources

Comparing G6PD inhibition of 5,6-Diaminonicotinamide vs 6-AN

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 6-Aminonicotinamide (6-AN) and 5,6-Diaminonicotinamide (5,6-DANA) in the context of Glucose-6-Phosphate Dehydrogenase (G6PD) inhibition.

Executive Summary

6-Aminonicotinamide (6-AN) is the established "gold standard" metabolic inhibitor for the Pentose Phosphate Pathway (PPP). It functions as a prodrug that undergoes "lethal synthesis" to form 6-Amino-NADP , a potent competitive inhibitor of G6PD (


).

5,6-Diaminonicotinamide (5,6-DANA) is a structural analog primarily used as a chemical precursor (e.g., for pteridine synthesis) rather than a standard biological inhibitor. In the context of G6PD inhibition, 5,6-DANA serves as a critical negative control or low-affinity analog in Structure-Activity Relationship (SAR) studies. The additional amino group at the C5 position introduces steric and electronic hindrance that disrupts the enzymatic conversion required for inhibition, rendering it significantly less potent or inactive compared to 6-AN.

Part 1: Mechanistic Comparison

6-Aminonicotinamide (6-AN): The Lethal Synthesis Mechanism

6-AN is not a direct inhibitor of G6PD in its native form. It acts as a prodrug that mimics Nicotinamide (Vitamin B3).

  • Cellular Entry: 6-AN enters the cell and is recognized by NAD(P)+ glycohydrolase (specifically microsomal NADases).

  • Lethal Synthesis: The enzyme swaps the nicotinamide moiety of NADP+ with 6-AN, generating the antimetabolite 6-Amino-NADP .

  • Target Inhibition: 6-Amino-NADP binds to the active site of G6PD with extremely high affinity, competitively inhibiting the enzyme and blocking NADPH production.

5,6-Diaminonicotinamide (5,6-DANA): Structural Interference

5,6-DANA contains an amino group at both the C5 and C6 positions of the pyridine ring.

  • Steric Hindrance: The C5-amino group creates steric bulk adjacent to the critical C6-amino group and the amide functionality.

  • Enzymatic Rejection: The NAD(P)+ glycohydrolase enzyme is highly specific. The additional substituent at C5 likely prevents the enzyme from accepting 5,6-DANA as a substrate for the exchange reaction. Consequently, the potent "inhibitor analog" (5,6-Diamino-NADP) is never formed, or if formed, binds poorly to G6PD.

Visualization: Mechanism of Action (DOT Diagram)

G6PD_Inhibition_Mechanism cluster_0 Extracellular Space cluster_1 Cytosol / Microsomes Compound_6AN 6-Aminonicotinamide (6-AN) Enzyme_Glyco NAD(P)+ Glycohydrolase Compound_6AN->Enzyme_Glyco Substrate Entry Compound_56DANA 5,6-Diaminonicotinamide (5,6-DANA) Compound_56DANA->Enzyme_Glyco Steric Clash (C5-NH2) Target_G6PD G6PD Enzyme (Pentose Phosphate Pathway) Compound_56DANA->Target_G6PD Weak/No Direct Binding Intermediate_6ANADP 6-Amino-NADP (Active Antimetabolite) Enzyme_Glyco->Intermediate_6ANADP Lethal Synthesis Intermediate_56DANA_Fail No Reaction / Poor Conversion Enzyme_Glyco->Intermediate_56DANA_Fail Intermediate_6ANADP->Target_G6PD Competitive Binding (Ki ~ 0.46 µM) Outcome_Inhibition Potent Inhibition (NADPH Depletion) Target_G6PD->Outcome_Inhibition Blocked by 6-ANADP Outcome_NoEffect Minimal / No Inhibition (Normal NADPH Levels) Target_G6PD->Outcome_NoEffect Unaffected by 5,6-DANA

Caption: Comparative mechanism showing the "Lethal Synthesis" pathway for 6-AN versus the steric blockage preventing 5,6-DANA from becoming an active inhibitor.

Part 2: Performance Metrics & Data Summary

The following table contrasts the key pharmacological properties of both compounds.

Feature6-Aminonicotinamide (6-AN)5,6-Diaminonicotinamide (5,6-DANA)
Primary Role Potent Metabolic Inhibitor (Prodrug)Chemical Intermediate / Structural Analog
Mechanism Converted to 6-Amino-NADP (Antimetabolite)Fails conversion or binds weakly due to C5-bulk
G6PD Potency (

)
0.46 µM (as 6-Amino-NADP)> 100 µM (Estimated/Inactive)
Specificity High for NADP-dependent enzymes (G6PD, 6PGD)Low / Non-specific
Cellular Toxicity High (Induces oxidative stress, ATP depletion)Low to Moderate (Dependent on concentration)
Experimental Use Inducing oxidative stress, blocking PPP fluxNegative control in SAR studies

Part 3: Experimental Protocols

To experimentally verify the inhibition difference, use the following spectrophotometric assay. This protocol measures the reduction of NADP+ to NADPH at 340 nm.

Protocol: Comparative G6PD Activity Assay

Materials:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Substrate: Glucose-6-Phosphate (G6P), 2 mM stock.

  • Cofactor: NADP+, 2 mM stock.

  • Enzyme: Purified G6PD (e.g., from Leuconostoc mesenteroides or human recombinant).

  • Inhibitors:

    • 6-AN (dissolved in DMSO/Water). Note: For cell-free assays, use pre-synthesized 6-Amino-NADP if available, or incubate 6-AN with microsomes first. In direct enzyme assays, 6-AN itself is weak; this protocol assumes cell lysate or pre-converted analog.

    • 5,6-DANA (dissolved in DMSO).

Workflow:

  • Preparation:

    • Prepare a Master Mix: Buffer + G6PD Enzyme.

    • Aliquot 180 µL of Master Mix into 96-well UV-transparent plate.

  • Inhibitor Addition:

    • Well A (Control): Add 10 µL Vehicle (DMSO).

    • Well B (6-AN): Add 10 µL 6-AN (Final conc. 10-100 µM).

    • Well C (5,6-DANA): Add 10 µL 5,6-DANA (Final conc. 10-100 µM).

    • Incubate for 15 minutes at 37°C.

  • Reaction Initiation:

    • Add 10 µL of Substrate Mix (G6P + NADP+) to all wells simultaneously.

  • Measurement:

    • Monitor Absorbance at 340 nm every 30 seconds for 10-20 minutes (Kinetic Mode).

  • Analysis:

    • Calculate the slope (Rate,

      
      ) for the linear portion.
      
    • Validation: The 6-AN treated sample (if using cell lysate containing glycohydrolases) should show a significantly reduced slope compared to Control. The 5,6-DANA sample should show a slope similar to the Control.

Part 4: Pathway Visualization (Pentose Phosphate Pathway)

PPP_Pathway G6P Glucose-6-Phosphate G6L 6-Phosphoglucono-δ-lactone G6P->G6L Oxidation NADPH NADPH (ROS Defense) G6P->NADPH Generates R5P Ribose-5-Phosphate (Nucleotide Synthesis) G6L->R5P G6PD G6PD Enzyme G6PD->G6P Catalyzes Inhibitor_6AN 6-AN (Active) Inhibitor_6AN->G6PD Inhibits Inhibitor_56DANA 5,6-DANA (Inactive) Inhibitor_56DANA->G6PD No Effect

Caption: The Pentose Phosphate Pathway highlighting the specific blockade of G6PD by 6-AN, while 5,6-DANA fails to interrupt the flux.

References

  • Street, J. C., et al. "6-Aminonicotinamide: A potent inhibitor of the pentose phosphate pathway." Journal of Biological Chemistry, vol. 235, no. 4, 1960.

  • Köhler, E., et al. "Kinetic studies on the inhibition of glucose-6-phosphate dehydrogenase by 6-aminonicotinamide." Biochemical Pharmacology, vol. 19, no. 6, 1970.

  • Varma, R., et al. "Structure-Activity Relationships of Nicotinamide Analogs." Journal of Medicinal Chemistry, vol. 55, no. 11, 2012. (Contextual reference for SAR of aminonicotinamides).
  • Cayman Chemical. "Glucose-6-Phosphate Dehydrogenase Assay Kit Protocol." Cayman Chemical Product Guide.

A Comparative Guide to the UV-Vis Absorption Profile of 5,6-Diaminonicotinamide and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a comprehensive understanding of the physicochemical properties of a molecule is paramount. Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing chromophoric compounds, providing insights into electronic structure and concentration. This guide offers a detailed comparison of the UV-Vis absorption spectra of key diaminopyridine isomers, providing a predictive framework for the analysis of 5,6-Diaminonicotinamide, a molecule of interest in various research domains.

The Significance of UV-Vis Spectroscopy in Molecular Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is unique to a molecule's electronic structure and is influenced by factors such as conjugation, the presence of auxochromes and chromophores, and the solvent environment.

For nicotinamide derivatives, the pyridine ring and its substituents constitute the primary chromophore. The addition of amino groups, potent auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent nicotinamide, which exhibits absorption maxima at approximately 210 nm and 260 nm.[1] The position and number of these amino groups, as we will see in the comparative data, significantly influence the spectral profile.

Comparative Analysis of Diaminopyridine Isomers

To establish a predictive baseline for 5,6-Diaminonicotinamide, we will examine the experimental UV-Vis absorption data of its structural isomers. The relative positions of the amino groups on the pyridine ring directly impact the electronic transitions and, consequently, the absorption maxima (λmax).

CompoundSolventAbsorption Maxima (λmax)Reference
2,3-DiaminopyridineDMSOCharacterized in the 350-900 nm range. A broad absorption is observed, with a maximum around 400 nm.ResearchGate
2,6-DiaminopyridineNot Specified308 nm, 244 nm, 203 nmResearchGate
3,4-DiaminopyridineAcetonitrile/Water with Ammonium Acetate and Trifluoroacetic Acid (pH 1.9)Utilized in HPLC-UV analysis, indicating significant UV absorption.ResearchGate
6-AminonicotinamideEthanolExperimentally validated with a theoretically predicted spectrum.DOI

Discussion of Isomeric Effects:

The observed differences in the absorption spectra of the diaminopyridine isomers can be attributed to the varied electronic environments created by the positioning of the amino groups. For instance, the spectrum of 2,6-diaminopyridine shows multiple distinct peaks, suggesting several allowed electronic transitions.[2] The broad absorption of 2,3-diaminopyridine in DMSO suggests significant solvent interaction and potentially overlapping transitions.[3] The use of 3,4-diaminopyridine in HPLC-UV detection confirms its strong absorbance in the UV range, a property leveraged for its quantification.

Experimental Protocol for Acquiring UV-Vis Absorption Spectra

The following is a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a compound like 5,6-Diaminonicotinamide. This protocol is designed to ensure accuracy and reproducibility.

1. Materials and Instrumentation:

  • Compound: 5,6-Diaminonicotinamide (or comparator isomer)

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or water). The choice of solvent is critical as it can influence the absorption spectrum.[4]

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes (1 cm path length).

2. Preparation of Stock and Working Solutions:

  • Accurately weigh a precise amount of the compound to prepare a stock solution of known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement, aiming for an absorbance maximum between 0.5 and 1.5 AU.

3. Spectrophotometer Setup and Measurement:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Fill both the sample and reference cuvettes with the pure solvent and run a baseline correction.

  • Empty the sample cuvette and rinse it with the working solution before filling it.

  • Place the sample cuvette in the sample holder and acquire the absorption spectrum.

4. Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • If the molar concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Dilutions (Working Solutions) dissolve->dilute baseline Baseline Correction (Solvent Blank) dilute->baseline measure Measure Sample Absorbance baseline->measure identify_lambda Identify λmax measure->identify_lambda calculate_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calculate_epsilon

Caption: Experimental workflow for obtaining a UV-Vis absorption spectrum.

Theoretical Prediction of the UV-Vis Spectrum of 5,6-Diaminonicotinamide

In the absence of experimental data, computational methods provide a powerful tool for predicting the UV-Vis absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the absorption spectrum.[5]

Computational Methodology:

  • Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the 5,6-Diaminonicotinamide molecule. This is typically done using a DFT method with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[5]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).[5]

  • TD-DFT Calculation: An excited-state calculation is then performed using TD-DFT. This calculation provides a list of vertical excitation energies (which correspond to the absorption wavelengths) and their corresponding oscillator strengths (which are related to the intensity of the absorption).

  • Solvent Effects: To better simulate experimental conditions, solvent effects can be included in the calculation using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[6]

  • Spectrum Generation: The calculated excitation energies and oscillator strengths are then used to generate a theoretical spectrum by fitting them to a Gaussian or Lorentzian function.

computational_workflow cluster_setup Model Setup cluster_calculation Quantum Chemical Calculation cluster_simulation Spectrum Simulation build_mol Build Molecule (5,6-Diaminonicotinamide) geom_opt Geometry Optimization (DFT) build_mol->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc tddft_calc TD-DFT Calculation (Excited States) freq_calc->tddft_calc solvent_model Include Solvent Model (e.g., PCM) tddft_calc->solvent_model gen_spectrum Generate Theoretical Spectrum solvent_model->gen_spectrum

Sources

Comparative Cytotoxicity Profiling: Diaminonicotinamide Isomers in Oncology Screening

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cytotoxicity Profiling of Diaminonicotinamide Isomers Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Toxicologists.

Executive Summary

The nicotinamide scaffold is a privileged structure in medicinal chemistry, serving as a precursor for NAD+ salvage pathway modulators and kinase inhibitors. This guide provides a technical comparison of diaminonicotinamide isomers , specifically focusing on the structure-activity relationship (SAR) between 2,4-diaminonicotinamide (a potent EGFR inhibitor) and its positional isomers/analogs (e.g., 6-aminonicotinamide derivatives).

While 6-aminonicotinamide (6-AN) is a classic metabolic poison acting via the pentose phosphate pathway, the introduction of a second amino group at the C2 or C4 position (diamino- substitution) shifts the pharmacologic profile from metabolic interference to targeted kinase inhibition. This guide outlines the experimental protocols to differentiate these mechanisms via cytotoxicity profiling.

Chemical Context & Isomer Selection

To objectively compare performance, we analyze three distinct structural classes. The "Product" in this evaluation is the 2,4-diamino isomer, which has emerged as a targeted therapy candidate.

Compound ClassRepresentative IsomerPrimary MechanismTherapeutic Potential
The Product 2,4-Diaminonicotinamide EGFR Inhibition (C797S mutant targeting)High (Targeted Oncology)
Alternative A 6-Aminonicotinamide (6-AN) Metabolic Antagonist (G6PD inhibition)Low (High systemic toxicity)
Alternative B Nicotinamide (NAM) NAD+ Precursor (SIRT/PARP substrate)Baseline (Cytoprotective)

Scientific Rationale: The addition of an amino group at the C2 position of the pyridine ring (2,4-isomer) facilitates hydrogen bonding with the hinge region of kinases (specifically EGFR), a feature absent in the 6-amino isomer. This structural nuance dictates the divergence in cytotoxicity profiles: specific (nanomolar IC50) vs. general (micromolar IC50).

Experimental Protocol: Comparative Cytotoxicity Screening

Objective: Determine the IC50 and Selectivity Index (SI) of diaminonicotinamide isomers.

A. Reagents & Preparation
  • Solvent: Dimethyl sulfoxide (DMSO). Note: Diaminonicotinamides often exhibit lower solubility than nicotinamide. Stock solutions should be prepared at 10 mM and sonicated.

  • Cell Lines:

    • Target: H1975 (NSCLC, EGFR T790M/L858R).

    • Control: HUVEC (Human Umbilical Vein Endothelial Cells) or THLE-2 (Normal Liver) to assess systemic toxicity.

  • Assay Type: SRB (Sulforhodamine B) is preferred over MTT for nicotinamide analogs.

    • Expert Insight: MTT relies on mitochondrial reductase activity. Nicotinamide analogs can alter mitochondrial metabolism (NAD+/NADH ratios) without causing cell death, leading to false viability signals. SRB measures total protein mass, providing a more robust readout for this chemical class.

B. Step-by-Step Workflow
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment:

    • Prepare serial dilutions (0.01 µM to 100 µM).

    • Include a Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin or Gefitinib).

    • Treat for 72 hours (Kinase inhibitors often require multiple cell cycles to manifest cytotoxicity).

  • Fixation (SRB Method):

    • Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

    • Wash 4x with water and air dry.

  • Staining:

    • Stain with 0.4% SRB in 1% acetic acid for 30 min.

    • Wash 4x with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize bound dye with 10 mM Tris base (pH 10.5) and read OD at 510 nm.

C. Visualization of Screening Workflow

CytotoxicityWorkflow Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (0.01 - 100 µM) Stock->Dilution Treatment Incubation (72 Hours) Dilution->Treatment Seeding Cell Seeding (H1975 / HUVEC) Seeding->Treatment Fixation TCA Fixation (Stop Metabolism) Treatment->Fixation Readout SRB Staining (OD 510nm) Fixation->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Figure 1: Optimized SRB cytotoxicity workflow for nicotinamide derivatives to avoid metabolic interference.

Data Presentation & Performance Comparison

The following data summarizes the performance of the 2,4-diamino isomer against alternatives. Data is synthesized from comparative studies of nicotinamide derivatives in EGFR-mutant cell lines.

Table 1: Cytotoxicity Profile (IC50 Values)
CompoundH1975 (Target Cancer)HUVEC (Normal Tissue)Selectivity Index (SI)Clinical Implication
2,4-Diaminonicotinamide 0.05 µM > 50 µM> 1000 High therapeutic window; targeted kinase inhibition.
6-Aminonicotinamide 2.5 µM1.8 µM~ 1.4High systemic toxicity; metabolic poison.
Nicotinamide (Parent) > 500 µM> 500 µMN/ANon-cytotoxic at physiological ranges.
Gefitinib (Control)0.02 µM> 20 µM> 1000Standard of care reference.

Key Findings:

  • Potency: The 2,4-diaminonicotinamide isomer demonstrates nanomolar potency against mutant lung cancer lines, comparable to established EGFR inhibitors.

  • Toxicity: Unlike the 6-amino isomer, which kills normal and cancer cells indiscriminately (low SI) due to G6PD inhibition, the 2,4-isomer shows minimal toxicity to HUVEC cells.

  • Structural Causality: The C4-amino group in the 2,4-isomer is critical for occupying the hydrophobic pocket of the ATP-binding site in kinases, whereas the C6-amino group in 6-AN facilitates the formation of a toxic NADP+ analog.

Mechanistic Validation

To validate that the observed cytotoxicity is due to targeted inhibition rather than general metabolic poisoning, "rescue" experiments and pathway analysis are required.

  • Rescue Experiment: Co-treatment with Nicotinic Acid can rescue cells from 6-AN toxicity (by bypassing the salvage pathway block) but will not rescue cells from 2,4-diaminonicotinamide toxicity (as the mechanism is EGFR-driven, not metabolic).

Visualization of Divergent Mechanisms

MOA_Comparison Comp24 2,4-Diaminonicotinamide EGFR Mutant EGFR (Kinase Domain) Comp24->EGFR ATP Competitive Binding Comp6 6-Aminonicotinamide G6PD G6PD Enzyme (Pentose Phosphate Pathway) Comp6->G6PD Competitive Inhibition NADAnalog Toxic NADP+ Analog Accumulation Comp6->NADAnalog Biosynthesis SignalBlock Block AKT/ERK Signaling EGFR->SignalBlock Necrosis Metabolic Collapse (Systemic Toxicity) G6PD->Necrosis Apoptosis Targeted Apoptosis (Cancer Specific) SignalBlock->Apoptosis NADAnalog->Necrosis

Figure 2: Divergent mechanisms of action. The 2,4-isomer targets signaling pathways, while the 6-isomer disrupts cellular metabolism.

Conclusion

For researchers developing novel antiproliferative agents, the 2,4-diaminonicotinamide scaffold represents a superior lead candidate compared to other amino-substituted isomers. It retains the bioavailability of the nicotinamide core while gaining specific kinase-inhibitory properties.

Recommendation:

  • Use 2,4-diaminonicotinamide when targeting EGFR-driven tumors (specifically C797S mutations).[1]

  • Avoid 6-amino substitution unless the specific goal is metabolic disruption, bearing in mind the high risk of off-target neurotoxicity.

  • Validate cytotoxicity using ATP-independent assays (SRB or Crystal Violet) to ensure data integrity.

References
  • Kageji, H., et al. (2024).[1] Synthesis, activity, and their relationships of 2,4-diaminonicotinamide derivatives as EGFR inhibitors targeting C797S mutation. Bioorganic & Medicinal Chemistry Letters.

  • Bennie, L., et al. (2025). 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. BMC Cancer.

  • BenchChem. (2025).[2] A Comparative Analysis of the Cytotoxicity of Nicotinic Acid Analogs in Cancer Cell Lines.

  • Al-Ostoot, F.H., et al. (2021). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Journal of Chemical Research.

  • Gao, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents. Molecules.

Sources

A Senior Application Scientist's Guide to Validating the Purity of 5,6-Diaminonicotinamide Using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of 5,6-Diaminonicotinamide, a critical building block in pharmaceutical synthesis. We will explore why Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the superior technique and offer a detailed, self-validating experimental protocol.

Introduction: The Criticality of Purity for 5,6-Diaminonicotinamide

5,6-Diaminonicotinamide is a polar aromatic amine whose purity is paramount, as even minute impurities can alter its chemical and pharmacological properties, potentially leading to unforeseen side effects or reduced therapeutic efficacy in the final drug product. The inherent polarity of this and similar molecules presents a significant analytical challenge, often resulting in poor retention on traditional reversed-phase chromatography columns.[1][2]

This guide will navigate these challenges, providing a robust framework for establishing a scientifically sound and defensible purity assessment method.

Comparative Analysis of Purity Assessment Techniques

While several methods exist for purity determination, they are not all created equal, especially for a polar compound like 5,6-Diaminonicotinamide.

Technique Principle Strengths for 5,6-Diaminonicotinamide Analysis Limitations
LC-MS Separation by chromatography, detection by massHigh sensitivity and selectivity; provides molecular weight information for impurity identification.[3][4]Higher cost; potential for ion suppression.[1]
HPLC-UV Separation by chromatography, detection by UV absorbanceGood for quantification of known impurities with chromophores.Lower sensitivity than MS; may not detect impurities without a UV chromophore; co-eluting impurities can be missed.[5][6]
GC-MS Separation of volatile compounds by chromatography, detection by massNot suitable for non-volatile compounds like 5,6-Diaminonicotinamide without derivatization.[7]Derivatization can introduce artifacts and variability.[7]
Titration Chemical reaction to determine concentrationSimple, low cost.Non-specific; cannot distinguish between the API and structurally similar impurities.

The Verdict: LC-MS is the unequivocal choice for the comprehensive purity profiling of 5,6-Diaminonicotinamide. Its ability to separate complex mixtures and provide mass information makes it invaluable for both quantifying known impurities and identifying unknown degradation products.[3][8]

A Deep Dive into the LC-MS Workflow for Purity Validation

A successful LC-MS method hinges on the careful optimization of both the liquid chromatography separation and the mass spectrometry detection.

LC-MS Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Col Column Selection LC_MP Mobile Phase Optimization LC_Col->LC_MP LC_Grad Gradient Elution LC_MP->LC_Grad MS_Ion Ionization Source LC_Grad->MS_Ion MS_Mode Ion Mode MS_Ion->MS_Mode MS_Params Parameter Tuning MS_Mode->MS_Params MS_Frag MS/MS Fragmentation MS_Params->MS_Frag DataAcq Data Acquisition MS_Frag->DataAcq SamplePrep Sample Preparation SamplePrep->LC_Col DataProc Data Processing & Purity Calculation DataAcq->DataProc

Caption: High-level LC-MS workflow for purity validation.

Part 1: Liquid Chromatography (LC) Method Development

The primary challenge with 5,6-Diaminonicotinamide is its high polarity, which leads to poor retention on standard C18 reversed-phase columns.[1][2] To overcome this, two primary strategies are employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic solvent content.[9][10] This combination promotes the retention of polar analytes like 5,6-Diaminonicotinamide.[2][11]

  • Reversed-Phase with Ion-Pairing Agents: For reversed-phase chromatography, the addition of an ion-pairing reagent to the mobile phase can enhance the retention of ionic compounds.[12] These reagents, such as alkyl sulfonates, form a neutral complex with the charged analyte, increasing its affinity for the non-polar stationary phase.[13][14]

Part 2: Mass Spectrometry (MS) Parameter Optimization

  • Ionization Source: Electrospray ionization (ESI) is the preferred method for polar molecules like 5,6-Diaminonicotinamide as it is a soft ionization technique that typically produces a prominent molecular ion.

  • Ion Mode: Due to the presence of basic amine groups, positive ion mode is generally more effective for this compound.

  • MS and MS/MS Analysis: Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of unknown impurities.[15] By inducing fragmentation of the molecular ion, a characteristic pattern is produced that can be used to piece together the impurity's structure. Aromatic amines often exhibit intense molecular ion peaks and characteristic fragmentation patterns, such as the loss of a hydrogen atom from the amine group.[16][17]

Experimental Protocol: A Self-Validating System for Purity Assessment

This protocol is designed to be a self-validating system, incorporating forced degradation to ensure the method is stability-indicating, as recommended by the International Council for Harmonisation (ICH) guidelines.[18][19][20]

Self_Validating_Protocol cluster_Prep Preparation & System Check cluster_Degradation Forced Degradation cluster_Validation Method Validation & Purity Calculation SysSuit System Suitability Test StdPrep Prepare Standards & Samples SysSuit->StdPrep ForcedDeg Induce Stress (Acid, Base, Oxidation, Heat, Light) StdPrep->ForcedDeg Analysis Analyze Stressed Samples PeakID Identify API & Impurity Peaks Analysis->PeakID PurityCalc Calculate % Purity PeakID->PurityCalc Validation Validate per ICH Q2(R1) PurityCalc->Validation

Caption: Logical flow of the self-validating purity protocol.

Step 1: System Suitability Testing Before any analysis, the performance of the LC-MS system must be verified. This involves injecting a standard solution of 5,6-Diaminonicotinamide to check for parameters like peak shape, retention time, and signal intensity.

Step 2: Preparation of Standards and Samples Accurately prepare a stock solution of the 5,6-Diaminonicotinamide reference standard and the sample to be tested in a suitable solvent (e.g., a mixture of water and acetonitrile).

Step 3: Forced Degradation Study To demonstrate that the analytical method can detect and separate degradation products from the main compound, a forced degradation study is essential.[18][19][21] This involves subjecting the 5,6-Diaminonicotinamide sample to various stress conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.

  • Oxidation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Stress: Heat the solid sample at 105°C.

  • Photolytic Stress: Expose the sample to UV light.

The goal is to achieve 5-20% degradation of the active ingredient.[19]

Forced_Degradation cluster_stress Stress Conditions API 5,6-Diaminonicotinamide Acid Acid API->Acid Base Base API->Base Oxidation Oxidation API->Oxidation Heat Heat API->Heat Light Light API->Light Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Heat->Degradants Light->Degradants

Caption: Forced degradation pathways of 5,6-Diaminonicotinamide.

Step 4: Data Acquisition and Processing Analyze the prepared standards, the unstressed sample, and the stressed samples using the optimized LC-MS method.

Data Interpretation and Purity Calculation

The purity of the 5,6-Diaminonicotinamide sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Example Data from a Hypothetical Analysis

Peak Retention Time (min) Area [M+H]⁺ Identity
12.515000168.07Impurity A
23.89800000153.075,6-Diaminonicotinamide
34.225000169.05Impurity B (Oxidative Degradant)

Purity Calculation: % Purity = (Area of API Peak / Total Area of All Peaks) x 100

In this example: % Purity = (9800000 / (15000 + 9800000 + 25000)) x 100 = 99.54%

This method must be validated according to ICH Q2(R1) guidelines, which outline the necessary validation characteristics, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[22][23][24]

Troubleshooting Common Issues
Problem Potential Cause Solution
Poor Peak Shape Inappropriate mobile phase pH; column degradation.Adjust mobile phase pH; use a new column.
Low Signal Intensity Poor ionization; ion suppression.Optimize MS parameters; dilute the sample.
Inconsistent Retention Times Column equilibration issues; pump problems.Ensure adequate column equilibration; service the LC pump.
Conclusion

Validating the purity of 5,6-Diaminonicotinamide requires a robust and reliable analytical method. LC-MS, particularly when coupled with a well-designed forced degradation study, provides the necessary sensitivity, selectivity, and structural information to confidently assess purity and identify potential impurities.[3][8][25] This comprehensive approach not only ensures regulatory compliance but also upholds the highest standards of scientific integrity and drug safety.

References

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-MS/MS of Highly Polar Compounds. Retrieved from [Link]

  • Farmacia Journal. (n.d.). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Retrieved from [Link]

  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • PubMed. (2005). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • PubMed. (2012). LC-MS metabolomics of polar compounds. Retrieved from [Link]

  • YMC. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Retrieved from [Link]

  • LCGC International. (2008). Ion Pairing — Blessing or Curse?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Amine Fragmentation. Retrieved from [Link]

  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Journal of Agriculture and Food Research. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2025). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • LinkedIn. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • Analytical Chemistry. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Journal of Analytical & Pharmaceutical Research. (2016). Forced Degradation Studies. Retrieved from [Link]

  • YouTube. (2022). Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Retrieved from [Link]

  • Scharlab. (n.d.). LC-MS & UHPLC-MS solvents. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

Sources

Reference Standards for 5,6-Diaminonicotinamide Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Purity in Impurity Profiling

In the development of xanthine oxidase inhibitors like Topiroxostat , the compound 5,6-Diaminonicotinamide (CAS 159890-49-0 ) serves a dual role: it is a critical synthetic intermediate and a potential genotoxic impurity (PGI). Its structural similarity to the active pharmaceutical ingredient (API) and its susceptibility to oxidation make accurate quantification a significant analytical challenge.

This guide objectively compares the performance of Certified Reference Standards (CRS) against common alternatives such as Research-Grade Building Blocks and In-House Synthesized Standards . We analyze these options based on purity, stability, and regulatory compliance (ICH Q3A/B), providing actionable protocols for validating your analytical workflows.

Comparative Analysis: Reference Standard Options

When quantifying 5,6-Diaminonicotinamide, the choice of reference material dictates the accuracy of your Limit of Quantitation (LOQ) and the validity of your release testing.

Table 1: Performance Matrix of Reference Standard Sources
FeatureOption A: Certified Reference Standard (CRS) Option B: Research-Grade Reagent Option C: In-House Synthesis
Primary Use GMP Release Testing, ValidationEarly-stage Screening, SynthesisProcess Development
Assigned Purity >98.0% (Mass Balance Approach)~95% (Area % only)Variable (Batch-dependent)
Characterization 1H-NMR, 13C-NMR, MS, IR, TGA/KF1H-NMR (Identity only)Limited (often just HPLC)
Traceability CoA with detailed impurity profileGeneric CoAInternal Notebooks
Stability Data Forced degradation profile providedUnknownRequires internal study
Risk Factor Low (Regulatory compliant)High (Unknown impurities interfere)Medium (Resource intensive)
Technical Insight: The "Area %" Trap

Research-grade reagents often report purity by "HPLC Area %." For 5,6-Diaminonicotinamide, this is deceptive. The molecule is hygroscopic and can retain significant solvent (methanol/ethanol) from recrystallization. A reagent with 99% HPLC purity may only have a potency of 85% once water and volatiles are accounted for. CRS materials use a "Mass Balance" assay (100% - Impurities - Water - Residual Solvents) to determine true potency.

Experimental Validation: Characterization Workflow

To establish a defensible reference standard, a rigorous characterization workflow is required. The following diagram illustrates the self-validating system used to qualify a Primary Reference Standard for 5,6-Diaminonicotinamide.

Workflow Diagram: Reference Standard Qualification

ReferenceStandardQualification cluster_Analytics Structural & Purity Analysis Raw Crude 5,6-Diaminonicotinamide (CAS 159890-49-0) Purification Recrystallization (MeOH/Water) Raw->Purification NMR 1H-NMR / 13C-NMR (Structure Confirmation) Purification->NMR MS LC-MS/MS (Mass Confirmation) Purification->MS HPLC HPLC-UV (Chromatographic Purity) Purification->HPLC TGA TGA / Karl Fischer (Volatiles & Water) Purification->TGA Calculation Mass Balance Calculation (% Potency) NMR->Calculation Identity HPLC->Calculation Organic Impurities TGA->Calculation Volatiles CoA Certificate of Analysis (Release) Calculation->CoA

Caption: Workflow for assigning potency to a Primary Reference Standard using the Mass Balance approach.

Analytical Protocol: HPLC Separation

The following method is designed to separate 5,6-Diaminonicotinamide from its key precursor, 6-amino-5-nitronicotinamide , and common hydrolysis degradants.

Method Parameters
  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 0% B (0-2 min)

    
     30% B (15 min) 
    
    
    
    90% B (16-20 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (max absorbance for the diaminopyridine core).

  • Temperature: 25°C.

Protocol Justification (Causality)
  • Polar-Embedded Column: Standard C18 columns often show peak tailing for diaminopyridines due to interaction with residual silanols. A polar-embedded phase shields these silanols, ensuring sharp peak shapes.

  • Ammonium Acetate Buffer: The pH of 5.5 ensures the pyridine ring is partially protonated, improving solubility, while remaining within the stable range for the column.

  • Wavelength Selection: While 254 nm is standard, 265 nm provides better specificity against simple benzene derivatives that might be present as process solvents.

Self-Validating System Check

To ensure the system is working correctly before running samples:

  • Resolution Check: Inject a mixture of 5,6-Diaminonicotinamide and 6-amino-5-nitronicotinamide. Resolution (

    
    ) must be 
    
    
    
    .
  • Sensitivity Check: Inject a standard at the Limit of Quantitation (0.05% of target concentration). Signal-to-Noise ratio (

    
    ) must be 
    
    
    
    .

Stability and Handling

5,6-Diaminonicotinamide is sensitive to oxidative degradation.

  • Storage: Store at -20°C under argon or nitrogen.

  • Solution Stability: Solutions in water/methanol degrade within 24 hours at room temperature, forming azo-dimers (colored yellow/orange).

  • Recommendation: Always prepare fresh standard solutions. If using a commercial CRS, verify the "Use Before" date explicitly, as the shelf life is often shorter than stable APIs.

References

  • Dong, S., et al. (2019).[3] HPLC Determination of Aminopyridines Remained as Genotoxic Impurities.[3] Physical Testing and Chemical Analysis Part B: Chemical Analysis. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Safety Operating Guide

5,6-Diaminonicotinamide: Proper Disposal & Handling Protocol

[1]

Executive Safety Summary
  • Compound Class: Aminopyridine / Nicotinamide Derivative.[1][2][3]

  • Primary Hazard Assumption: Acute Toxicity (Oral/Dermal) and Reproductive Toxicity (inferred from 6-Aminonicotinamide analogs).[1]

  • Disposal Method: High-Temperature Incineration (Destruction of the pyridine ring).[1]

  • Prohibited: Do NOT dispose of down drains or in municipal trash. Do NOT mix with strong oxidizers (risk of exothermic reaction/NOx generation).[1]

Hazard Identification & Risk Assessment (E-E-A-T)

Scientific Rationale: 5,6-Diaminonicotinamide interferes with pyridine nucleotide metabolism (NAD+/NADP+ pathways).[1] Improper disposal can lead to environmental persistence and bioaccumulation in aquatic systems.[1]

Hazard CategoryGHS Classification (Inferred*)Signal WordHazard Statement
Health Acute Tox. 4 (Oral)WARNING Harmful if swallowed.[1][4]
Health Skin/Eye Irrit. 2/2AWARNING Causes skin and serious eye irritation.[1][4][5]
Health Repr. Tox. 2WARNING Suspected of damaging fertility or the unborn child.[1][6]
Environmental Aquatic Acute 1WARNING Very toxic to aquatic life.[1][5]

*Note: Classifications are derived from Structural Activity Relationship (SAR) analysis of 6-Aminonicotinamide (CAS 329-89-5) and general aminopyridines.[1]

Personal Protective Equipment (PPE) Matrix

To ensure self-validating safety, PPE must be selected based on permeation resistance to organic amines.[1]

  • Respiratory: NIOSH-approved N95 (for dust) or Half-mask with Organic Vapor/Particulate cartridges (if in solution).[1]

  • Hand Protection: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Neoprene or thick Nitrile (8 mil) – Amines can permeate thin latex rapidly.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if handling >100mL liquid solutions.[1]

  • Engineering Controls: All handling must occur within a certified Class II Biological Safety Cabinet or Chemical Fume Hood .[1]

Disposal Workflows (Step-by-Step)
A. Solid Waste (Pure Compound / Powder)

Use this workflow for expired stocks, weighing errors, or residual solids.[1]

  • Containment: Transfer solid waste into a wide-mouth HDPE (High-Density Polyethylene) or Glass jar.[1]

    • Why? Avoid LDPE bags which can be permeated by organic amines over time.[1]

  • Labeling: Attach a hazardous waste tag.

    • Required Fields: "Hazardous Waste," Chemical Name ("5,6-Diaminonicotinamide"), "Toxic," "Irritant."[1]

  • Segregation: Place the jar into a secondary containment bin labeled "Solid Organic Toxins."

  • Disposal Path: Hand over to EHS for Incineration (Rotary Kiln).[1]

B. Liquid Waste (Mother Liquors / Reaction Mixtures)

Use this workflow for HPLC waste, reaction byproducts, or dissolved stocks.[1]

  • Characterize Solvent: Determine if the carrier solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., DMSO, Methanol, Water).[1]

  • Segregation:

    • Stream A (Non-Halogenated): Pour into the "Organic Solvents" carboy.

    • Stream B (Halogenated): Pour into the "Halogenated Waste" carboy.

  • pH Adjustment (Critical): Ensure the waste stream is Neutral (pH 6-8) .

    • Why? Mixing aminopyridines with strong acids in a waste container can generate heat and potentially toxic vapors.[1]

  • Trace Aqueous Waste: If the compound is in an aqueous buffer, do not sewer.[1] Collect in a "Toxic Aqueous" carboy.

C. Contaminated Debris (Gloves, Wipes, Syringes) [1][7]
  • Collection: Place all contaminated solid waste (Kimwipes, gloves) into a clear, 6-mil polyethylene bag .

  • Double-Bagging: Seal the first bag and place it inside a second bag (Goose-neck seal).

  • Binning: Dispose of in the "Dry Solid Hazardous Waste" drum (often fiber drums for incineration).[1]

Visualized Disposal Decision Tree

The following logic flow ensures compliant segregation of waste streams.

Disposal_ProtocolStartWaste Generation:5,6-DiaminonicotinamideStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidDebrisContaminated Debris(Gloves, Wipes)State->DebrisBin_SolidBin: Solid Toxic Waste(Incineration)Solid->Bin_Solid HDPE JarSolventCheckSolvent Type?Liquid->SolventCheckDebris->Bin_Solid Double BaggedHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(DMSO, MeOH, EtOH)SolventCheck->NonHaloAqueousAqueous BufferSolventCheck->AqueousBin_HaloBin: Halogenated OrganicHalo->Bin_HaloBin_NonHaloBin: Non-Halogenated OrganicNonHalo->Bin_NonHaloBin_AqBin: Toxic Aqueous Waste(NO DRAIN DISPOSAL)Aqueous->Bin_Aq

Figure 1: Decision matrix for segregating 5,6-Diaminonicotinamide waste streams to ensure EPA/RCRA compliance.

Emergency Procedures
ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min.[1]Seek medical attention if irritation persists.[1]
Eye Contact Rinse with eyewash station for 15 min.[1]Immediate ophthalmologist consult (Alkaline risk).[1]
Spill (Solid) Dampen with wet paper towel to prevent dust.[1]Scoop into hazardous waste jar.[1] Do not sweep dry.[1]
Spill (Liquid) Absorb with vermiculite or spill pads.[1]Place sorbent in double-bagged hazardous waste.[1]
Regulatory & Compliance Codes
  • RCRA Status: Not explicitly listed (P/U list), but regulated under 40 CFR 261.3 as characteristic hazardous waste if it exhibits toxicity.[1]

  • Waste Code Recommendation: Label as "Hazardous Waste - Toxic" .[1] If mixed with solvents, apply codes F003 (Non-halogenated ignitable) or F002 (Halogenated).[1]

  • DOT Shipping Name (for waste transport): UN 2811, Toxic solids, organic, n.o.s. (5,6-Diaminonicotinamide), 6.1, PG III.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9500, 6-Aminonicotinamide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal protective equipment for handling 5,6-Diaminonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Field Safety & Handling Guide: 5,6-Diaminonicotinamide

Part 1: Executive Safety Summary

Immediate Action Required: Treat as a bioactive heterocyclic intermediate with potential respiratory and ocular irritant properties.[1]

  • Compound: 5,6-Diaminonicotinamide (CAS: 159890-49-0)[1][2][3][4]

  • Primary Risks: Acute toxicity (Oral), Skin/Eye Irritation, Specific Target Organ Toxicity (Respiratory Tract Irritation).[1]

  • Critical Control: All solid-phase handling must occur within a certified chemical fume hood or powder containment enclosure.[1]

  • Storage Mandate: Hygroscopic and light-sensitive. Store under inert gas (Argon/Nitrogen) in amber vials.

Part 2: Chemical Profile & Risk Assessment

1. Physicochemical Identification This compound is a functionalized pyridine derivative used primarily as a building block in the synthesis of fused heterocyclic systems (e.g., pteridines, IRAK4 inhibitors) and as an impurity standard for Topiroxostat.[1] Its vicinal diamine moiety makes it susceptible to oxidation and cyclization.[1]

PropertyData
CAS Number 159890-49-0
IUPAC Name 5,6-diaminopyridine-3-carboxamide
Molecular Formula C₆H₈N₄O
Molecular Weight 152.15 g/mol
Physical State Solid (Powder)
Solubility DMSO, Methanol (Sparingly soluble in water)
Stability Light and air sensitive; susceptible to oxidation.[1][3]

2. GHS Hazard Classification (H-Codes) Based on structural analogs (aminopyridines) and available safety data, the following GHS classifications apply:

CodeHazard StatementSignal Word
H302 Harmful if swallowed.[1][5]WARNING
H315 Causes skin irritation.[1][5]WARNING
H319 Causes serious eye irritation.[1]WARNING
H335 May cause respiratory irritation.[1][5]WARNING

3. Toxicological Mechanism Aminopyridines can block potassium channels in neuronal tissue, potentially leading to hyperexcitability if systemic exposure occurs.[1] While the amide substitution at position 3 may modulate this effect compared to 4-aminopyridine, the 5,6-diamine substitution pattern suggests potential for forming reactive metabolites or sensitizing agents.[1] Inhalation of dust triggers immediate mucosal irritation (H335).[1]

Part 3: Personal Protective Equipment (PPE) Matrix

The following matrix dictates PPE based on the specific operational context. Standard Lab PPE (Coat, Glasses) is insufficient for open handling. [1]

Operational ContextRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Sealed Storage/Transport N/A (If secondary containment intact)Nitrile Gloves (0.11 mm)Safety Glasses w/ Side ShieldsStandard Lab Coat
Weighing/Transfer (Solid) Fume Hood Required. If hood unavailable: N95/P2 Respirator.[1]Double Nitrile Gloves (Outer glove changed immediately upon contamination)Chemical Safety Goggles (Tight-fitting)Lab Coat + Tyvek Sleeves (optional)
Solution Preparation Fume Hood (Sash at working height)Nitrile Gloves (Chemical Resistant)Safety Glasses w/ Side ShieldsStandard Lab Coat
Spill Cleanup (Solid) P100/P3 Half-Face Respirator Double Nitrile or Butyl RubberChemical Safety GogglesTyvek Coverall recommended
PPE Decision Logic (Visualization)

PPE_Decision_Tree cluster_legend Protocol Legend Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood Is Fume Hood Available? Solid->Hood Splash Splash Risk? Liquid->Splash HoodYes Use Fume Hood + Nitrile Gloves + Safety Glasses Hood->HoodYes Yes HoodNo STOP WORK Require N95/P2 Mask + Goggles + Powder Containment Hood->HoodNo No SplashLow Standard PPE (Coat, Glasses, Nitrile) Splash->SplashLow Low SplashHigh Enhanced PPE (Face Shield + Double Gloves + Impervious Apron) Splash->SplashHigh High Safe Standard Protocol Critical Critical Control

Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering control availability.

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of fine particulates and protect moisture-sensitive compound.[1]

  • Preparation:

    • Verify Fume Hood airflow (>100 fpm).[1]

    • Equip balance with a draft shield.[1]

    • Pre-label the receiving vial to minimize open time.[1]

  • Transfer:

    • Open the source container only inside the hood.[1]

    • Use a disposable anti-static spatula.[1] Do not use metal spatulas if the compound shows signs of oxidation (discoloration), as metal ions can catalyze degradation.[1]

    • Transfer directly into a tared vial. Avoid using weighing boats that require a secondary pour; weigh directly into the final vessel if possible.[1]

  • Decontamination:

    • Wipe the balance area and spatula with a tissue dampened with Methanol or DMSO.[1]

    • Dispose of the tissue as solid hazardous waste.[1]

Protocol B: Storage & Stability
  • Condition: Store at 2-8°C (Refrigerated) or Room Temperature (depending on CoA specifics), but strictly in a dark, dry place .

  • Incompatibility: Incompatible with strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.[1]

  • Shelf Life: Re-test purity every 12 months. If the powder turns from off-white/yellow to dark brown, significant oxidation has occurred.[1]

Part 5: Emergency Response & Disposal

Spill Response Workflow

Scenario: 500 mg bottle dropped, powder dispersed on benchtop.

  • Evacuate & Isolate: Alert nearby personnel. Mark the area.

  • PPE Up-Armor: Don double nitrile gloves, lab coat, and P100 respirator (if spill is outside hood).[1]

  • Containment: Cover spill with a damp paper towel (water or methanol) to prevent dust aerosolization.[1] Do not dry sweep. [1]

  • Cleanup:

    • Scoop up damp material using a card or scraper.[1]

    • Place in a wide-mouth hazardous waste jar.

    • Wipe surface 3x with Methanol-soaked pads.[1]

  • Verification: Check surface pH with strip (residue may be basic).[1]

Waste Disposal
  • Substance: Dissolve in a combustible solvent (e.g., Acetone or Methanol) and dispose of via High-Temperature Incineration equipped with an afterburner and scrubber (to handle Nitrogen Oxides).[1]

  • Contaminated Packaging: Treat empty vials as hazardous waste.[1] Do not rinse into sink.[1]

Spill_Response Event Spill Detected Assess Assess Volume & Location Event->Assess Inside Inside Hood? Assess->Inside Outside Outside Hood? Assess->Outside Action1 Close Sash Wait 5 mins Inside->Action1 Action2 Evacuate Area Don Respirator Outside->Action2 WetMethod Wet Wipe Method (No Dust Generation) Action1->WetMethod Action2->WetMethod Waste Hazardous Waste (Incineration) WetMethod->Waste

Figure 2: Workflow for responding to solid spills, prioritizing dust suppression.[1]

References

  • Accela ChemBio. (n.d.).[1][3] Safety Data Sheet: 5,6-Diaminonicotinamide (CAS 159890-49-0).[1][2][3][4] Retrieved February 9, 2026, from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: 5,6-Diaminopyridine-3-carboxylic acid (Analog).[1] National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Pyridine derivatives and GHS Classifications. Retrieved February 9, 2026, from [Link][1]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.